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Variolink

Cat. No.: B1169904
CAS No.: 179240-22-3
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Description

Variolink, also known as this compound, is a useful research compound. Its molecular formula is C7H8O4. The purity is usually 95%.
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Properties

CAS No.

179240-22-3

Molecular Formula

C7H8O4

Synonyms

Variolink

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Composition of Variolink Esthetic Luting Cement

Introduction

This compound Esthetic is a versatile, esthetic luting composite used for the permanent cementation of demanding ceramic and composite restorations.[1] It is available in both a light-curing (LC) and a dual-curing (DC) formulation to accommodate a range of clinical indications based on restoration thickness and translucency.[2] This guide provides a detailed overview of its chemical composition, drawing from manufacturer safety data sheets and scientific publications. It is intended for researchers, scientists, and professionals in drug and material development who require a deep understanding of the material's constituents and their interplay.

Chemical Composition

The chemical composition of this compound Esthetic is a complex blend of a resin matrix, inorganic fillers, and an initiator system, all meticulously balanced to achieve its desired physical and esthetic properties.

Quantitative Data Summary

The following tables summarize the known quantitative data for the components of this compound Esthetic LC and DC. The data is compiled from various safety data sheets and product information.

Table 1: Chemical Composition of this compound Esthetic LC

Component CategoryChemical NameConcentration Range (% w/w)Function
Inorganic Fillers Ytterbium Trifluoride10 - 25%Radiopacity, Filler
Mixed Spheroidal OxideNot specifiedFiller, Mechanical Properties
Monomer Matrix Urethane Dimethacrylate (UDMA)2.5 - 10%Core matrix component
Aromatic Aliphatic Urethane Dimethacrylate2.5 - 10%Core matrix component
1,10-Decanediol Dimethacrylate2.5 - 10%Cross-linking monomer
Initiator System Ivocerin®Not specifiedPatented photoinitiator, Amine-free
Additives PigmentsNot specifiedShading and esthetics
StabilizersNot specifiedShelf-life and stability

Table 2: Additional Hazard-Determining Components in this compound Esthetic DC

Component CategoryChemical NameLocationFunction
Initiator System α,α-dimethylbenzyl hydroperoxideCatalystSelf-cure initiator component
Acetyl-2-thioureaBaseSelf-cure initiator component
Additives 2-(2-Hydroxy-5-methylphenyl)-benzotriazol; 2-(2H-Benzotriazol-2-yl)-p-kresolBaseUV Stabilizer

The total volume of inorganic fillers in this compound Esthetic is approximately 38%.[3][4] The filler particles have a size ranging from 0.04 to 0.2 µm, with an average particle size of 0.1 µm.[3][4]

Key Component Details

  • Monomer Matrix : The resin backbone of this compound Esthetic is primarily composed of urethane dimethacrylate (UDMA) and other methacrylate monomers.[3] This matrix is responsible for the cement's handling characteristics and forms a durable, cross-linked polymer network upon curing.

  • Inorganic Fillers : A combination of ytterbium trifluoride and a mixed spheroidal oxide glass filler is used.[3] Ytterbium trifluoride imparts high radiopacity to the cement, making it easily visible on radiographs. The filler particles contribute to the material's mechanical strength, wear resistance, and low polymerization shrinkage.

  • Initiator System : A key feature of this compound Esthetic is its patented, amine-free photoinitiator, Ivocerin®.[1][2][5] This is significant because amines used in conventional initiator systems can be prone to oxidation, which may lead to color changes over time. The amine-free nature of this compound Esthetic contributes to its excellent shade stability.[1][5] The dual-curing version incorporates a self-curing initiator system, which includes components like α,α-dimethylbenzyl hydroperoxide and acetyl-2-thiourea, for situations where light cannot sufficiently penetrate the restoration.[6][7]

Experimental Protocols for Chemical Characterization

While the precise proprietary methods used by Ivoclar Vivadent are not publicly disclosed, the chemical characterization of such resin-based dental cements typically involves a suite of standard analytical techniques.

  • Analysis of Monomers and Additives : Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), are standard methods for separating, identifying, and quantifying the individual monomer components and additives within the uncured resin matrix. These techniques are also used to analyze any leachable components from the cured cement.

  • Filler Content and Composition : Thermogravimetric Analysis (TGA) is commonly used to determine the total inorganic filler content. In this method, a sample of the cement is heated to a high temperature to burn off the organic resin matrix, leaving behind the inorganic fillers, which can then be weighed. The elemental composition of the fillers can be determined using techniques such as X-ray Fluorescence (XRF) or Energy-Dispersive X-ray Spectroscopy (EDS) coupled with a Scanning Electron Microscope (SEM).

  • Polymerization and Chemical Structure : Fourier-Transform Infrared Spectroscopy (FTIR) is a crucial tool for analyzing the polymerization process. By monitoring the decrease in the characteristic absorption peak of the methacrylate carbon-carbon double bonds (typically around 1638 cm⁻¹), the degree of conversion from monomer to polymer can be calculated. FTIR also provides information about the chemical structure of the resin components.

Visualizing Component Relationships

The following diagrams illustrate the relationships between the core components of this compound Esthetic and a typical workflow for its chemical analysis.

Chemical_Composition_of_Variolink_Esthetic cluster_matrix Resin Matrix cluster_fillers Inorganic Fillers (~38% vol) cluster_initiators Initiator System cluster_additives Additives UDMA Urethane Dimethacrylate (UDMA) Cured_Matrix Cross-linked Polymer Matrix UDMA->Cured_Matrix polymerizes into Aromatic_UDMA Aromatic Aliphatic UDMA Aromatic_UDMA->Cured_Matrix polymerizes into DDMA 1,10-Decanediol Dimethacrylate DDMA->Cured_Matrix polymerizes into Ytterbium Ytterbium Trifluoride Ytterbium->Cured_Matrix embedded in Oxide Mixed Spheroidal Oxide Oxide->Cured_Matrix embedded in Ivocerin Ivocerin® (Photoinitiator) Ivocerin->Cured_Matrix initiates Self_Cure Self-Cure Initiators (DC version) Self_Cure->Cured_Matrix initiates Pigments Pigments Stabilizers Stabilizers Variolink_Esthetic This compound Esthetic Cement Variolink_Esthetic->UDMA contains Variolink_Esthetic->Aromatic_UDMA contains Variolink_Esthetic->DDMA contains Variolink_Esthetic->Ytterbium contains Variolink_Esthetic->Oxide contains Variolink_Esthetic->Ivocerin contains Variolink_Esthetic->Self_Cure contains Variolink_Esthetic->Pigments contains Variolink_Esthetic->Stabilizers contains

Caption: Core components of this compound Esthetic luting cement.

Experimental_Workflow_for_Chemical_Analysis cluster_separation Separation & Identification cluster_filler_analysis Filler Analysis cluster_polymerization_analysis Polymerization Analysis Sample This compound Esthetic Sample GCMS GC-MS / LC-MS Sample->GCMS TGA Thermogravimetric Analysis (TGA) Sample->TGA FTIR FTIR Spectroscopy Sample->FTIR Monomers Identify & Quantify Monomers and Additives GCMS->Monomers Filler_Content Determine Total Filler Content (% w/w) TGA->Filler_Content Conversion Measure Degree of Conversion FTIR->Conversion

Caption: Typical workflow for analyzing resin-based dental cement.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the monomer and filler composition of the dual-curing composite resin cement, Variolink II. The information is compiled for researchers, scientists, and drug development professionals, presenting quantitative data in a structured format, outlining common experimental methodologies for compositional analysis, and visualizing the material's composition.

Core Composition of this compound II

This compound II is a complex composite material consisting of a resin matrix (monomers), inorganic fillers, and additional components such as initiators, stabilizers, and pigments. The precise composition varies between the base and catalyst pastes, as well as between different catalyst viscosities, to ensure optimal handling and performance characteristics for luting indirect ceramic and composite restorations.[1]

The organic matrix of this compound II is based on a combination of dimethacrylate monomers. The primary monomers that form the polymer network upon curing are:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA): A high molecular weight monomer that provides strength and low polymerization shrinkage.

  • Urethane dimethacrylate (UDMA): Contributes to the material's toughness and flexibility.

  • Triethylene glycol dimethacrylate (TEGDMA): A low-viscosity monomer that acts as a diluent to control the paste's handling properties and enhance cross-linking density.

While the specific weight percentage of each individual monomer is not publicly disclosed by the manufacturer, the total dimethacrylate content is provided in the product's scientific documentation.

The inorganic filler component of this compound II is crucial for its mechanical properties, radiopacity, and clinical performance. The filler system is a hybrid of different particles:

  • Barium Glass: Provides high radiopacity, allowing for clear visibility on radiographs to aid in the diagnosis of secondary caries and the detection of excess cement.[1] The mean particle size of the barium glass filler in this compound II has been reduced to 1.0 µm, with a maximum particle size of 3 µm, which improves the polishability of the cement.[1]

  • Ytterbium Trifluoride (YbF₃): This filler also contributes significantly to the high radiopacity of this compound II and is a source of fluoride release.[1]

  • Silicon Dioxide (Silica): Used to adjust the paste's viscosity and handling characteristics.

  • Ba-Al-Fluorosilicate Glass: Another fluoride-releasing component.

Quantitative Composition

The following tables summarize the weight percentage (wt%) of the main components in the this compound II Base paste and the high and low viscosity Catalyst pastes, based on the manufacturer's scientific documentation.[1]

Table 1: Composition of this compound II Base Paste

ComponentWeight Percentage (%)
Dimethacrylates26.3
Inorganic Fillers73.4
(Silica, Barium Glass, Ytterbium Trifluoride)
Catalysts and Stabilizers0.3
Pigments< 0.1

Table 2: Composition of this compound II Catalyst Pastes

ComponentHigh Viscosity (wt%)Low Viscosity (wt%)
Dimethacrylates22.027.9
Inorganic Fillers77.271.2
(Silica, Barium Glass, Ytterbium Trifluoride)
Catalysts and Stabilizers0.80.9
Pigments< 0.1< 0.1

Experimental Protocols for Compositional Analysis

While specific experimental protocols used by the manufacturer for the quality control of this compound II are proprietary, the scientific literature describes several standard methods for determining the monomer and filler content of dental composites.

A common method for determining the inorganic filler content is Thermogravimetric Analysis (TGA) .

  • Principle: A small sample of the uncured composite paste is heated at a controlled rate in an inert atmosphere. The organic resin matrix decomposes and volatilizes at high temperatures, while the inorganic fillers remain as a residue.

  • Methodology:

    • An accurately weighed sample of the uncured this compound II paste (typically 10-20 mg) is placed in a TGA crucible.

    • The sample is heated from ambient temperature to approximately 800°C at a constant rate (e.g., 10°C/min) under a nitrogen or argon atmosphere.

    • The weight of the sample is continuously monitored throughout the heating process.

    • The residual weight at the end of the experiment corresponds to the weight of the inorganic fillers.

    • The filler content by weight is calculated as: (Residual Weight / Initial Sample Weight) x 100%.

The identification and quantification of individual monomers in the uncured resin matrix are typically performed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) .

  • Principle: HPLC separates the different monomer components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent).

  • Methodology:

    • Sample Preparation: A known weight of the uncured this compound II paste is dissolved in a suitable solvent (e.g., tetrahydrofuran or acetonitrile) to extract the monomers. The solution is then filtered to remove the insoluble filler particles.

    • Chromatographic Separation: An aliquot of the filtered sample solution is injected into the HPLC system. A reversed-phase C18 column is commonly used for the separation of dimethacrylate monomers. A gradient elution with a mobile phase consisting of a mixture of water and acetonitrile is often employed.

    • Detection: A UV-Vis detector is used to detect the monomers as they elute from the column. The absorbance is measured at a wavelength where the monomers exhibit strong absorption (typically around 205-220 nm).

    • Quantification: The concentration of each monomer is determined by comparing the peak area in the sample chromatogram to the peak areas of known concentrations of monomer standards (e.g., Bis-GMA, UDMA, TEGDMA).

Visualization of this compound II Composition

The following diagrams illustrate the compositional breakdown of the this compound II Base and Catalyst pastes.

Caption: Compositional breakdown of this compound II Base and Catalyst pastes by weight percentage.

G cluster_main This compound II Components cluster_monomers Monomer Components cluster_fillers Filler Components cluster_additives Additive Components VariolinkII This compound II MonomerMatrix Monomer Matrix VariolinkII->MonomerMatrix FillerSystem Filler System VariolinkII->FillerSystem Additives Additives VariolinkII->Additives BisGMA Bis-GMA MonomerMatrix->BisGMA UDMA UDMA MonomerMatrix->UDMA TEGDMA TEGDMA MonomerMatrix->TEGDMA BariumGlass Barium Glass FillerSystem->BariumGlass YbF3 Ytterbium Trifluoride FillerSystem->YbF3 Silica Silica FillerSystem->Silica BaAlFSiGlass Ba-Al-Fluorosilicate Glass FillerSystem->BaAlFSiGlass Initiators Initiators Additives->Initiators Stabilizers Stabilizers Additives->Stabilizers Pigments Pigments Additives->Pigments

Caption: Hierarchical relationship of the components within this compound II.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variolink is a line of dental resin cements renowned for its use in the permanent cementation of ceramic and composite restorations. The dual-curing mechanism of this compound composites is a critical feature, ensuring effective polymerization even in areas with limited light penetration. This guide provides a detailed technical overview of the chemical components, curing mechanisms, and performance characteristics of dual-curing this compound composites, with a focus on this compound II and the more recent this compound Esthetic.

Chemical Composition

The performance of this compound composites is intrinsically linked to their chemical composition, which primarily consists of a monomer matrix and inorganic fillers.

Monomer Matrix

The organic matrix of this compound Esthetic is composed of urethane dimethacrylate (UDMA) and other methacrylate monomers.[1] This combination is designed to provide a creamy, low-viscosity consistency suitable for luting applications.[2] Earlier formulations like this compound II also utilize a base of dimethacrylate monomers such as Bis-GMA, UDMA, and TEGDMA, which contribute to the material's strength, consistency, and water sorption properties.[2]

Inorganic Fillers

This compound composites are filled with inorganic particles to enhance their mechanical properties and radiopacity. This compound Esthetic contains ytterbium trifluoride and spheroidal mixed oxide fillers.[1] The primary particle size of the fillers in this compound Esthetic has been reduced to an average of 100-200 nm, compared to 1 µm in this compound II, which contributes to higher translucency and a radiopacity of over 300% Al.[2] this compound II also contains fluoride-releasing fillers to help protect restoration margins from demineralization and boasts a high radiopacity of 450% Al.[3]

Table 1: Chemical Composition of this compound Composites

ComponentThis compound EstheticThis compound II
Monomer Matrix Urethane dimethacrylate (UDMA) and other methacrylates[1]Bis-GMA, UDMA, TEGDMA, HEMA, GDMA[2]
Inorganic Fillers Ytterbium trifluoride, spheroidal mixed oxide[1]Fluoride-containing fillers, ytterbium fluoride[2][3]
Filler Particle Size Average 100-200 nm[2]Average 1 µm[2]
Total Filler Volume Approx. 38%[1]Not specified

Curing Mechanism: A Dual Approach

The defining characteristic of this compound DC is its dual-curing capability, which combines both light-curing and self-curing (chemical) polymerization mechanisms. This ensures a complete cure throughout the material, even under opaque restorations where light cannot penetrate sufficiently.[2][4]

Light-Curing Mechanism

The light-curing process is initiated by the absorption of blue light by a photoinitiator. In this compound Esthetic, the patented germanium-based initiator, Ivocerin®, is employed.[2] Ivocerin® is a Norrish Type I photoinitiator, meaning it undergoes cleavage upon light exposure to directly form free radicals, which then initiate the polymerization of the methacrylate monomers.[5] This is a significant advancement over the conventional camphorquinone/amine systems used in many other composites, as it eliminates the amine co-initiator, leading to enhanced color stability.[2][6]

LightCuring cluster_light Light Activation cluster_polymerization Polymerization Blue_Light Blue Light (400-500 nm) Ivocerin Ivocerin® (Photoinitiator) Radicals Free Radicals Monomers Methacrylate Monomers Polymer_Network Cross-linked Polymer Network

Self-Curing (Chemical) Mechanism

The self-curing mechanism is a redox-initiated polymerization. In this compound Esthetic, this is achieved through a novel, amine-free system consisting of a thiocarbamide hydroperoxide initiator.[2] This contrasts with the traditional benzoyl peroxide (BPO)/tertiary amine system found in older dual-curing composites like this compound II.[2] The redox reaction generates free radicals independently of light, allowing the material to cure in the absence of illumination.

SelfCuring cluster_redox Redox Initiation cluster_polymerization Polymerization Base_Paste Thiocarbamide Catalyst_Paste Hydroperoxide Radicals Free Radicals Monomers Methacrylate Monomers Polymer_Network Cross-linked Polymer Network

Performance Characteristics

The dual-curing mechanism significantly influences the material's final properties, including the degree of conversion and mechanical strength.

Degree of Conversion (DC)

The degree of conversion refers to the percentage of monomer double bonds that are converted into single bonds during polymerization. A higher DC is generally associated with improved mechanical properties and biocompatibility.[7] Studies have shown that the curing mode has a significant impact on the DC of dual-cured resin cements.[8] Generally, dual-curing (light-activation followed by self-curing) results in the highest DC values compared to light-curing or self-curing alone.[2] The DC can also be affected by the thickness and opacity of the overlying restorative material, which can attenuate the curing light.[9][10]

Table 2: Degree of Conversion (%) of Dual-Cured Resin Cements Under Different Curing Conditions

Resin CementCuring ModeDegree of Conversion (%)Reference
This compound IIDual-Cure (Base + Catalyst, Light-Activated)Higher than light-cure alone[8]
This compound IILight-Cure (Base Paste only)Intermediate[8]
Dual-Cure Cement0 mm depth (direct light)44%[9]
Dual-Cure Cement5 mm depth15%[9]
Dual-Cure Cement10 mm depth8%[9]
Self-Cure CementAfter 15 minutes20%[9]
Mechanical Properties

The mechanical properties of this compound composites, such as flexural strength and modulus of elasticity, are directly related to the degree of conversion. The highest strength values are typically achieved with the dual-curing protocol.[2]

Table 3: Mechanical Properties of this compound II and this compound Esthetic

MaterialCuring ModeFlexural Strength (MPa)Modulus of Elasticity (GPa)
This compound IILight-Cure~100~5.5
This compound IISelf-Cure~80~4.5
This compound IIDual-Cure~110~6.0
This compound Esthetic DCLight-Cure~120~7.0
This compound Esthetic DCSelf-Cure~100~6.0
This compound Esthetic DCDual-Cure~130~7.5
Data extrapolated from graphs in Ivoclar Vivadent Report No. 22.[2]

Experimental Protocols

The characterization of dual-curing composites involves several key experimental procedures.

Degree of Conversion Measurement (FTIR Spectroscopy)

A common method to determine the degree of conversion is Fourier-Transform Infrared (FTIR) Spectroscopy.

FTIR_Workflow Prepare_Sample Prepare thin cement disc (e.g., 0.1 mm thick) Uncured_Spectrum Record FTIR spectrum of uncured sample Prepare_Sample->Uncured_Spectrum Cure_Sample Cure sample according to protocol (light, dual, or self) Uncured_Spectrum->Cure_Sample Cured_Spectrum Record FTIR spectrum of cured sample Cure_Sample->Cured_Spectrum Calculate_DC Calculate DC from changes in aliphatic and aromatic C=C peak heights Cured_Spectrum->Calculate_DC

Protocol:

  • A thin disc of the resin cement (e.g., 0.1 mm thickness) is prepared between two polyethylene terephthalate (PET) foils.[7]

  • The FTIR spectrum of the uncured material is recorded. The absorbance peaks of the aliphatic carbon-carbon double bonds (C=C) at approximately 1638 cm⁻¹ and an internal standard, such as the aromatic C=C bonds at around 1608 cm⁻¹, are measured.

  • The sample is then cured according to the desired protocol (light-cure, dual-cure, or self-cure). For light and dual curing, a light-curing unit is used for a specified time and intensity.

  • After a defined period (e.g., 24 hours), the FTIR spectrum of the cured sample is recorded again.[8]

  • The degree of conversion is calculated based on the reduction in the aliphatic C=C peak height relative to the stable aromatic peak height.

Flexural Strength and Modulus Testing

The mechanical properties are often evaluated using a three-point bending test according to ISO 4049.

Protocol:

  • Specimens of standardized dimensions (e.g., 2 x 2 x 16 mm³) are prepared in a mold.[7]

  • The specimens are cured according to the different protocols (light-cure, dual-cure, self-cure).

  • After a specified storage period (e.g., 24 hours in water at 37°C), the specimens are subjected to a three-point bending test using a universal testing machine.

  • The flexural strength and modulus of elasticity are calculated from the load-deflection curve.

Conclusion

The dual-curing mechanism of this compound composites provides a reliable and effective method for the permanent cementation of a wide range of dental restorations. The evolution from traditional amine-based systems to the advanced amine-free formulation in this compound Esthetic, featuring the Ivocerin® photoinitiator, has led to significant improvements in color stability without compromising the high degree of conversion and robust mechanical properties essential for long-term clinical success. Understanding the interplay between the light- and self-curing components is crucial for optimizing the clinical application of these materials.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the polymerization kinetics of Variolink Esthetic DC, a dual-cure resin cement. The following sections detail its chemical composition, curing mechanisms, and key performance parameters, supported by quantitative data from various studies. Experimental protocols for the primary analysis methods are also described to facilitate reproducible research.

Chemical Composition and Curing Mechanism

This compound Esthetic DC is a dual-cure luting composite, meaning its polymerization is initiated by both light and a chemical self-curing process.[1][2] This dual functionality ensures effective curing even in areas with limited light penetration.[3] The material is based on a matrix of dimethacrylate monomers, including urethane dimethacrylate (UDMA) and other methacrylate monomers.[4][5][6] The inorganic filler content consists of ytterbium trifluoride and spheroid mixed oxide, with a particle size ranging from 0.04 to 0.2 μm.[4][5][6]

The photoinitiation system is a key feature of this compound Esthetic DC. It incorporates the patented Ivocerin® photoinitiator, a germanium-based compound.[1] This allows the material to be completely amine-free, which contributes to its shade stability over time, as conventional amine-based initiators can be prone to discoloration.[1][4] The self-curing mechanism is facilitated by a thiocarbamide-based initiator system, which replaces the more traditional benzoyl peroxide/tertiary amine system.[1]

The dual-cure process involves two distinct but interconnected polymerization pathways, as illustrated below.

cluster_light_cure Light-Curing Pathway cluster_self_cure Self-Curing Pathway Light Blue Light (400-500 nm) Ivocerin Ivocerin® (Photoinitiator) Light->Ivocerin Activation Light_Radicals Free Radicals Ivocerin->Light_Radicals Generation Monomers Methacrylate Monomers (e.g., UDMA) Light_Radicals->Monomers Initiation Base_Paste Base Paste (contains Thiocarbamide derivative) Mixing Mixing Base_Paste->Mixing Catalyst_Paste Catalyst Paste (contains Peroxide) Catalyst_Paste->Mixing Redox_Reaction Redox Reaction Mixing->Redox_Reaction Self_Cure_Radicals Free Radicals Redox_Reaction->Self_Cure_Radicals Self_Cure_Radicals->Monomers Initiation Polymer_Network Cross-linked Polymer Network Monomers->Polymer_Network Propagation & Cross-linking

Figure 1: Dual-Curing Signaling Pathway of this compound Esthetic DC.

Quantitative Polymerization Kinetics Data

The polymerization kinetics of this compound Esthetic DC have been evaluated across several studies, focusing on the degree of conversion (DC), mechanical properties, and polymerization stress.

Degree of Conversion (DC)

The degree of conversion is a critical parameter that indicates the extent of monomer-to-polymer transformation, directly influencing the material's mechanical properties and biocompatibility.[7]

Table 1: Degree of Conversion (%) of this compound Esthetic DC Under Various Curing Conditions and Timeframes.
Curing ProtocolTime PointDC (%)Reference
Direct Light-Cure (LC-dir)28 days~70-75[8][9]
Light-Cure through 1mm Ceramic (LC-cer)28 days~70-75[8][9]
Self-Cure (SC)28 days~70-75[8][9]
Light-Cure through 0.5mm CeramicNot specified67.1[10]
Light-Cure through 1.0mm CeramicNot specified66.0[10]
Light-Cure through 1.5mm CeramicNot specified60.8[10]
Light-Cure through 2.0mm CeramicNot specified59.2[10]

Interestingly, one study found that after 28 days, the final degree of conversion was comparable across direct light-cure, light-cure through ceramic, and self-cure protocols, suggesting the chemical curing component is highly effective over time.[8][9] However, the thickness of an overlying ceramic restoration can impact the immediate DC achieved through light-curing.[10]

Mechanical Properties

The mechanical properties, such as flexural strength and modulus, are direct functional outcomes of the polymerization process.

Table 2: Flexural Strength (FS) and Flexural Modulus (FM) of this compound Esthetic DC after 28 days.
Curing ProtocolFlexural Strength (MPa)Flexural Modulus (GPa)Reference
Direct Light-Cure (LC-dir)~90-110~4.5-5.5[8][9]
Light-Cure through 1mm Ceramic (LC-cer)~90-110~4.5-5.5[8][9]
Self-Cure (SC)~90-110~4.5-5.5[8][9]

Notably, this compound Esthetic DC showed no significant differences in flexural strength or modulus between different curing protocols after a 28-day period, reinforcing the efficacy of its self-curing mechanism in achieving final mechanical properties comparable to light-curing.[8][9]

Polymerization Shrinkage and Stress

Polymerization is accompanied by volumetric shrinkage, which can generate stress at the tooth-restoration interface.

Table 3: Polymerization Shrinkage Stress of this compound Esthetic DC.
Measurement TimeShrinkage Stress (MPa)Reference
Immediately after curing4.8 - 15.1 (range for various cements)[11]

While a specific value for this compound Esthetic DC's shrinkage stress was part of a broader study, it is noted that all resin cements generate stress upon polymerization.[11] However, the material exhibits relatively low water sorption, which can influence long-term stress changes due to hygroscopic expansion.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of polymerization kinetics. The following sections outline the standard protocols for key analytical techniques.

Degree of Conversion via FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is the most common method for determining the degree of conversion by measuring the change in the concentration of aliphatic C=C double bonds.

cluster_prep Sample Preparation cluster_cure Curing cluster_measure Measurement p1 Mix Base & Catalyst Pastes p2 Place thin film on ATR crystal or KBr pellet p1->p2 p3 Record uncured spectrum (baseline) p2->p3 c1 Apply curing protocol (e.g., light-cure for 20s) p3->c1 m1 Record cured spectrum at specific time points c1->m1 m2 Calculate DC% m1->m2

Figure 2: Experimental Workflow for Degree of Conversion (DC) Measurement using FTIR.

Methodology:

  • Sample Preparation: A small amount of uncured this compound Esthetic DC is placed between two polyethylene films or directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Uncured Spectrum: An FTIR spectrum of the uncured material is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ is identified. An internal standard, typically an aromatic C=C peak at around 1608 cm⁻¹, is used for normalization.

  • Curing: The sample is light-cured for a specified duration (e.g., 20-40 seconds) using a dental curing light with a defined irradiance. For self-curing analysis, the spectrum is monitored over time after mixing.

  • Cured Spectrum: Spectra of the cured material are recorded at various time intervals (e.g., immediately after curing, 5 minutes, 24 hours, 28 days).

  • Calculation: The degree of conversion is calculated using the following formula, based on the decrease in the ratio of the aliphatic to aromatic peak heights before and after curing: DC (%) = [1 - (Aliphatic Peak Height_cured / Aromatic Peak Height_cured) / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured)] x 100

Polymerization Kinetics via Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic polymerization reaction, providing data on the rate and extent of the reaction.

cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh small sample (5-10 mg) into DSC pan p2 Hermetically seal pan p1->p2 a1 Place sample & reference pans in DSC cell p2->a1 a2 Run thermal program (isothermal or dynamic scan) a1->a2 a3 Record heat flow vs. time/temperature a2->a3 d1 Integrate exotherm peak to get total heat of reaction (ΔH_total) a3->d1 d2 Analyze peak shape for rate of polymerization (Rp) d1->d2

Figure 3: Experimental Workflow for Polymerization Kinetics Analysis using DSC.

Methodology:

  • Sample Preparation: A precise amount of mixed, uncured cement is weighed into an aluminum DSC pan and hermetically sealed.

  • Isothermal Analysis: The sample is rapidly heated to a specific temperature (e.g., 37°C to simulate oral conditions), and the heat flow is recorded over time as the material cures.

  • Dynamic Analysis: The uncured sample is heated at a constant rate (e.g., 10°C/min) to determine the temperature range over which polymerization occurs.

  • Data Analysis: The area under the exothermic peak in the heat flow curve corresponds to the total enthalpy of polymerization (ΔH). The rate of polymerization is proportional to the heat flow rate (dH/dt). This data can be used to determine kinetic parameters such as activation energy and reaction order.

Polymerization Shrinkage and Stress (ISO 4049)

The ISO 4049 standard provides guidelines for testing polymer-based restorative materials, including methods for determining polymerization shrinkage.[1] One common method involves using a bonded-disk technique or a linometer.

Methodology (Bonded-Disk):

  • A sample of the mixed cement is placed between two glass plates, one of which is connected to a load cell.

  • The material is cured according to the manufacturer's instructions.

  • As the material polymerizes and shrinks, it pulls the glass plates together, generating a force that is measured by the load cell.

  • The shrinkage stress is calculated based on the recorded force and the bonded surface area. The displacement can also be measured to determine the linear shrinkage strain.

Conclusion

This compound Esthetic DC exhibits robust polymerization kinetics, characterized by a reliable dual-curing mechanism that ensures a high degree of conversion and stable mechanical properties over time, even under challenging curing conditions. Its amine-free formulation, based on the Ivocerin® photoinitiator, contributes to excellent shade stability. Understanding the interplay between its chemical composition, curing protocols, and resulting physical properties is essential for researchers and professionals in the field of dental material science and development. The experimental protocols outlined in this guide provide a framework for the continued investigation and verification of the performance of this and similar advanced dental materials.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Mechanical Properties of Variolink N

This compound N, developed by Ivoclar Vivadent, is a dual-cure and light-cure luting composite system designed for the adhesive cementation of indirect restorations, particularly those made from glass-ceramics, lithium disilicate glass-ceramics, and composite resins.[1][2][3][4] Its formulation is based on the chemistry of the clinically proven this compound II system.[2] This technical guide provides a comprehensive overview of the core physical and mechanical properties of this compound N, presenting quantitative data from various scientific studies, detailing experimental methodologies, and illustrating a key application workflow.

The following tables summarize the key quantitative data available for this compound N. These properties are crucial for predicting the clinical performance and long-term success of dental restorations cemented with this material.

Table 1: Core Physical and Mechanical Properties

PropertyValueTest Standard/Condition
Flexural Strength 110 MPaNot Specified
Film Thickness 15 µmISO 4049
Radiopacity 450 % AlNot Specified
Water Solubility 1.0 µg/mm³ISO 4049
Degree of Conversion (Dual-Cure) 44.55 ± 4.33 %FTIR Spectroscopy
Vickers Micro-hardness (VHN) 33.70 ± 0.78Cured through 1mm ceramic disc

Table 2: Bond Strength and Toughness

PropertyValueSubstrate / Condition
Shear Bond Strength (SBS) 14.19 ± 0.76 MPaHuman Dentin
Microshear Bond Strength (µSBS) 27.10 ± 0.92 MPaLithium Disilicate Ceramic (24 hours)
Microshear Bond Strength (µSBS) 20.62 ± 1.25 MPaLithium Disilicate Ceramic (After 1-year thermocycling)
Diametrical Tensile Strength 270.16 NNot Specified
Fracture Strength of Assembly 2206.73 - 2879.53 NCeramic inlays cemented to teeth

Experimental Protocols

The data presented above are derived from various in-vitro studies, each with specific methodologies. Understanding these protocols is essential for the critical evaluation and comparison of results.

Flexural Strength

While a specific value of 110 MPa is reported, the detailed experimental protocol for this exact figure is not consistently available in the provided literature.[5] However, related studies on restorative complexes provide insight into strength assessment.

  • Biaxial Flexural Strength of a Restorative Assembly:

    • Objective: To evaluate the influence of surface treatment and aging on the biaxial flexural strength of ceramic materials cemented to a dentin analogue using this compound N.[6][7][8]

    • Sample Preparation: A tri-layer assembly was created to mimic a clinical restoration, consisting of a dentin analogue, a layer of this compound N cement, and a ceramic disc (e.g., lithium disilicate).[6][7][8]

    • Testing: Samples were submitted to a biaxial flexural strength assay using a universal testing machine. The load to fracture was recorded.[6][7][8]

    • Data Analysis: The flexural strength (in MPa) was calculated using the finite element method, considering the thickness of each layer, material properties, and the fracture load. Statistical analysis was performed using three-way ANOVA and Tukey's test.[6][7][8]

Shear Bond Strength (SBS)
  • Objective: To evaluate and compare the shear bond strength of different resin cements to human dentin.[9]

  • Sample Preparation: Forty-five human molar teeth were sectioned to expose flat dentin surfaces. Lithium disilicate ceramic discs were prepared. The dentin surfaces were etched with 37% phosphoric acid, and a bonding agent was applied and light-cured.[9]

  • Procedure: this compound N was applied to the ceramic disc, which was then seated on the prepared dentin surface. Excess cement was removed, and the specimen was light-cured. Bonded specimens were stored before testing.[9]

  • Testing: A universal testing machine was used to apply a shear force to the ceramic disc at a crosshead speed of 1 mm/min until failure.[10]

  • Data Analysis: The force at failure was recorded and converted to MPa. Data were analyzed using one-way ANOVA and post hoc Bonferroni tests.[9]

Vickers Micro-hardness (MH)
  • Objective: To evaluate the depth of cure of resin cements when light-cured through a ceramic restoration.[11]

  • Sample Preparation: Ten discs (1mm height x 2mm diameter) of this compound N were prepared.[11]

  • Procedure: A 1mm thick ceramic disc was placed over the cement sample to simulate a clinical scenario. The cement was then light-cured for 40 seconds. For aging simulation, some samples were subjected to thermocycling.[11]

  • Testing: A Vickers micro-hardness tester was used to create indentations on the surface of the cement discs using a 100-gram load for 15 seconds. Three indentations were made on each specimen.[11]

  • Data Analysis: The average Vickers micro-hardness (VHN) was calculated. Data were assessed using two-way ANOVA and multiple comparison tests.[11]

Degree of Conversion (DC)
  • Objective: To evaluate the degree of monomer-to-polymer conversion of resin cements.[11]

  • Sample Preparation: Disc-shaped cement samples were prepared as described for the micro-hardness test.[11]

  • Testing: Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory was used. The ATR spectra of the uncured resin were first collected. After light-curing through a ceramic disc, the spectra of the cured samples were collected.[11]

  • Data Analysis: The degree of conversion was calculated by estimating the changes in the peak height ratio of the absorbance intensities of the aliphatic C=C peak (at 1638 cm⁻¹) and an internal standard peak of the aromatic C=C (at 1608 cm⁻¹) during polymerization.[11]

Water Sorption and Solubility
  • Objective: To determine the amount of water absorbed and the amount of material leached out in water over time.[12][13]

  • Sample Preparation: Disc-shaped specimens of cured cement were prepared.

  • Procedure: Specimens were stored in a desiccator and weighed daily until a constant mass was achieved. They were then immersed in distilled water at 37°C for a specified period (e.g., 24 hours). After immersion, the specimens were removed, blotted dry, and weighed.[12][13]

  • Testing & Data Analysis: Water sorption and solubility are calculated based on the mass changes according to the ISO 4049 standard for polymer-based restorative materials. Statistical analysis often involves two-way ANOVA.[12][13]

Mandatory Visualization

The successful clinical application of this compound N relies on a meticulous and sequential protocol. The following diagram outlines the standard workflow for the adhesive cementation of an indirect restoration using the total-etch technique.

VariolinkN_Workflow cluster_prep Preparation Phase cluster_bond Bonding & Cementation Phase cluster_cure Finalization Phase start 1. Tooth Preparation try_in 2. Restoration Try-In (Use Try-In Paste for shade check) start->try_in Isolate tooth clean_resto 3. Clean & Dry Restoration (e.g., Ivoclean) try_in->clean_resto Remove Try-In paste etch_resto 4. Etch Restoration Bonding Surface (e.g., 5% Hydrofluoric Acid for ceramics) clean_resto->etch_resto silanate 5. Apply Silane Coupling Agent (e.g., Monobond N) etch_resto->silanate etch_tooth 6. Etch Tooth Structure (Total-Etch) (37% Phosphoric Acid: 15-30s Enamel, 10-15s Dentin) silanate->etch_tooth Proceed to tooth conditioning rinse_dry 7. Rinse & Gently Dry (Leave dentin slightly moist) etch_tooth->rinse_dry apply_adhesive 8. Apply Adhesive System (e.g., Syntac Primer & Adhesive, Heliobond) rinse_dry->apply_adhesive mix_cement 9. Mix this compound N (Base & Catalyst 1:1 ratio) apply_adhesive->mix_cement seat_resto 10. Apply Cement & Seat Restoration mix_cement->seat_resto remove_excess 11. Remove Excess Cement seat_resto->remove_excess light_cure 12. Light Cure Margins (e.g., 10-20s per mm of ceramic) remove_excess->light_cure Tack cure (optional) glycerine_gel 13. Apply Oxygen Inhibition Layer (Glycerine Gel) light_cure->glycerine_gel final_cure 14. Final Polymerization glycerine_gel->final_cure finish_polish 15. Finish & Polish Margins final_cure->finish_polish Rinse off gel end_node 16. Final Check (Occlusion & Contacts) finish_polish->end_node

Caption: Adhesive Cementation Workflow for this compound N.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of the patented photoinitiator, Ivocerin, within the Variolink Esthetic dental luting composite. We will delve into the chemical mechanisms, quantitative performance data, and the experimental protocols used to validate its efficacy, providing a comprehensive resource for researchers and professionals in the field.

Introduction: The Challenge of Photopolymerization in Esthetic Dentistry

Achieving a durable and color-stable bond is paramount in esthetic dentistry. The initiator system within a resin composite is a critical determinant of these properties. Traditional photoinitiators, such as camphorquinone (CQ), often require the presence of an amine co-initiator to achieve efficient polymerization. However, this amine component is prone to oxidation over time, leading to undesirable color shifts and compromising the long-term esthetics of the restoration.[1]

This compound Esthetic, a light- and dual-curing luting composite, addresses this challenge through the incorporation of the innovative photoinitiator, Ivocerin.[2] This germanium-based compound functions as a Norrish Type I photoinitiator, a class of molecules that undergo unimolecular bond cleavage upon exposure to light to generate free radicals.[3][4] This mechanism obviates the need for an amine co-initiator, rendering this compound Esthetic a 100% amine-free formulation and ensuring exceptional color stability.[2][5]

Ivocerin: A Norrish Type I Photoinitiator

Ivocerin, chemically identified as bis-(4-methoxybenzoyl)diethylgermane, is a highly reactive and efficient photoinitiator.[4] Its mechanism of action falls under the Norrish Type I classification, which involves the following steps upon irradiation with blue light:

  • Photoexcitation: The Ivocerin molecule absorbs a photon of light, transitioning to an excited electronic state.

  • α-Cleavage: In this excited state, the molecule undergoes rapid homolytic cleavage of the bond between the germanium atom and a benzoyl group.

  • Radical Formation: This cleavage results in the formation of two distinct free radicals: a germyl radical and a benzoyl radical.

  • Initiation of Polymerization: Both of these radical species are highly reactive and can initiate the polymerization of the methacrylate monomers present in the this compound Esthetic resin matrix, leading to the formation of a cross-linked polymer network.[3][4]

This unimolecular cleavage process is inherently more efficient than the bimolecular hydrogen abstraction mechanism of Norrish Type II initiators like camphorquinone.[3] This high reactivity allows for a lower concentration of Ivocerin to be used compared to conventional initiators, which contributes to the material's excellent optical properties.[4]

Photoinitiation Pathway of Ivocerin

The following diagram illustrates the Norrish Type I photoinitiation mechanism of Ivocerin.

Ivocerin_Initiation cluster_initiation Photoinitiation of Ivocerin cluster_polymerization Polymerization Ivocerin Ivocerin (bis-(4-methoxybenzoyl)diethylgermane) Excited_Ivocerin Excited Ivocerin Ivocerin->Excited_Ivocerin Blue Light (hv) Radicals Germyl Radical + Benzoyl Radical Excited_Ivocerin->Radicals α-Cleavage (Norrish Type I) Monomers Methacrylate Monomers Radicals->Monomers Initiation Polymer Cross-linked Polymer Network (Cured this compound Esthetic) Monomers->Polymer Propagation

Caption: Photoinitiation and polymerization cascade initiated by Ivocerin.

Quantitative Performance Data

The inclusion of Ivocerin in this compound Esthetic results in measurable improvements in several key performance indicators. The following tables summarize the available quantitative data.

Table 1: Spectroscopic and Curing Properties of Ivocerin
PropertyValueReference(s)
Absorption Range390–445 nm[3]
Absorbance Maximum~418 nm[3]
Curing TimeAs low as 10 seconds[6]
Depth of CureUp to 4 mm (in bulk-fill composites)[4][6]
Table 2: Performance Metrics of this compound Esthetic with Ivocerin
PropertyValueReference(s)
Degree of Conversion~87%[1][7]
Amine Content0%[2][5]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the performance of Ivocerin-containing dental composites.

Determination of Depth of Cure (Vickers Hardness Method)

This protocol is based on the principles outlined in ISO 4049 for determining the depth of cure of dental composites.

Objective: To measure the depth to which the composite material adequately polymerizes upon light curing.

Materials and Equipment:

  • This compound Esthetic composite

  • Dental curing light with a minimum output of 1000 mW/cm²

  • Stainless steel or brass mold (4 mm internal diameter, 8 mm height)

  • Mylar strip

  • Glass slab

  • Microhardness tester (Vickers)

  • Micrometer

Procedure:

  • Place the mold on a glass slab with a Mylar strip in between.

  • Fill the mold with this compound Esthetic, ensuring no voids are present.

  • Place a second Mylar strip on top of the composite and press gently with another glass slab to create a flat surface and extrude excess material.

  • Position the light guide tip of the curing unit as close as possible to the top Mylar strip and light-cure for the manufacturer's recommended time (e.g., 20 seconds).

  • After curing, carefully remove the specimen from the mold.

  • Gently scrape away any uncured material from the bottom of the specimen with a plastic spatula.

  • Measure the height of the cured cylinder to the nearest 0.1 mm using a micrometer. The depth of cure is reported as half of this measured height.

  • For Vickers hardness profiling, embed the cured specimen in a resin block and section it vertically.

  • Polish the sectioned surface to a high finish.

  • Perform Vickers hardness indentations (e.g., 200g load for 15 seconds) at increments of 0.2 mm from the top surface (closest to the curing light) to the bottom.[8]

  • The depth of cure can be defined as the depth at which the Vickers hardness is at least 80% of the maximum hardness recorded at the top surface.[8]

Measurement of Degree of Conversion (FTIR Spectroscopy)

This protocol describes a common method for determining the extent of polymerization in dental composites using Fourier Transform Infrared (FTIR) spectroscopy.

Objective: To quantify the percentage of methacrylate carbon-carbon double bonds that have been converted to single bonds during polymerization.

Materials and Equipment:

  • This compound Esthetic composite (uncured paste and cured specimen)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Mylar strips

  • Dental curing light

Procedure:

  • Record the FTIR spectrum of the uncured this compound Esthetic paste. Place a small amount of the material onto the ATR crystal and obtain the spectrum. The characteristic peak for the aliphatic carbon-carbon double bond (C=C) stretching vibration is typically observed around 1638 cm⁻¹. An aromatic carbon-carbon double bond (C=C) peak (e.g., from the Bis-GMA monomer) at approximately 1608 cm⁻¹ is often used as an internal standard, as its intensity does not change during polymerization.

  • To prepare a cured specimen, place a thin layer of the composite between two Mylar strips and press to a standardized thickness (e.g., 1 mm).

  • Light-cure the specimen for the recommended time.

  • Immediately after curing, record the FTIR spectrum of the cured specimen.

  • The degree of conversion (DC) is calculated from the change in the ratio of the absorbance intensities of the aliphatic C=C peak to the aromatic C=C peak before and after curing, using the following formula:

    DC (%) = [1 - (Absorbance aliphatic C=C / Absorbance aromatic C=C)cured / (Absorbance aliphatic C=C / Absorbance aromatic C=C)uncured] x 100

Assessment of Color Stability (According to ISO 7491)

This protocol is based on the ISO 7491 standard for testing the color stability of dental materials.

Objective: To evaluate the resistance of the cured composite to color change when exposed to a standardized light source and water immersion.

Materials and Equipment:

  • Cured specimens of this compound Esthetic (disc-shaped, e.g., 15 mm diameter, 1 mm thickness)

  • Xenon arc lamp with a filter to simulate daylight

  • Water bath maintained at 37 ± 1 °C

  • Opaque cover (e.g., aluminum foil)

  • Spectrophotometer or colorimeter for objective color measurement (or visual assessment by calibrated observers)

Procedure:

  • Prepare at least three disc-shaped specimens of cured this compound Esthetic.

  • Measure the initial color coordinates (e.g., CIELAB Lab* values) of each specimen.

  • Cover one half of each specimen with an opaque material like aluminum foil.

  • Immerse the specimens in the water bath at 37 °C.

  • Expose the uncovered half of the specimens to the xenon arc lamp for a specified duration (e.g., 24 hours).[9]

  • After the exposure period, remove the specimens from the water bath and gently dry them.

  • Remove the opaque covering.

  • Measure the color coordinates of both the exposed and unexposed halves of each specimen.

  • The color change (ΔE*) is calculated using the following formula:

    ΔE* = [(ΔL)² + (Δa)² + (Δb*)²]¹/²

    where ΔL, Δa, and Δb* are the differences in the respective color values before and after exposure. A lower ΔE* value indicates greater color stability.

Conclusion

The integration of the Ivocerin photoinitiator is a cornerstone of the performance of this compound Esthetic. Its Norrish Type I mechanism enables an amine-free formulation, leading to exceptional color stability, a critical factor for long-term esthetic success. The high reactivity of Ivocerin allows for efficient polymerization at lower concentrations, contributing to the material's favorable optical properties. The quantitative data and experimental protocols presented in this guide provide a robust framework for understanding and evaluating the pivotal role of Ivocerin in advancing the capabilities of modern dental luting composites.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive literature review on the clinical longevity of the Variolink line of resin cements, manufactured by Ivoclar Vivadent. The this compound family, including this compound II, this compound Veneer, this compound N, and the newer this compound Esthetic in its dual-cure (DC) and light-cure (LC) formulations, has been a staple in adhesive dentistry for decades. This review synthesizes available clinical data on their long-term performance, presents detailed experimental protocols for their evaluation, and illustrates key concepts through diagrams to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction to this compound Cements: Composition and Evolution

The this compound line of resin cements has evolved significantly since its introduction, with each new iteration aiming to improve upon the esthetics, handling, and long-term stability of its predecessors.

This compound II , a dual-curing esthetic resin cement, has been in clinical use for over two decades.[1] It is known for its high radiopacity, low wear, and high strength.[1] Its composition includes dimethacrylates, inorganic fillers such as barium glass and ytterbium trifluoride, and initiators for both light and chemical curing.

This compound Veneer was developed as a purely light-curing esthetic cement, specifically for the cementation of thin, translucent restorations like veneers.

This compound N is an etch-and-rinse, dual-curing and light-curing luting composite indicated for glass-ceramic, lithium disilicate, and composite resin restorations.[2]

The most recent addition to the family is This compound Esthetic , available in both dual-cure (DC) and light-cure (LC) versions. A key innovation in this compound Esthetic is the patented light initiator Ivocerin, which makes the cement 100% amine-free.[3] This is significant because amines, commonly used as co-initiators in dental composites, can be prone to oxidation, leading to color changes over time. The amine-free formulation of this compound Esthetic is designed to provide exceptional color stability.[3][4] this compound Esthetic DC is intended as a successor to this compound II, while the LC version is the next generation of this compound Veneer.[5]

Clinical Longevity and Performance Data

The clinical success of a luting cement is ultimately determined by its long-term performance in the oral environment. This section summarizes the available clinical data on the longevity of various this compound cements. The primary reasons for the failure of composite restorations, in general, are secondary caries and fracture of the restoration or tooth.[6]

This compound II and this compound Veneer

A retrospective clinical study provides valuable long-term data on the performance of lithium disilicate veneers cemented with this compound II and this compound Veneer. The study reported the following survival probabilities:

  • 5 years: 98%

  • 10 years: 95%

  • 15 years: 91%

  • 20 years: 87%

These figures indicate a very low clinical failure rate over an extended period.

This compound N

A 36-month clinical trial evaluating indirect resin composite inlays luted with different cementation strategies, including the etch-and-rinse this compound N, reported no loss of restorations and no recurrent caries during the observation period.[5] However, four cases in the this compound N group exhibited post-operative sensitivity at baseline, which resolved after a short time.[5]

This compound Esthetic

A case series focusing on minimally invasive monolithic ultratranslucent zirconia veneers cemented with this compound Esthetic reported a 100% survival rate after a mean follow-up of 4.33 years (ranging from 4 to 5 years).[7] Out of 28 veneers, there were no absolute failures such as debonding, veneer fracture, or secondary caries.[7] Only one instance of superficial marginal discoloration was observed.[7]

A separate 18-month clinical evaluation of restorations placed with this compound Esthetic demonstrated exceptional performance, with a clinical performance rating of 99% .[8] The evaluation noted excellent esthetics, lack of sensitivity, and resistance to marginal discoloration and fracture.[8]

The table below summarizes the key clinical performance data found in the literature for different this compound cements.

Cement TypeRestoration TypeFollow-up PeriodSurvival/Success RateKey Findings
This compound II & Veneer Lithium Disilicate Veneers5, 10, 15, 20 years98%, 95%, 91%, 87% respectivelyVery low clinical failure rate over a long-term period.
This compound N Indirect Resin Composite Inlays36 months100% retentionNo restoration loss or recurrent caries. Some initial post-operative sensitivity was reported.[5]
This compound Esthetic Zirconia Veneers4-5 years100% survivalNo absolute failures; one case of superficial marginal discoloration.[7]
This compound Esthetic Various Restorations18 months99% clinical performanceExcellent esthetics, no sensitivity, and high resistance to discoloration and fracture.[8]

Experimental Protocols for Clinical Evaluation

The clinical performance of dental cements is typically evaluated using standardized criteria, most notably the modified United States Public Health Service (USPHS) criteria or the FDI World Dental Federation criteria.[9][10] These criteria provide a framework for assessing various parameters of a restoration's success over time.

Modified USPHS Criteria

The modified USPHS criteria are widely used in clinical trials to evaluate the performance of dental restorations. The evaluation is typically performed by calibrated examiners at baseline and at regular follow-up intervals (e.g., 6 months, 1 year, 2 years, etc.). The criteria assess the following parameters, with each being rated on a scale (e.g., Alpha, Bravo, Charlie, Delta) representing a range from ideal to unacceptable:

  • Marginal Adaptation: Assesses the integrity of the margin between the restoration and the tooth structure.

  • Anatomic Form: Evaluates the wear and contour of the restoration.

  • Color Match: Compares the color of the restoration to the adjacent teeth.

  • Marginal Discoloration: Assesses any staining at the restoration margins.

  • Secondary Caries: Checks for the presence of new caries at the restoration margins.

  • Post-operative Sensitivity: Records any patient-reported sensitivity after the restoration is placed.

  • Surface Texture: Evaluates the smoothness and texture of the restoration surface.

A typical clinical evaluation workflow using the modified USPHS criteria is illustrated in the diagram below.

G cluster_0 Material Properties cluster_1 Clinical Factors cluster_2 Patient Factors m1 Cement Composition (e.g., filler, monomer) m2 Mechanical Properties (e.g., strength, wear resistance) m1->m2 longevity Clinical Longevity m2->longevity m3 Adhesion to Tooth and Restoration m3->longevity m4 Color Stability m4->longevity c1 Operator Technique c1->longevity c2 Tooth Preparation c2->longevity c3 Moisture Control c3->longevity c4 Curing Protocol c4->longevity p1 Oral Hygiene p1->longevity p2 Parafunctional Habits (e.g., bruxism) p2->longevity p3 Diet p3->longevity

References

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Variolink N is a dual-curing and light-curing esthetic luting composite system used for the adhesive cementation of ceramic and composite resin restorations.[1] As a medical device intended for direct physical contact with the human body, its biocompatibility is of paramount importance. The biological evaluation of dental materials is governed by international standards, primarily ISO 10993 ("Biological evaluation of medical devices") and ISO 7405 ("Preclinical evaluation of biocompatibility of medical devices used in dentistry").[2][3]

This technical guide provides an in-depth summary of the available toxicological data and biocompatibility profile of this compound N. The chemical composition of this compound N is comparable to its predecessor, this compound II, and as such, data from studies on this compound II are often referenced and considered applicable where properties are identical.[3] The following sections detail the chemical composition, potential for leachable components, and a comprehensive review of cytotoxicity, genotoxicity, and sensitization data, supported by experimental protocols and data visualizations.

2.0 Chemical Composition and Leachable Components

The biocompatibility of a resin-based cement is intrinsically linked to its composition and the potential for components to leach out of the polymerized matrix.

2.1 Composition

This compound N is a composite material consisting of a resin matrix and inorganic fillers. The primary components are detailed in the table below.

ComponentWeight % (Base/Catalyst Dependent)Function
Dimethacrylates22.0 - 34.5%Monomer matrix, forms the polymer network
Barium glass filler46.2 - 52.2%Filler, provides strength and radiopacity
Ytterbiumtrifluoride25.0%Filler, provides high radiopacity
High dispersed silica~60.1% (in specific pastes)Filler, adjusts viscosity and handling
Initiators & Stabilizers0.3 - 0.9%Catalyze and control the polymerization reaction
Pigments< 0.1%Provide shading
Data compiled from the this compound N Scientific Documentation.[3]

The dimethacrylate monomers, such as Bisphenol A-glycidyl methacrylate (BisGMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA), are key components of the resin matrix.[4]

2.2 Leachable Components

Although polymerization aims to convert these monomers into a stable polymer network, a small amount of unreacted monomers can remain "trapped" and may leach out over time into the oral environment.[5] The elution of these components is a primary factor influencing the material's biocompatibility.[6] Studies have confirmed the release of TEGDMA, UDMA, and BisGMA from this compound cement into an elution medium.[4] The quantity of leached substances is highest in the initial hours after placement and is influenced by factors such as the degree of cure and the surrounding chemical environment.[5][7]

G cluster_material Cured this compound N Matrix cluster_environment Oral Environment Polymer Polymer Network Monomers Unreacted Monomers (BisGMA, UDMA, TEGDMA) Fillers Inorganic Fillers (Barium Glass, YbF3) Saliva Aqueous Salivary Medium Monomers->Saliva Diffusion / Elution Leached Leached Monomers

Diagram 1: Process of monomer elution from the cured resin matrix into the oral environment.

3.0 Toxicological Evaluation

The biological response to this compound N has been assessed through various toxicological tests, focusing on cytotoxicity, genotoxicity, and sensitization potential.

3.1 Cytotoxicity

Cytotoxicity tests evaluate the potential of a material to cause cell death or impair cellular function. According to ISO 10993-5, a material is considered to have cytotoxic potential if it reduces cell viability below 70%.[8]

The data on this compound's cytotoxicity is varied. An Agar overlay test indicated that this compound II demonstrates no cytotoxic potential.[2] However, studies using cell culture eluates show that, like most resin-based composites, its components can induce cytotoxic effects in vitro.[4][9] This cytotoxicity is primarily attributed to the leached monomers, with the general order of toxicity being BisGMA > UDMA > TEGDMA.[9] Uncured this compound Esthetic is cytotoxic, but this effect is significantly minimized after polymerization immobilizes the monomers.[10]

MaterialCell LineAssayIncubationResult (Cell Viability)Reference
This compound II3T3 fibroblastsMTT24 hours72.24%[11]
This compound II3T3 fibroblastsMTT48 hours83.92%[11]
This compound II3T3 fibroblastsMTT72 hours92.77%[11]
This compound IIHuman lymphocytesPRI72 hoursDose-dependent decrease in Proliferation Rate Index (PRI)[12]
Resin Cements (General)OsteoblastsN/AN/ADemonstrated a tremendous increase of cytotoxicity after cement exposure, potentially disturbing osteoblastic homeostasis.[4]

3.1.1 Experimental Protocol: Cell Viability by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Sample Preparation: Cured discs of this compound N are fabricated in standardized molds.

  • Eluate Preparation (Indirect Method): The cured discs are incubated in a cell culture medium for a specified period (e.g., 24 hours) to create an eluate containing leached components.

  • Cell Culture: A specific cell line (e.g., 3T3 fibroblasts) is cultured in 96-well plates until a confluent monolayer is formed.[11]

  • Exposure: The original culture medium is replaced with the prepared eluate, and the cells are incubated for various time points (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Quantification: The formazan crystals are dissolved using a solvent (e.g., DMSO). The absorbance of the solution is then measured with a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).[11]

  • Calculation: Cell viability is calculated as a percentage relative to a negative control (cells cultured in medium only).

G start Start: Culture Fibroblasts (e.g., 3T3 cells) prep Prepare Eluates from Cured this compound N Samples expose Expose Cells to Eluates (24, 48, 72 hrs) start->expose prep->expose add_mtt Add MTT Reagent to Wells expose->add_mtt incubate_mtt Incubate (Mitochondria convert MTT to Formazan) add_mtt->incubate_mtt dissolve Add Solvent to Dissolve Formazan incubate_mtt->dissolve read Measure Absorbance (Spectrophotometer) dissolve->read end End: Calculate Cell Viability (%) read->end

Diagram 2: Experimental workflow for the MTT cytotoxicity assay.

3.2 Genotoxicity

Genotoxicity tests assess the potential of a substance to damage the genetic material (DNA) of cells. The results regarding this compound are conflicting.

The scientific documentation for this compound N states that based on several reverse mutation tests (Ames test) performed on the similar material Tetric Ceram, this compound N is not considered to have mutagenic alterations.[3] Likewise, cured and uncured this compound Esthetic did not show any genotoxic potential in mammalian cell culture and in vivo.[10]

In contrast, a 2009 study investigated the effect of eluates from various dental cements on cultured human lymphocytes.[12] The results showed that eluates from the dual-cure resin cement this compound II caused severe genotoxic effects, including a dose-dependent increase in sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs).[12] In this comparative study, this compound II was found to be less genotoxic than Panavia F 2.0, Rely X, and Vitrebond.[12]

MaterialAssay TypeResultConclusionReference
This compound N (by proxy)Ames Test (on Tetric Ceram)No mutagenic alterations observed.Not mutagenic[3]
This compound EstheticSet of mutagenicity testsNo genotoxic or mutagenic potential shown in mammalian cell culture and in vivo.Non-genotoxic[10]
This compound IIChromosomal Aberration AssaySignificant, dose-dependent increase in sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs).Genotoxic potential shown[12]

3.2.1 Experimental Protocol: Chromosomal Aberration Assay

This protocol describes the evaluation of genotoxicity using cultured human lymphocytes.

  • Sample Eluate Preparation: Eluates are derived from specimens of the tested material.

  • Lymphocyte Culture: Primary lymphocyte cultures are obtained from blood samples of healthy donors and stimulated to divide using phytohaemagglutinin.[12]

  • Exposure: The lymphocyte cultures are exposed to serial dilutions of the material eluates for the full culture period (e.g., 72 hours).[12]

  • Metaphase Arrest: Colchicine is added to the cultures to arrest cells in the metaphase stage of cell division.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The slides are stained using a procedure such as the fluorescence plus Giemsa (FPG) technique to visualize chromosomes.[12]

  • Microscopic Analysis: Preparations are scored for chromosomal aberrations (CAs) and sister chromatid exchanges (SCEs). The proliferation rate index (PRI) is also calculated to assess cytotoxicity.[12]

G start Obtain Human Lymphocytes from Healthy Donors culture Culture Lymphocytes with Phytohaemagglutinin start->culture expose Expose Cultures to This compound II Eluates (72h) culture->expose arrest Add Colchicine to Arrest Cells in Metaphase expose->arrest harvest Harvest, Fix, and Prepare Microscope Slides arrest->harvest stain Stain with FPG Technique harvest->stain analyze Microscopic Analysis: Score CAs, SCEs, and PRI stain->analyze end Genotoxicity Result analyze->end

Diagram 3: Workflow for assessing genotoxicity via chromosomal aberration assay.

3.3 Sensitization and Irritation

Sensitization is the potential for a material to cause an allergic reaction after repeated contact. A maximization test conducted with guinea pigs showed that this compound II does not have a sensitizing effect.[2] However, Safety Data Sheets (SDS) for related products like this compound Esthetic LC and this compound Veneer indicate that the uncured material can cause skin and eye irritation, and sensitization is possible through skin contact.[13][14][15] Prolonged or frequently repeated skin contact with the uncured material may cause allergic skin reactions in some individuals.[14] These reactions are typical for methacrylate-based dental materials and are more commonly observed in dental personnel than in patients.[10]

4.0 Biocompatibility Summary and Risk Profile

The biocompatibility of this compound N is highly dependent on its state of polymerization. The uncured paste contains free monomers that present a higher biological risk. Upon proper light or dual curing, these monomers become part of a stable polymer network, which significantly reduces the cytotoxic potential and risk of sensitization.[10] The primary biological risks are associated with exposure to the uncured material or to components that may leach from an inadequately cured restoration. Therefore, adherence to proper clinical handling and curing protocols is critical to ensuring the material's biocompatibility.

G Uncured Uncured this compound N Cured Fully Cured this compound N Uncured->Cured Polymerization (Light/Dual Cure) Uncured_Risk Higher Biocompatibility Risk + Higher Cytotoxicity (Free Monomers) + Potential for Irritation + Potential for Sensitization Uncured->Uncured_Risk leads to Cured_Risk Lower Biocompatibility Risk + Minimized Cytotoxicity (Immobilized Monomers) + Low Leaching Potential + Low Sensitization Risk Cured->Cured_Risk leads to

Diagram 4: Logical relationship between the polymerization state and biocompatibility risk profile.

Based on the available toxicological data, this compound N is considered a biocompatible material when used according to the manufacturer's instructions. While in vitro studies indicate that its constituent monomers can elicit cytotoxic and, in some cases, genotoxic responses, these effects are significantly mitigated upon complete polymerization. The primary risks of irritation and sensitization are associated with the uncured material. The long clinical history of its predecessor, this compound II, further supports its favorable biocompatibility profile in clinical applications.[2][3]

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of two generations of resin cement from Ivoclar Vivadent: Variolink II and its successor, this compound Esthetic. The document delves into their chemical compositions, initiator systems, physical properties, and handling characteristics, presenting quantitative data in structured tables and outlining the experimental methodologies used for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of dental material science and development.

Executive Summary

This compound II has long been considered a benchmark in adhesive resin cements, known for its high strength and reliability.[1] Its successor, this compound Esthetic, was developed to address the demand for enhanced esthetics, particularly in terms of color stability and user-friendly handling, without compromising physical performance.[1][2] The primary distinction lies in the initiator system: this compound Esthetic incorporates the patented, 100% amine-free Ivocerin® light initiator, which significantly improves its color stability and resistance to discoloration over time.[1][3][4][5] This innovation, coupled with advancements in filler technology and a refined shade concept, marks a significant evolution in luting composites.

Chemical Composition and Initiator Systems

The fundamental difference between this compound II and this compound Esthetic lies in their polymerization initiator systems. This directly impacts their chemical reactivity, color stability, and handling properties.

This compound II utilizes a conventional dual-curing system. The light-curing component is based on a camphorquinone/amine system, while the self-curing mechanism is a redox-initiated polymerization.[6] While effective, the presence of tertiary amines can lead to a degree of oxidation over time, potentially causing slight color shifts in the restoration.

This compound Esthetic , by contrast, employs a revolutionary initiator technology. For light and dual curing, it utilizes the patented light initiator Ivocerin®.[1][2][7] A key advantage of Ivocerin® is that it is entirely free of amine co-initiators, which are a known source of discoloration in conventional resin cements.[1][7] This results in exceptional color stability.[4][5] The self-curing mechanism in the dual-cure (DC) version is based on a thiocarbamide hydroperoxide system, which also avoids the use of amines.[1]

The monomer matrix of this compound II is based on Bis-GMA, while this compound Esthetic's matrix is composed of urethane dimethacrylate (UDMA) and other methacrylate monomers.[1][8] The filler composition has also been refined. This compound II contains barium silicate glass and ytterbium trifluoride (YbF₃), with a mean particle size of 1.0 µm.[6][9] this compound Esthetic utilizes ytterbium trifluoride and spheroidal mixed oxides, with a significantly smaller primary particle size of 100-200 nm.[1] This reduction in filler size contributes to improved handling and higher translucency in this compound Esthetic.[1]

Polymerization Initiation Pathways

The following diagrams illustrate the fundamental differences in the light-curing initiation pathways for this compound II and this compound Esthetic.

G Fig. 1: this compound II Light-Curing Initiation cluster_0 Light Activation cluster_1 Radical Formation Blue_Light Blue Light (400-500 nm) Camphorquinone Camphorquinone (Photoinitiator) Blue_Light->Camphorquinone absorbs energy Excited_CQ Excited State Camphorquinone Camphorquinone->Excited_CQ Free_Radicals Free Radicals Excited_CQ->Free_Radicals reacts with Amine Tertiary Amine (Co-initiator) Amine->Free_Radicals Polymerization Monomer Polymerization Free_Radicals->Polymerization initiate

Fig. 1: this compound II Light-Curing Initiation

G Fig. 2: this compound Esthetic Light-Curing Initiation cluster_0 Light Activation cluster_1 Radical Formation (Amine-Free) Blue_Light Blue Light (400-500 nm) Ivocerin Ivocerin® (Patented Photoinitiator) Blue_Light->Ivocerin absorbs energy Excited_Ivocerin Excited State Ivocerin® Ivocerin->Excited_Ivocerin Free_Radicals Free Radicals Excited_Ivocerin->Free_Radicals direct cleavage Polymerization Monomer Polymerization Free_Radicals->Polymerization initiate

Fig. 2: this compound Esthetic Light-Curing Initiation

Quantitative Data Presentation

The physical properties of both resin cements have been evaluated according to the ISO 4049 standard for polymer-based restorative materials.[1][6] The following tables summarize the key quantitative data for easy comparison.

Table 1: Comparison of Physical Properties

PropertyThis compound IIThis compound Esthetic DCTest Standard
Flexural Strength (Dual-Cure) 107 MPa[6]132 ± 7 MPa[1]ISO 4049
Flexural Modulus 4500 MPa[6]6500 ± 500 MPa[1]ISO 4049
Compressive Strength 400 MPa[6]Not AvailableISO 4049
Water Absorption (7 days) 18.5 µg/mm³[6]Not AvailableISO 4049
Water Solubility (7 days) 0.0 µg/mm³[6]Not AvailableISO 4049
Film Thickness 9 µm[6]< 10 µmISO 4049
Radiopacity 450% Al[6][10]> 300% Al[1]ISO 4049

Table 2: Influence of Curing Mode on Flexural Strength and Modulus of Elasticity

MaterialCuring ModeFlexural Strength (MPa)Modulus of Elasticity (MPa)
This compound II Light-Cure (Base only)114 ± 6[1]5500 ± 500[1]
Self-Cure (Base + Catalyst)107 ± 5[1]6000 ± 500[1]
Dual-Cure (Base + Catalyst)132 ± 7[1]6500 ± 500[1]
This compound Esthetic DC Light-Cure120 ± 10[1]Not specified
Self-Cure120 ± 10[1]Not specified
Dual-Cure130 ± 10[1]Not specified

Experimental Protocols

The physical properties listed above are determined using standardized testing methodologies, primarily those outlined in ISO 4049: Dentistry — Polymer-based restorative materials.[1][6][11]

Flexural Strength Test (Three-Point Bending Test)

This test measures the material's resistance to fracture under a bending load, indicating its ability to withstand masticatory forces.

Methodology:

  • Specimen Preparation: Rectangular bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are prepared by injecting the mixed cement into a mold.[12][13][14]

  • Curing: The specimens are cured according to the manufacturer's instructions for the specific mode being tested (light-cure, self-cure, or dual-cure). For light and dual curing, a high-intensity dental curing light is used, often with overlapping exposures to ensure complete polymerization.[14]

  • Storage: Post-curing, specimens are typically stored in distilled water at 37°C for 24 hours to simulate oral conditions.[14]

  • Testing: The specimen is placed on two supports (with a defined span, e.g., 20 mm) in a universal testing machine. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until fracture occurs.[12][14]

  • Calculation: The flexural strength (σ) in megapascals (MPa) is calculated from the fracture load, the span between the supports, and the specimen's dimensions.

Water Sorption and Solubility

This test determines the amount of water absorbed by the material and the amount of soluble material that leaches out, which can affect the material's dimensional stability and biocompatibility.

Methodology:

  • Specimen Preparation: Disc-shaped specimens (typically 15 mm diameter and 1 mm thickness) are prepared and cured.[15][16]

  • Initial Conditioning: The specimens are placed in a desiccator and weighed repeatedly until a constant mass (m₁) is achieved.[9]

  • Immersion: The conditioned discs are immersed in distilled water at 37°C for a specified period, typically 7 days.[9][15][16]

  • Post-Immersion Weighing: After 7 days, the specimens are removed, blotted dry, and weighed to determine the saturated mass (m₂).[9]

  • Re-Conditioning: The specimens are then returned to the desiccator and weighed until they again reach a constant mass (m₃).[9]

  • Calculation:

    • Water Sorption (Wsp) is calculated in µg/mm³ using the formula: Wsp = (m₂ - m₃) / V, where V is the volume of the specimen.

    • Water Solubility (Wsl) is calculated in µg/mm³ using the formula: Wsl = (m₁ - m₃) / V.

Film Thickness

This measurement is critical for luting cements as it determines the fit of the final restoration. A low film thickness is desirable to ensure the restoration is fully seated.

Methodology:

  • Apparatus: The test is conducted using two optically flat circular glass plates.[11]

  • Material Application: A specified volume of mixed cement is placed at the center of the lower glass plate.

  • Load Application: The second glass plate is placed on top, and a load of 150 N is applied vertically onto the top plate.[17]

  • Measurement: After a set time, the thickness of the cement film between the two plates is measured using a micrometer or other suitable device. The average of several measurements is taken.

Workflow and Handling Characteristics

Beyond physical properties, the clinical handling of a resin cement is paramount. This compound Esthetic was specifically designed to improve upon the handling of this compound II.[1]

G Fig. 3: General Adhesive Cementation Workflow cluster_key_difference Key Handling Difference Start Start: Restoration Ready Tooth_Prep Tooth Preparation (Etching & Bonding) Start->Tooth_Prep Restoration_Prep Restoration Priming (e.g., Monobond Plus) Start->Restoration_Prep Apply_Cement Apply Cement to Restoration Tooth_Prep->Apply_Cement Restoration_Prep->Apply_Cement Seat_Restoration Seat Restoration on Tooth Apply_Cement->Seat_Restoration Excess_Removal Excess Removal VE: Easy removal after tack-cure V-II: Removal in non-polymerized state Seat_Restoration->Excess_Removal Final_Cure Final Light Curing Excess_Removal->Final_Cure Finish_Polish Finish & Polish Margins Final_Cure->Finish_Polish End Procedure Complete Finish_Polish->End

Fig. 3: General Adhesive Cementation Workflow

A significant handling improvement in this compound Esthetic is the ease of excess removal.[2][4][18] With this compound II, excess material had to be meticulously removed while the cement was in its non-polymerized state, which could be time-consuming.[1] this compound Esthetic features a "tack-curing" option, where a brief (2-second) exposure to a curing light brings the excess cement to a gel-like consistency, allowing for easy and clean removal in larger pieces before the final cure.[18]

Conclusion

This compound Esthetic represents a significant advancement over this compound II, primarily driven by innovations in its initiator chemistry. The adoption of the amine-free Ivocerin® photoinitiator provides superior color stability, a critical factor for highly esthetic restorations. While both materials exhibit robust physical properties suitable for the permanent cementation of ceramic and composite restorations, this compound Esthetic demonstrates higher flexural strength and modulus in its dual-cured formulation. Furthermore, refinements to the filler system and rheological properties in this compound Esthetic have resulted in more user-friendly handling, particularly concerning the simplified removal of excess cement. For applications where long-term esthetics and color fidelity are paramount, this compound Esthetic offers a chemically advanced and clinically refined solution.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the dental materials field.

Introduction: This document provides a detailed protocol for conducting in vitro shear bond strength (SBS) testing of Variolink resin cements. This compound, a product line from Ivoclar Vivadent, encompasses a range of luting composites used for the permanent cementation of ceramic and composite restorations.[1] Accurate and reproducible SBS testing is crucial for evaluating the adhesive performance of these materials to various dental substrates. The following protocols are synthesized from multiple research studies to provide a comprehensive guide. It is important to note that specific parameters may be adapted based on the research question, the version of this compound being tested (e.g., this compound II, this compound N, this compound Esthetic), and the substrate being used (e.g., dentin, enamel, ceramic).

Data Presentation: Shear Bond Strength of this compound Cements

The following tables summarize quantitative data on the shear bond strength of various this compound cements to different substrates as reported in the literature. These values can serve as a reference for expected outcomes.

Table 1: Shear Bond Strength of this compound to Dentin

This compound VersionAdhesive SystemSubstrateStorage/Aging ConditionsMean Shear Bond Strength (MPa ± SD)
This compound IIExciTE FHuman Dentin24 hours in water5.3 ± 2.2[2]
This compound IIExciTE FHuman Dentin24 hours in water + 1000 thermocycles (5-55°C)5.5 ± 2.1[2]
This compound NSyntac Primer/Adhesive & HeliobondHuman Dentin1 week in distilled water14.19 ± 0.76[3]
This compound Esthetic DCAdhese Universal (Self-Etch)Bovine Dentin24 hours in 37°C water~30[1]
This compound Esthetic DCAdhese Universal (Total-Etch)Bovine Dentin24 hours in 37°C water~32[1]

Table 2: Shear Bond Strength of this compound to Ceramic Materials

This compound VersionCeramic MaterialSurface TreatmentStorage/Aging ConditionsMean Shear Bond Strength (MPa ± SD)
This compound IIFeldspathic CeramicHydrofluoric acid etch + Silane24 hours in water29 ± 3[4]
This compound IIFeldspathic CeramicHydrofluoric acid etch (no silane)24 hours in water22 ± 7[4]
This compound Esthetic DCLithium DisilicateHydrofluoric acid etchNot Specified9.42 ± 0.24[5]
This compound Esthetic DCLithium DisilicateMicro-etch + Hydrofluoric acid etchNot Specified11.15 ± 0.72[5]
This compound Esthetic LCLithium DisilicateHydrofluoric acid etchNot Specified6.95 ± 0.22[5]
This compound Esthetic LCLithium DisilicateMicro-etch + Hydrofluoric acid etchNot Specified8.50 ± 0.78[5]

Experimental Protocols

This section details the methodologies for preparing substrates and conducting the shear bond strength test.

Materials and Equipment
  • Resin Cement: this compound (specific version, e.g., this compound Esthetic DC)

  • Adhesive System: Corresponding adhesive as per manufacturer's instructions (e.g., Adhese Universal)

  • Substrates:

    • Extracted human or bovine teeth (e.g., molars, premolars), stored in saline or distilled water.[2][3][6]

    • Ceramic blocks (e.g., Lithium Disilicate, Feldspathic).[3][4][5]

  • Restorative Material: Composite resin or ceramic cylinders/discs for bonding.[2][3]

  • Embedding Material: Self-curing acrylic resin.[2][6]

  • Polishing/Grinding Equipment: Low-speed diamond saw, silicon carbide (SiC) abrasive papers (e.g., 320, 400, 600-grit).[7]

  • Surface Treatment Agents:

    • Phosphoric acid (e.g., 37%) for total-etch technique on dentin/enamel.[3][8]

    • Hydrofluoric acid (e.g., 5-10%) for etching ceramic surfaces.[5][6][8]

    • Silane coupling agent (e.g., Monobond Plus) for ceramic surfaces.[4][6][8]

  • Curing Light: LED curing light with an intensity >1000 mW/cm².[9]

  • Universal Testing Machine: Equipped with a load cell (e.g., 1 kN) and a shear testing jig.[2][3][6]

  • Thermocycler (optional): For artificial aging of specimens.[2][6]

  • Incubator: For storing specimens at 37°C.[2][7]

  • Microscope: Stereomicroscope for failure mode analysis.

Specimen Preparation: Substrate

2.1 Dentin/Enamel Substrate Preparation:

  • Select sound, non-carious human or bovine teeth. Clean any residual tissue and store in a suitable medium (e.g., saline, distilled water, or a 0.5% chloramine-T solution) to prevent dehydration.

  • Embed the root portion of each tooth in a block of self-curing acrylic resin, ensuring the crown is exposed.[2][6]

  • Using a low-speed diamond saw under water cooling, section the tooth to expose a flat surface of mid-coronal dentin or enamel.[2]

  • Grind the exposed surface with a series of SiC papers (e.g., starting from 320-grit and finishing with 600-grit) under water irrigation to create a standardized smear layer.[7]

  • Store the prepared substrates in water at room temperature and use them for the bonding procedure within a few hours to prevent dehydration.[10]

2.2 Ceramic Substrate Preparation:

  • Fabricate discs or blocks of the desired ceramic material (e.g., lithium disilicate) to a standardized dimension (e.g., 10 mm diameter, 3 mm thickness).[5]

  • The bonding surface can be treated according to the specific protocol being tested. Common treatments include:

    • Acid Etching: Apply hydrofluoric acid (concentration and duration as per manufacturer's instructions, e.g., 9% for 20 seconds) to the bonding surface, followed by thorough rinsing and drying.[8]

    • Sandblasting/Micro-etching: Air-abrade the surface with aluminum oxide particles (e.g., 50 µm) to increase surface roughness.[5]

  • Apply a silane coupling agent to the etched ceramic surface and allow it to air dry.[4][6][8]

Bonding Procedure
  • Restorative Component Preparation: Prepare standardized cylinders or discs of composite resin or the corresponding ceramic material.[2][3] A common method is to cure composite resin in a mold (e.g., 2.5-4 mm diameter, 3 mm height).[3][7]

  • Dentin/Enamel Surface Treatment:

    • Total-Etch Technique: Apply 37% phosphoric acid to the prepared dentin/enamel surface for 15 seconds, rinse thoroughly for 10-15 seconds, and gently air dry, leaving the dentin visibly moist.[3][8]

    • Self-Etch Technique: Apply a self-etching adhesive directly to the prepared surface according to the manufacturer's instructions.

  • Adhesive Application: Apply the corresponding adhesive system (e.g., Adhese Universal, Excite DSC) to the treated tooth surface and/or the restorative component as per the manufacturer's protocol. This may involve single or multiple coats, air thinning, and light curing.[3][8]

  • Cement Application and Seating:

    • Dispense and mix the this compound cement (if it is a two-component system).

    • Apply a thin layer of the cement to the bonding surface of the restorative cylinder.

    • Seat the cylinder onto the prepared substrate surface with a constant, gentle pressure.[3][7]

  • Excess Cement Removal and Curing:

    • Remove any excess cement from the margins.

    • For dual-cured versions like this compound Esthetic DC, a brief tack-cure (e.g., 5 seconds) can facilitate excess removal before final curing.[6]

    • Light-cure the specimen from multiple directions (e.g., 4 sides) for the recommended duration (e.g., 20-40 seconds per side).[6][9] For dual-cured cements, the self-curing mechanism will also proceed.

Post-Bonding Storage and Aging
  • Initial Storage: Store all bonded specimens in distilled water or 100% humidity at 37°C for 24 hours to allow for complete polymerization and bond maturation.[2][6][7]

  • Artificial Aging (Optional): To simulate clinical conditions, specimens can be subjected to artificial aging protocols such as:

    • Thermocycling: Subject the specimens to a specified number of thermal cycles (e.g., 600 to 10,000 cycles) between two temperature baths (e.g., 5°C and 55°C) with a specific dwell time in each bath.[2][6][7]

Shear Bond Strength Testing
  • Mount the specimen in the universal testing machine, ensuring the bonded interface is parallel to the direction of the applied force.[6]

  • Apply a shear force to the base of the restorative cylinder, as close to the bonded interface as possible, using a knife-edge, wire loop, or chisel-shaped rod.[5]

  • The load is applied at a constant crosshead speed, typically between 0.5 mm/min and 1.0 mm/min, until failure occurs.[2][3][7][11]

  • Record the load at which the bond fails (in Newtons).

  • Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (N) by the bonded surface area (mm²).

Failure Mode Analysis

After debonding, examine the fracture surfaces of both the substrate and the restorative component under a stereomicroscope. Classify the failure mode as:

  • Adhesive: Failure at the interface between the substrate and the resin cement.

  • Cohesive in Substrate: Fracture occurs within the dentin, enamel, or ceramic.

  • Cohesive in Restorative Material: Fracture occurs within the bonded composite/ceramic cylinder.

  • Mixed: A combination of adhesive and cohesive failure.

Mandatory Visualization

The following diagram illustrates the general workflow for in vitro shear bond strength testing of this compound.

Shear_Bond_Strength_Workflow cluster_prep Phase 1: Specimen Preparation cluster_bond Phase 2: Bonding Procedure cluster_post Phase 3: Post-Bonding & Testing cluster_analysis Phase 4: Data Analysis sub_prep Substrate Preparation (e.g., Dentin, Ceramic) surf_treat Substrate Surface Treatment (e.g., Etching, Priming) sub_prep->surf_treat res_prep Restorative Component Preparation (e.g., Composite Cylinder) cem_app This compound Cement Application & Component Seating res_prep->cem_app adh_app Adhesive Application surf_treat->adh_app adh_app->cem_app curing Light/Dual Curing cem_app->curing storage 24h Storage (37°C Water/Humidity) curing->storage aging Artificial Aging (Optional) (e.g., Thermocycling) storage->aging Optional sbs_test Shear Bond Strength Test (Universal Testing Machine) storage->sbs_test aging->sbs_test data_acq Data Acquisition (Failure Load in N) sbs_test->data_acq fail_mode Failure Mode Analysis (Microscopy) sbs_test->fail_mode calc Calculate SBS (MPa) data_acq->calc stat_analysis Statistical Analysis calc->stat_analysis fail_mode->stat_analysis

Workflow for in vitro shear bond strength testing of this compound resin cement.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of resin-dentin specimens bonded with Variolink N for analysis under a Scanning Electron Microscope (SEM). Adherence to this protocol is crucial for obtaining high-quality images of the bond interface, enabling accurate morphological assessment.

**Introduction

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the micromorphology of the resin-dentin interface. The quality of the SEM image is, however, highly dependent on the meticulous preparation of the specimen. Improper handling at any stage can introduce artifacts that may lead to misinterpretation of the bonding efficacy. This protocol outlines a systematic approach to specimen preparation, from sectioning to sputter coating, specifically tailored for interfaces created with this compound N resin cement.

**Materials and Reagents

  • Extracted human or bovine teeth

  • This compound N luting composite (Ivoclar Vivadent)

  • N-Etch (37% phosphoric acid gel) (Ivoclar Vivadent)[1]

  • Syntac Primer/Adhesive (Ivoclar Vivadent)[1]

  • Heliobond (Ivoclar Vivadent)[1]

  • Composite resin for buildup

  • Low-speed diamond saw with a diamond wafering blade

  • Epoxy embedding resin

  • Grinding and polishing machine

  • Silicon Carbide (SiC) abrasive papers (various grits: 300, 500, 800, 1000, 1200, 1500-grit)[2]

  • Diamond polishing pastes (6 µm, 3 µm, 1 µm, 0.25 µm)[2]

  • Polishing cloths

  • Ultrasonic cleaner

  • Ethanol (graded series: 50%, 70%, 80%, 90%, 95%, 100%)

  • Critical point dryer

  • Liquid carbon dioxide

  • Sputter coater

  • Gold-Palladium (Au/Pd) sputtering target

  • Aluminum SEM stubs

  • Conductive carbon tape or silver paint

Experimental Protocols

Tooth Preparation and Bonding Procedure
  • Tooth Selection and Preparation: Select sound, caries-free human or bovine teeth. Clean the teeth of any soft tissue debris. Create a flat dentin surface by removing the occlusal enamel using a low-speed diamond saw under water cooling.

  • Bonding Surface Preparation: Polish the exposed dentin surface with 600-grit SiC paper under running water to create a standardized smear layer.

  • This compound N Application (Total-Etch Technique):

    • Apply N-Etch (37% phosphoric acid) to the enamel for 15-30 seconds and then to the dentin for 10-15 seconds.[1]

    • Thoroughly rinse the etched surface with water for at least 5 seconds and gently air-dry, leaving the dentin surface visibly moist.[1]

    • Apply Syntac Primer to the enamel and dentin and leave for 15 seconds. Disperse with a gentle stream of air.[1]

    • Apply a layer of Syntac Adhesive and allow it to react for 10 seconds before air-drying.[1]

    • Apply a thin layer of Heliobond.[1]

    • Mix this compound N base and catalyst in a 1:1 ratio and apply a thin layer to the bonded surface.[1]

    • Build up a composite resin block over the cement layer and light-cure according to the manufacturer's instructions.

  • Storage: Store the bonded teeth in distilled water at 37°C for 24 hours to allow for complete polymerization.[3]

Specimen Sectioning and Embedding
  • Sectioning: Using a low-speed diamond saw under constant water cooling, section the tooth perpendicular to the bonded interface to obtain slabs approximately 1-2 mm thick. A diamond disk cut is preferable to cleavage for better quality SEM images.[3]

  • Embedding: Place the sectioned slabs into a mold and embed them in epoxy resin, ensuring the bonded interface is oriented as desired for analysis. Allow the resin to fully cure according to the manufacturer's instructions.

Grinding and Polishing

This multi-step process is critical for achieving a smooth, artifact-free surface for SEM imaging.[2][4]

  • Grinding:

    • Begin grinding the embedded specimen with a coarse SiC paper (e.g., 300-grit) to planarize the surface and expose the bond interface.

    • Proceed with sequential grinding using progressively finer SiC papers (500, 800, 1000, 1200, and 1500-grit).[2]

    • Perform each grinding step under running water and for a sufficient duration to remove the scratches from the previous step.

  • Polishing:

    • After the final grinding step, clean the specimen in an ultrasonic bath with distilled water for 5 minutes to remove grinding debris.[2]

    • Polish the specimen using diamond pastes on a polishing cloth, starting with a larger particle size and moving to a finer one (e.g., 6 µm, 3 µm, 1 µm, and finally 0.25 µm).[2]

    • After each polishing step, thoroughly clean the specimen in an ultrasonic bath.[2]

Post-Polishing Treatment and Dehydration
  • Acid Etching and Deproteinization (Optional but Recommended):

    • To enhance the visibility of the hybrid layer and resin tags, lightly etch the polished surface with 10% phosphoric acid for 3 seconds.[2][5]

    • Rinse thoroughly with distilled water.

    • Immerse the specimen in a 5.25% sodium hypochlorite solution for 5-10 minutes to dissolve any exposed collagen fibers.[4][5]

    • Rinse extensively with distilled water.

  • Dehydration:

    • Dehydrate the specimen through a graded series of ethanol solutions: 50%, 70%, 80%, 90%, 95% (10 minutes each), followed by three changes in 100% ethanol (15 minutes each).

Drying and Mounting
  • Critical Point Drying: To prevent distortion of the specimen's ultrastructure from air drying, use a critical point dryer.[6]

    • Place the dehydrated specimen in the critical point dryer's chamber.

    • Replace the ethanol with liquid carbon dioxide by flushing the chamber multiple times.[7]

    • Raise the temperature and pressure to the critical point of CO2 (31°C and 1072 psi), at which point the liquid and gas phases have the same density, and the CO2 can be removed as a gas without the damaging effects of surface tension.[8]

  • Mounting:

    • Mount the dried specimen onto an aluminum SEM stub using conductive carbon tape or silver paint. Ensure a conductive path from the specimen surface to the stub.

Sputter Coating
  • Coating Material: A Gold-Palladium (Au/Pd) alloy is recommended for its fine grain size and good secondary electron emission, suitable for high-resolution imaging.[9]

  • Coating Procedure:

    • Place the mounted specimen in a sputter coater.

    • Evacuate the chamber to the recommended vacuum level.

    • Introduce argon gas and apply a current to create a plasma.

    • Sputter a thin conductive layer of Au/Pd onto the specimen surface. A thickness of 5-15 nm is typically sufficient for good conductivity without obscuring fine surface details.[10]

Data Presentation

Quantitative parameters for the specimen preparation protocol are summarized in the table below for easy reference.

Step Parameter Value/Range Notes
Bonding Etching Time (Dentin)10-15 secondsUsing 37% Phosphoric Acid (N-Etch).[1]
Etching Time (Enamel)15-30 secondsUsing 37% Phosphoric Acid (N-Etch).[1]
Grinding SiC Paper Grits300, 500, 800, 1000, 1200, 1500Progressively finer grits.[2]
Polishing Diamond Paste Particle Size6, 3, 1, 0.25 µmProgressively finer particles.[2]
Post-Polishing Phosphoric Acid Etch10% for 3 secondsOptional, to enhance interface visibility.[2][5]
Sodium Hypochlorite5.25% for 5-10 minutesOptional, for deproteinization.[4][5]
Drying Critical Point Drying FluidLiquid Carbon DioxideCritical Point: 31°C and 1072 psi.[8]
Coating Sputtering TargetGold-Palladium (Au/Pd)Provides fine grain size.[9]
Coating Thickness5-15 nmBalances conductivity and surface detail.[10]

Mandatory Visualization

G cluster_0 Tooth Preparation & Bonding cluster_1 Specimen Preparation cluster_2 Final Preparation for SEM Tooth_Selection Select & Clean Tooth Dentin_Exposure Expose Dentin Surface Tooth_Selection->Dentin_Exposure Bonding_Surface_Prep Prepare Bonding Surface (600-grit SiC) Dentin_Exposure->Bonding_Surface_Prep Etching Etch with N-Etch (Enamel: 15-30s, Dentin: 10-15s) Bonding_Surface_Prep->Etching Bonding_Agent_App Apply Syntac Primer, Syntac Adhesive, & Heliobond Etching->Bonding_Agent_App Cement_App Apply this compound N Bonding_Agent_App->Cement_App Composite_Buildup Composite Resin Buildup Cement_App->Composite_Buildup Storage Store in Water at 37°C (24 hours) Composite_Buildup->Storage Sectioning Section with Diamond Saw (1-2 mm thick slabs) Storage->Sectioning Embedding Embed in Epoxy Resin Sectioning->Embedding Grinding Grind with SiC Paper (300 to 1500-grit) Embedding->Grinding Polishing Polish with Diamond Paste (6 to 0.25 µm) Grinding->Polishing Post_Polish_Etch Optional: Acid Etch (10% H3PO4, 3s) Polishing->Post_Polish_Etch Deproteinization Optional: Deproteinize (5.25% NaOCl, 5-10 min) Post_Polish_Etch->Deproteinization Dehydration Dehydrate in Graded Ethanol Deproteinization->Dehydration CPD Critical Point Drying (Liquid CO2) Dehydration->CPD Mounting Mount on SEM Stub CPD->Mounting Coating Sputter Coat with Au/Pd (5-15 nm) Mounting->Coating SEM_Analysis SEM Analysis Coating->SEM_Analysis

Caption: Workflow for SEM specimen preparation of this compound bond interface.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This document provides detailed application notes and protocols for the use of Variolink, an adhesive resin cement, for the permanent cementation of lithium disilicate all-ceramic restorations. This compound is available in dual-curing (this compound Esthetic DC) and light-curing (this compound Esthetic LC) formulations, offering flexibility for various clinical situations.[1][2] The successful long-term performance of lithium disilicate crowns is highly dependent on a meticulous cementation protocol that ensures a strong and durable bond between the restoration and the tooth structure. These guidelines are intended for researchers, scientists, and dental professionals to ensure optimal outcomes.

I. Product Overview

This compound Esthetic is a luting composite system designed for the adhesive cementation of demanding ceramic and composite restorations.[1][2]

  • This compound Esthetic DC (Dual-Cure): Suitable for all types of indirect restorations, including those made of lithium disilicate, glass-ceramic, composite resin, zirconium oxide, and metal.[1] Its dual-curing properties ensure complete polymerization even in areas with limited light access.

  • This compound Esthetic LC (Light-Cure): Indicated for the adhesive cementation of restorations with a thickness of less than 2 mm and adequate translucency, such as veneers and thin inlays/onlays made of lithium disilicate, glass-ceramic, or composite resin.[1]

Key Features:

  • High Bond Strength: Achieves a strong and reliable bond to both the tooth structure and the lithium disilicate restoration.[3][4][5][6][7]

  • Esthetic Properties: Offers a range of shades with high color stability to achieve natural-looking results.[1]

  • User-Friendly Handling: Features a flexible consistency and allows for easy removal of excess cement.[1][8]

II. Experimental Data: Performance Metrics

Numerous studies have evaluated the performance of this compound for cementing lithium disilicate crowns. The following tables summarize key quantitative data from this research.

Table 1: Shear Bond Strength (SBS) of this compound to Lithium Disilicate

StudyThis compound ProductSubstrateSurface TreatmentMean SBS (MPa) ± SDKey Findings
Kumbuloglu et al. (2005)[3]This compound IIIPS Empress 2 (Lithium Disilicate)Not specified23.2 ± 7.5 (after thermocycling)This compound II demonstrated the highest bond strength after thermocycling compared to other resin cements tested.[3]
Tiu et al. (2016)[4]This compound NIPS E.max (Lithium Disilicate)Not specified14.19 ± 0.76This compound N (a total-etch resin cement) showed significantly higher SBS compared to self-etch and self-adhesive resin cements.[4]
Alkhurays & Alqahtani (2019)[6]This compound Esthetic DCLithium DisilicateMicro-etch + 10% HF acidNot specified directly for VDC aloneSurface treatment with micro-etching followed by hydrofluoric acid resulted in significantly higher SBS compared to acid-etching alone.[6]
do Vale et al. (2019)[5]This compound NCAD/CAM Lithium DisilicateAirborne abrasion, 10% HF acid, Monobond N27.10 ± 0.92 (24h) / 20.62 ± 1.25 (1 year)The dual-cured this compound N showed significantly higher microshear bond strength than the light-cured version, and thermocycling reduced the bond strength for both.[5]
Barreto et al. (2018)[7]This compound IILithium DisilicateNot specified18.8 ± 0.92Dual-cure resin cements like this compound II demonstrated higher SBS than light-cure variants for cementing lithium disilicate veneers.[7]

Table 2: Marginal Adaptation of Lithium Disilicate Crowns Cemented with this compound

StudyThis compound ProductMeasurementBefore TCML (μm)After TCML (μm)Key Findings
Peroz et al. (2019)[9]This compound IIMarginal Gap (MG)317320This compound II, a three-step system, showed higher marginal gap values compared to systems with fewer steps.[9]
Peroz et al. (2019)[9]This compound IIAbsolute Marginal Discrepancy (AMD)412406The type of resin cement had a significant influence on the marginal adaptation.[9]

Table 3: Clinical Survival Rate of Lithium Disilicate Crowns Cemented with this compound

StudyThis compound ProductObservation PeriodSurvival RateKey Findings
Malament et al. (2021)[10]This compound Esthetic DC3 Years96% (monolithic crowns)A minimally invasive approach with reduced thickness monolithic lithium disilicate crowns demonstrated a high survival rate.[10]
Fotiadou et al. (2017)[11]Not specifiedup to 8.3 years97.5% (mean 5.9 years)Lithium disilicate inlays and partial crowns showed high survival rates over the medium to long term.[11]

III. Experimental Protocols

A. Shear Bond Strength (SBS) Testing Protocol (Adapted from Tiu et al., 2016[4])

  • Specimen Preparation:

    • Fabricate lithium disilicate discs (e.g., IPS E.max) of a standardized diameter and thickness.

    • Prepare human dentin surfaces by grinding the occlusal surfaces of extracted premolars flat.

  • Surface Treatment:

    • Lithium Disilicate: Etch the bonding surface of the discs with 5% hydrofluoric acid for 20 seconds, rinse thoroughly with water, and dry. Apply a silane coupling agent (e.g., Monobond Plus) and allow it to react for 60 seconds before air-drying.[12][13]

    • Dentin: Etch the dentin surface with 37% phosphoric acid for 15 seconds, rinse, and gently air-dry, leaving a moist surface. Apply a dental adhesive (e.g., Adhese Universal) and light-cure according to the manufacturer's instructions.[12][14]

  • Cementation:

    • Apply this compound cement to the treated lithium disilicate surface.

    • Seat the disc onto the prepared dentin surface under a constant load.

    • Remove excess cement.

    • Light-cure all margins according to the manufacturer's instructions.

  • Storage and Testing:

    • Store the bonded specimens in distilled water at 37°C for a specified period (e.g., 24 hours or 1 week).

    • Subject the specimens to shear loading in a universal testing machine at a constant crosshead speed (e.g., 1 mm/min) until fracture.

    • Record the load at fracture and calculate the shear bond strength in megapascals (MPa).

  • Failure Analysis:

    • Examine the fractured specimens under a microscope (e.g., scanning electron microscope) to determine the mode of failure (adhesive, cohesive, or mixed).

B. Marginal Gap Evaluation Protocol (Adapted from Peroz et al., 2019[9])

  • Crown Preparation and Fabrication:

    • Prepare extracted human premolars for full ceramic crowns.

    • Fabricate lithium disilicate crowns for the prepared teeth.

  • Cementation:

    • Cement the crowns using this compound following the recommended clinical protocol.

  • Micro-CT Analysis:

    • Scan the cemented crowns using a micro-computed tomography (μCT) device before and after thermomechanical cycling.

    • Reconstruct the 3D images and measure the marginal gap (vertical distance) and absolute marginal discrepancy (linear distance) at multiple points around the crown margin.

  • Thermomechanical Cycling (TCML):

    • Subject the specimens to a specified number of thermal cycles (e.g., 5,000 to 10,000 cycles) in water baths of varying temperatures (e.g., 5°C and 55°C).

    • Simultaneously apply a cyclic mechanical load to simulate oral function.

IV. Clinical Application Protocol for this compound Esthetic DC

Step 1: Pre-operative Procedures

  • Shade Selection: Use the this compound Esthetic try-in pastes to select the appropriate cement shade for optimal esthetic results before cementation.[12]

  • Temporary Restoration Removal: Remove the temporary restoration and thoroughly clean the preparation with a fluoride-free cleaning paste (e.g., Proxyt fluoride-free) and a polishing brush to remove any residual temporary cement.[12]

  • Rinsing and Drying: Rinse the preparation with water spray and dry with oil-free air. Avoid over-drying the dentin.[12][14]

Step 2: Restoration Pre-treatment

  • Cleaning: If the restoration was tried in with a try-in paste, clean the bonding surface with a cleaning agent like Ivoclean for 20 seconds, then rinse and dry.[12]

  • Etching: Etch the internal surface of the lithium disilicate restoration with 5% hydrofluoric acid for 20 seconds.[15][16] Thoroughly rinse with water and dry with oil-free air.

  • Silanization: Apply a universal primer such as Monobond Plus to the etched surface and allow it to react for 60 seconds. Disperse any excess with a strong stream of air.[12][13]

Step 3: Tooth Preparation and Bonding

  • Isolation: Ensure adequate isolation of the treatment field, preferably with a rubber dam (e.g., OptraDam).[12]

  • Etching: Apply 37% phosphoric acid gel (e.g., Total Etch) to the enamel margins for 15-30 seconds.[12][14] Thoroughly rinse and dry the enamel until it appears chalky white.

  • Adhesive Application: Apply a universal adhesive (e.g., Adhese Universal) to the entire bonding surface of the tooth preparation and scrub for 20 seconds.[12][14]

  • Air Thinning and Light Curing: Disperse the adhesive with a stream of air to create a thin, even layer and avoid pooling.[12][14] Light-cure the adhesive for 10 seconds with a curing light of at least 500 mW/cm².[12][14]

Step 4: Cementation and Curing

  • Cement Application: Apply this compound Esthetic DC from the automix syringe directly onto the internal surface of the restoration.[12][17]

  • Seating: Seat the restoration with gentle, uniform pressure.

  • Excess Cement Removal: Tack-cure the excess cement for 2 seconds per quarter surface.[12][17] The gel-like excess can then be easily removed with a scaler.

  • Final Curing: After removing the excess, cover the restoration margins with a glycerine gel (e.g., Liquid Strip) to prevent an oxygen-inhibited layer. Light-cure all margins for an additional 10-20 seconds per segment.

Step 5: Finishing and Polishing

  • Occlusal Adjustment: Check the occlusion and make any necessary adjustments.

  • Polishing: Polish the restoration margins with appropriate polishers.

  • Final Rinse: Rinse off the glycerine gel.

V. Visualizations

Clinical_Workflow cluster_prep Preparation cluster_restoration Restoration Treatment cluster_tooth Tooth Treatment cluster_cementation Cementation Try_In 1. Try-In with Try-In Paste Clean_Prep 2. Clean Tooth Preparation Try_In->Clean_Prep Clean_Restoration 4. Clean Restoration (e.g., Ivoclean) Try_In->Clean_Restoration Isolate 3. Isolate Treatment Field Clean_Prep->Isolate Etch_Tooth 7. Etch Enamel (Phosphoric Acid) Isolate->Etch_Tooth HF_Etch 5. Etch with Hydrofluoric Acid Clean_Restoration->HF_Etch Silanate 6. Apply Silane (Monobond Plus) HF_Etch->Silanate Apply_this compound 10. Apply this compound Esthetic DC Silanate->Apply_this compound Apply_Adhesive 8. Apply Adhesive (Adhese Universal) Etch_Tooth->Apply_Adhesive Light_Cure_Adhesive 9. Light-Cure Adhesive Apply_Adhesive->Light_Cure_Adhesive Seat_Crown 11. Seat Crown Apply_this compound->Seat_Crown Tack_Cure 12. Tack-Cure Excess Cement Seat_Crown->Tack_Cure Remove_Excess 13. Remove Excess Tack_Cure->Remove_Excess Final_Cure 14. Final Cure with Glycerin Gel Remove_Excess->Final_Cure Finish_Polish 15. Finish and Polish Final_Cure->Finish_Polish

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the adhesive cementation of ceramic veneers using Variolink® Esthetic LC, a light-cure luting composite. The following procedures are based on manufacturer recommendations and established clinical best practices to ensure optimal bond strength, esthetics, and long-term restoration success.

Material Properties and Quantitative Data

This compound® Esthetic LC is a key component of a multi-step adhesive cementation system. Its physical and chemical properties are crucial for the clinical performance of the final restoration.

PropertyValueSource
Curing Mechanism Light-cure (LC)[1][2]
Indications Glass-ceramic, lithium disilicate, and composite veneers (< 2 mm thickness)[1]
Shade System Effect shades: Light+, Light, Neutral, Warm, Warm+[1][3]
Filler Composition Special filler composition[4]
Inorganic Filler Volume Approx. 38%[4]
Particle Size Mean: 0.1 µm (Range: 0.04-0.2 µm)[4]
Radiopacity > 100% Al[2]
Flexural Strength > 50 MPa[2]
Water Sorption ≤ 40 µg/mm³[2]
Water Solubility ≤ 7.5 µg/mm³[2]
Light Initiator Patented Ivocerin® (100% amine-free)[1][3]

Experimental Protocols

The following protocols detail the necessary steps for the successful adhesive cementation of ceramic veneers with this compound® Esthetic LC.

Veneer Pre-treatment

Proper conditioning of the internal surface of the ceramic veneer is critical for establishing a strong and durable bond.

  • Cleaning: Sandblast the bonding surface of the veneer with aluminum oxide (50–100 μm) at a pressure of 1–1.5 bar.[5] Subsequently, clean the restoration in an ultrasonic unit with 70% ethanol.[5]

  • Etching:

    • For IPS e.max® CAD/Press: Etch the internal surface with 5% hydrofluoric acid (e.g., IPS Ceramic etching gel) for 20 seconds.[6]

    • For IPS Empress®: Etch for 60 seconds.[6]

    • Thoroughly rinse the etched surface with a vigorous water spray and dry completely with oil-free air.

  • Silanization:

    • Option 1 (with Monobond® Plus): Apply a thin layer of Monobond® Plus to the etched surface and allow it to react for 60 seconds.[6] Then, disperse it with a strong stream of air.

    • Option 2 (with Monobond® Etch & Prime): Apply the self-etching glass-ceramic primer to the bonding surface and rub it in for 20 seconds.[7][8] Allow it to react for a total of 40 seconds.[7][8] Thoroughly rinse with water and dry with a strong stream of air for 10 seconds.[7]

Tooth Preparation and Bonding

Meticulous preparation of the tooth surface is essential for achieving a reliable adhesive bond.

  • Isolation: Isolate the operating field to ensure a dry and contamination-free environment. A rubber dam (e.g., OptraDam®) is highly recommended.[5][7]

  • Cleaning: Clean the prepared tooth surface with a fluoride-free cleaning paste (e.g., Proxyt® fluoride-free) and a polishing brush to remove any temporary cement residues.[7] Rinse thoroughly with water spray and dry with oil-free air.[7]

  • Try-in (Optional but Recommended): Use this compound® Esthetic Try-In paste to verify the fit and shade of the veneer.[7][8] The try-in paste's color corresponds to the cured cement.[1] After try-in, thoroughly rinse the paste off with water spray and dry the tooth.[7]

  • Etching:

    • Apply a 35-37% phosphoric acid gel (e.g., Total Etch) to the enamel surfaces.[5][7]

    • Allow the etchant to react for 15–30 seconds on enamel and 10–15 seconds on dentin.[5][9]

    • Rinse thoroughly with a vigorous stream of water for at least 5 seconds and dry with oil- and moisture-free compressed air until the etched enamel appears chalky white.[5][7][9] Avoid over-drying the dentin.[5]

  • Adhesive Application:

    • Apply Adhese® Universal to the entire bonding surface of the tooth.[5][7]

    • Scrub the adhesive into the surface for at least 20 seconds.[5][7]

    • Disperse the adhesive with oil- and moisture-free compressed air to create a glossy, immobile film layer.[5][9] Avoid pooling of the adhesive.[5][9]

    • Light-cure the adhesive for 10 seconds with a curing light of at least 500 mW/cm².[5][7][9]

Cementation and Curing
  • Application of Luting Composite: Apply a thin, even layer of this compound® Esthetic LC directly from the syringe onto the internal surface of the pre-treated veneer.[5][7]

  • Veneer Seating: Carefully seat the veneer on the prepared tooth with light, constant pressure.[5][7]

  • Excess Removal (Tack-Cure): Light-cure the excess material for 2 seconds at a distance of 10-15 mm, moving the light guide along the entire cement line.[5][7] This will bring the excess cement to a gel-like consistency, making it easy to remove with a scaler and dental floss.[5][7]

  • Oxygen Inhibition Layer Prevention: Apply a glycerin gel or air-blocking agent (e.g., Liquid Strip) to the restoration margins immediately after excess removal.[7]

  • Final Curing: Light-cure all cement lines for at least 10 seconds per segment and per millimeter of ceramic thickness with a light intensity of at least 500 mW/cm².[7]

  • Finishing and Polishing: Rinse off the glycerin gel.[7] Finish the proximal surfaces with finishing and polishing strips.[7] After removing the isolation, check the occlusion and functional movements and make any necessary adjustments.

Diagrams

Experimental Workflow for Adhesive Cementation of Ceramic Veneers

Adhesive_Cementation_Workflow cluster_Veneer_Prep Veneer Pre-treatment cluster_Tooth_Prep Tooth Preparation cluster_Cementation Cementation V1 Clean Veneer (Sandblast & Ultrasonic Bath) V2 Etch with Hydrofluoric Acid V1->V2 V3 Apply Silane Coupling Agent (e.g., Monobond Plus) V2->V3 C1 Apply this compound Esthetic LC to Veneer V3->C1 T1 Isolate Tooth (Rubber Dam) T2 Clean Tooth (Fluoride-free paste) T1->T2 T3 Try-in with Paste T2->T3 T4 Etch with Phosphoric Acid T3->T4 T5 Apply Adhesive (e.g., Adhese Universal) T4->T5 T6 Light-cure Adhesive T5->T6 C2 Seat Veneer T6->C2 C1->C2 C3 Tack-Cure Excess Cement C2->C3 C4 Remove Excess Cement C3->C4 C5 Apply Glycerin Gel C4->C5 C6 Final Light-Curing C5->C6 C7 Finishing and Polishing C6->C7

Caption: Workflow for adhesive cementation of ceramic veneers.

Logical Relationship of Materials

Material_Relationships Tooth Tooth Substrate (Enamel/Dentin) Veneer Ceramic Veneer Phosphoric_Acid Phosphoric Acid Etch Phosphoric_Acid->Tooth Conditions HF_Acid Hydrofluoric Acid Etch HF_Acid->Veneer Conditions Adhesive Adhese Universal Adhesive->Tooth Bonds to Silane Silane Coupling Agent (Monobond Plus) Silane->Veneer Bonds to Luting_Cement This compound Esthetic LC Luting_Cement->Adhesive Bonds to Luting_Cement->Silane Bonds to

Caption: Material interactions in the cementation process.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Variolink® Esthetic Try-In pastes in clinical studies to accurately assess the final shade of ceramic and composite restorations. Detailed protocols for both visual and instrumental shade analysis are provided to ensure robust and reproducible data collection.

Introduction to this compound® Esthetic Try-In Pastes

This compound® Esthetic Try-In pastes are water-soluble, glycerin-based materials designed to simulate the final shade of the corresponding this compound® Esthetic luting composites.[1][2] This allows clinicians and researchers to preview and verify the esthetic outcome of a restoration before permanent cementation.[3][4] The pastes are available in a range of "Effect" shades that correspond to the final cured cement shades: Light+, Light, Neutral, Warm, and Warm+.[1][3][4] The "Neutral" shade is designed to be color-neutral with high translucency, while the "Light" and "Light+" shades provide a brightening effect, and the "Warm" and "Warm+" shades impart a warmer tone.[4] Being water-soluble, the try-in pastes can be completely rinsed off after evaluation, ensuring no residue interferes with the final bonding process.[3]

Composition and Properties

The primary components of this compound® Esthetic Try-In pastes are glycerin, mineral fillers, and pigments.[5] The composition is specifically designed to mimic the optical properties of the final cured this compound® Esthetic luting composite, which is a light- and dual-cure resin cement.[3][6] It is important to note that the shade of the uncured try-in paste is formulated to match the shade of the cured composite, as the color of resin cements can change upon polymerization.[7]

Table 1: Composition and Key Properties of this compound® Esthetic Try-In Pastes

PropertyDescriptionSource
Base Glycerin[1][3][5]
Fillers Mineral Fillers[5]
Additives Pigments[5]
Solubility Water-soluble[1][2][3]
Shades Light+, Light, Neutral, Warm, Warm+[1][3][4]
Purpose Simulation of the final shade of permanent luting composite[2][5]

Quantitative Analysis of Shade Matching Accuracy

Several studies have quantitatively evaluated the color match between this compound® Try-In pastes and their corresponding final cured cements using spectrophotometry. The color difference is typically expressed as ΔE, calculated using the CIE Lab* color space coordinates. A lower ΔE value indicates a better color match.

Table 2: Summary of Quantitative Data on this compound® Shade Matching Accuracy

StudyComparisonMean ΔE ValueClinical Acceptability Threshold (ΔE)Conclusion
Al-Dwairi et al. (2020)Cured this compound® Esthetic vs. This compound® Esthetic Try-In Paste6.53.3 - 3.7This compound showed the most accurate color match compared to two other resin cement systems.
Barutcigil et al. (2011)This compound® Veneer vs. corresponding Try-In PasteRanged from 1.11 to 32.67 depending on the shade3.7The consistency of color between the resin and try-in paste varied significantly among different shades.
de Abreu et al. (2018)This compound® Veneer vs. corresponding Try-In PasteClinically acceptable (ΔEab < 3.46)3.46There was color correspondence between the try-in paste and the resin cement for the this compound Veneer system.

Note: Clinical acceptability thresholds for ΔE can vary in the literature.

Experimental Protocols for Clinical Studies

Objective:

To clinically evaluate the shade matching accuracy of this compound® Esthetic Try-In pastes with the final cemented restoration using both visual and instrumental methods.

Study Design:

A prospective, single-center, split-mouth clinical trial is recommended. This design allows for intra-patient comparison, minimizing variability.

Participant Selection:
  • Inclusion Criteria: Patients requiring at least two comparable anterior ceramic or composite restorations (e.g., veneers, crowns).

  • Exclusion Criteria: Patients with known allergies to dental materials, active periodontal disease, or poor oral hygiene.

Experimental Workflow:

A standardized workflow is crucial for reproducible results.

G cluster_pre Pre-Operative Phase cluster_op Operative Phase cluster_post Post-Operative Phase A Participant Screening & Consent B Initial Shade Selection (Baseline) A->B C Tooth Preparation B->C D Restoration Fabrication C->D E Try-In with this compound® Paste D->E F Shade Evaluation (Visual & Instrumental) E->F G Rinse Try-In Paste F->G H Permanent Cementation with this compound® Esthetic G->H I Final Shade Evaluation (Visual & Instrumental) H->I J Data Analysis I->J

Figure 1. Clinical study workflow for shade matching evaluation.
Detailed Methodologies:

  • Standardized Lighting: Conduct all shade matching procedures under standardized lighting conditions (e.g., 5500K color-corrected light).

  • Visual Shade Matching:

    • Use a standard shade guide (e.g., VITA Classical A1-D4®).

    • Two calibrated examiners should independently select the shade of the contralateral tooth or adjacent teeth.

    • Record the selected shade.

  • Instrumental Shade Matching:

    • Use a dental spectrophotometer to measure the CIE Lab* values of the contralateral or adjacent teeth.

    • Take three measurements and calculate the average.

  • Clean and dry the prepared tooth and the internal surface of the restoration.

  • Apply a thin layer of the selected this compound® Esthetic Try-In paste shade to the internal surface of the restoration.

  • Seat the restoration on the prepared tooth.

  • Visual Evaluation:

    • The two calibrated examiners will visually assess the color match using a 5-point scale (Table 3).

    • The evaluation should be performed under the same standardized lighting.

  • Instrumental Evaluation:

    • Use the spectrophotometer to measure the CIE Lab* values of the restoration with the try-in paste in situ.

    • Take three measurements and average the values.

  • Thoroughly rinse the try-in paste from the restoration and the tooth with water spray and dry.

Table 3: Visual Analog Scale for Shade Matching Assessment

ScoreDescription
1Excellent match (no perceptible difference)
2Good match (slight difference, clinically acceptable)
3Moderate match (noticeable difference, clinically acceptable)
4Poor match (significant difference, clinically unacceptable)
5Mismatch (gross difference, clinically unacceptable)
  • Perform the adhesive cementation of the restoration using the corresponding this compound® Esthetic luting composite shade, following the manufacturer's instructions.

  • After final polymerization and finishing, repeat the visual and instrumental shade evaluations as described in section 4.5.2.

Data Analysis:
  • Visual Assessment: Calculate the inter-rater reliability (e.g., Cohen's Kappa) for the visual scores.

  • Instrumental Assessment:

    • Calculate the color difference (ΔE) between the try-in stage and the final cemented restoration using the following formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]1/2

    • Compare the ΔE values to clinically acceptable thresholds.

    • Use appropriate statistical tests (e.g., paired t-test) to determine if there is a significant difference in color between the try-in and final stages.

Logical Relationships in Shade Perception and Matching

The process of achieving a successful shade match involves a series of dependent steps, where the accuracy of each step influences the final outcome.

G A Natural Tooth Color B Visual & Instrumental Analysis A->B C Shade Guide Selection B->C D This compound® Try-In Paste Selection C->D E Simulated Restoration Shade D->E F This compound® Esthetic Cement Selection E->F Verification G Final Restoration Shade F->G H Esthetic Success G->H

Figure 2. Logical pathway to achieving an esthetic shade match.

Conclusion

The use of this compound® Esthetic Try-In pastes provides a valuable tool for predicting the final esthetic outcome of ceramic and composite restorations in a clinical research setting. By following standardized protocols for both visual and instrumental shade analysis, researchers can collect reliable and quantitative data on the accuracy of shade matching. This information is crucial for the development and evaluation of new dental materials and for refining clinical techniques to achieve optimal esthetic results.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Water sorption is a critical property of dental composite cements as it can influence the material's dimensional stability, mechanical properties, and ultimately the clinical longevity of a restoration.[1][2] The ingress of water into the polymer matrix can lead to swelling, plasticization, and a reduction in the material's strength and wear resistance.[1] This document provides a detailed methodology for quantifying the water sorption of Variolink composite cement, a popular choice for luting all-ceramic, composite, and oxide ceramic restorations. The protocol described herein is based on the internationally recognized ISO 4049 standard for polymer-based restorative materials.[3][4][5]

Core Principles

The methodology involves the fabrication of standardized disc-shaped specimens of this compound composite cement. These specimens are subjected to a rigorous drying and weighing protocol to establish a constant initial mass. Subsequently, the specimens are immersed in distilled water for a defined period, after which their mass is recorded again to determine the amount of water absorbed. A final drying step allows for the calculation of both water sorption and solubility.[6][7] The water sorption of this compound Esthetic is expected to be minimal and well below the maximum acceptable limit of 40 µg/mm³ set by ISO 4049.[8]

Experimental Protocols

1. Materials and Equipment

  • This compound composite cement (e.g., this compound Esthetic DC or LC)

  • Stainless steel or Teflon mold (15 mm internal diameter, 1 mm thickness)[2]

  • Glass plates

  • Mylar or plastic matrix strips

  • Dental curing light (for light-cured or dual-cured variants)

  • Desiccator containing freshly dried silica gel

  • Incubator capable of maintaining a temperature of 37 ± 1°C

  • Analytical balance with a precision of at least 0.0001 g

  • Micrometer or digital calipers for dimensional measurements

  • Distilled or deionized water

  • Ultrasonic bath

  • Absorbent paper

2. Specimen Preparation

  • Assemble the mold by placing a Mylar strip and a glass plate on a flat surface. Position the mold on top of the Mylar strip.

  • Dispense the this compound composite cement according to the manufacturer's instructions and place it into the mold, taking care to avoid air entrapment.

  • Place a second Mylar strip and glass plate on top of the filled mold and apply gentle pressure to extrude any excess material.

  • For light-cured or dual-cured this compound, polymerize the specimen by exposing it to a dental curing light for the manufacturer-recommended duration. Ensure the light guide is held in close proximity to the glass plate. For dual-cured materials, allow for the chemical cure to proceed as per the instructions.

  • After curing, carefully remove the specimen from the mold. Trim any excess flash from the edges of the disc.

  • Prepare a sufficient number of specimens for the study. ISO 4049 suggests a minimum of five specimens for reliable measurements.[6]

  • Measure the diameter and thickness of each specimen at three different locations using a micrometer or digital calipers. Calculate the average dimensions and the volume (V) of each disc in mm³.

3. Conditioning and Measurement

  • Clean the prepared specimens in an ultrasonic bath for 5 minutes to remove any surface contaminants.[1]

  • Place the specimens in a desiccator containing fresh silica gel, which is maintained at 37 ± 1°C.[1]

  • After 22 hours, transfer the desiccator to a controlled environment at 23 ± 1°C for 2 hours to complete a 24-hour cycle.[1]

  • Weigh each specimen using an analytical balance. This is the initial mass reading.

  • Repeat the desiccation and weighing cycle until a constant mass (m₁) is achieved. A constant mass is typically defined as a mass change of less than 0.1 mg within a 24-hour period.[1]

  • Immerse the dried and weighed specimens in a container of distilled water maintained at 37 ± 1°C. Ensure each specimen is fully submerged and separated from other specimens by at least 3 mm.[3] The volume of water should be at least 10 mL per specimen.[3]

  • After 7 days of immersion, remove each specimen from the water, gently wipe off excess surface water with absorbent paper, and wave it in the air for approximately 15 seconds.[6]

  • Weigh the saturated specimen no more than 1 minute after its removal from the water to obtain the mass (m₂).[6]

  • Following the measurement of m₂, return the specimens to the desiccator at 37 ± 1°C.

  • Repeat the desiccation and weighing cycles as described in steps 3-5 until a new constant mass (m₃) is achieved.

4. Calculation of Water Sorption

The water sorption (Wsp) in micrograms per cubic millimeter (µg/mm³) is calculated using the following formula:

Wsp = (m₂ - m₃) / V

Where:

  • m₂ is the mass of the specimen after immersion in water (µg)

  • m₃ is the re-dried constant mass of the specimen (µg)

  • V is the volume of the specimen (mm³)

Data Presentation

The quantitative data obtained from the water sorption measurements should be summarized in a clear and structured table for easy comparison.

Specimen IDDiameter (mm)Thickness (mm)Volume (V) (mm³)Initial Mass (m₁) (µg)Mass after Immersion (m₂) (µg)Re-dried Mass (m₃) (µg)Water Sorption (Wsp) (µg/mm³)
VL-01
VL-02
VL-03
VL-04
VL-05
Mean
Std. Dev.

Visualizations

Experimental Workflow for Water Sorption Measurement

G A Specimen Preparation (15mm x 1mm discs) B Initial Desiccation (37°C, Silica Gel) A->B C Weighing to Constant Mass (m1) B->C D Water Immersion (7 days, 37°C) C->D E Weighing Saturated Specimen (m2) D->E F Final Desiccation (37°C, Silica Gel) E->F G Weighing to Constant Mass (m3) F->G H Calculate Water Sorption (Wsp = (m2 - m3) / V) G->H

Workflow for determining water sorption of this compound composite cement.

Logical Relationships in Water Sorption Measurement

G cluster_0 Initial State cluster_1 Conditioning cluster_2 Exposure cluster_3 Final State A Cured Cement B Dry Specimen (Constant Mass m1) A->B Desiccation C Saturated Specimen (Mass m2) B->C Water Immersion D Re-dried Specimen (Constant Mass m3) C->D Re-desiccation

Logical progression of the specimen state during water sorption testing.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Variolink, a line of esthetic luting composites, has established a strong presence in restorative dentistry for the permanent cementation of ceramic and composite resin restorations.[1][2][3][4] Its formulations, available in dual-cure (this compound Esthetic DC) and light-cure (this compound Esthetic LC) versions, are recognized for their excellent esthetics, high bond strength, and user-friendly handling characteristics.[1][2][3][4] While extensively studied and documented for applications in permanent dentition, its use in pediatric dentistry, specifically with primary teeth, is less reported in scientific literature. This document aims to provide detailed application notes and protocols for the research use of this compound in pediatric dentistry, drawing upon existing data for resin cements and the principles of adhesive bonding to primary tooth structures.

Primary teeth present unique challenges for adhesive procedures due to their distinct structural and morphological characteristics, including a thinner and more prismatic enamel, and dentin with higher permeability and lower mineral content compared to permanent teeth. Therefore, protocols must be adapted to ensure optimal and durable bonding.

Key Research Applications in Pediatric Dentistry

Based on the properties of this compound and the clinical needs in pediatric dentistry, the primary research applications include:

  • Cementation of Prefabricated Zirconia Crowns: Zirconia crowns are increasingly used for the restoration of severely decayed primary molars and incisors due to their superior esthetics and durability. This compound Esthetic DC is a suitable luting agent for these restorations.

  • Cementation of Composite Strip Crowns: Strip crowns are a common esthetic solution for the restoration of primary anterior teeth. While often filled with composite restorative material, the use of a luting cement like this compound Esthetic LC can be explored for bonding the pre-formed celluloid crown to the tooth structure.

  • Bonding of Esthetic Inlays and Onlays: For cooperative pediatric patients, laboratory-fabricated composite or ceramic inlays and onlays can be a conservative treatment option. This compound would be the luting agent of choice for such restorations.

Quantitative Data on Bond Strength of Resin Adhesives to Primary Teeth

Adhesive SystemSubstrateMean Shear Bond Strength (MPa)Standard Deviation (MPa)Study
Optibond Multiuse Bonding AgentPrimary Dentin20.53.5[5]
Prisma Universal Bond 3Primary Dentin9.14.4[5]
Scotchbond Multi-purposePrimary Dentin7.33.7[5]
Optibond Multiuse Bonding AgentPrimary Enamel9.84.4[5]
Clearfil SE BondBovine Primary Enamel18.1N/A[6]
Clearfil SE BondBovine Primary Dentin17.8N/A[6]
Adper Prompt L PopBovine Primary Enamel17.5N/A[6]
Optibond Solo Plus Self-etchBovine Primary Enamel16.9N/A[6]
Single BondPrimary Enamel10.45N/A[7]
Margin Bond (Enamel bonding agent)Primary Enamel8.35N/A[7]
Panavia SA Cement Universal (with bonding agent)Enamel17.895.04[8]
Panavia SA Cement Universal (without bonding agent)Enamel16.794.51[8]
Panavia SA Cement Universal (with bonding agent)Dentin9.823.04[8]
Panavia SA Cement Universal (without bonding agent)Dentin6.552.49[8]

Note: The data presented is from various studies using different methodologies and materials. Direct comparison should be made with caution. The bond strength of this compound to primary teeth may differ.

Experimental Protocols

The following are detailed protocols for the research application of this compound in pediatric dentistry, based on manufacturer's instructions for this compound Esthetic and general principles of adhesive dentistry adapted for primary teeth.

Protocol 1: Cementation of Prefabricated Zirconia Crowns in Primary Molars using this compound Esthetic DC

This protocol outlines the steps for luting a prefabricated zirconia crown to a prepared primary molar.

Materials:

  • This compound Esthetic DC System Kit (Ivoclar Vivadent)

    • This compound Esthetic DC (dual-cure luting composite)

    • Adhese Universal (adhesive)

    • Monobond Plus (universal primer)

  • Phosphoric acid etching gel (37%)

  • Zirconia crown of appropriate size

  • Air-abrasion device with alumina particles (50 µm)

  • Curing light (minimum intensity of 1000 mW/cm²)

  • Standard dental instruments for isolation, preparation, and finishing

Methodology:

  • Tooth Preparation:

    • Administer local anesthesia and ensure adequate isolation using a rubber dam.

    • Prepare the primary molar according to the manufacturer's guidelines for the specific zirconia crown system. Ensure smooth, rounded line angles and adequate occlusal and axial reduction.

    • Clean the prepared tooth surface with a fluoride-free pumice slurry and rinse thoroughly.

  • Crown Preparation (Internal Surface):

    • Try-in the selected zirconia crown to verify fit.

    • Clean the internal surface of the crown with alcohol and dry with oil-free air.

    • Air-abrade the internal surface of the zirconia crown with 50 µm alumina particles at a pressure of approximately 2 bar (30 psi).

    • Rinse the crown thoroughly and dry with oil-free air.

    • Apply a thin layer of Monobond Plus to the internal surface of the crown and allow it to react for 60 seconds. Disperse with a strong stream of air.

  • Tooth Surface Treatment (Adhesive Protocol):

    • Enamel and Dentin Etching: Apply 37% phosphoric acid to the enamel margins for 15-30 seconds and to the dentin for a maximum of 15 seconds.

    • Rinsing and Drying: Rinse the etchant thoroughly for at least 15 seconds and gently air-dry, leaving the dentin surface visibly moist (avoid desiccation).

    • Adhesive Application: Apply a generous amount of Adhese Universal to the entire prepared tooth surface. Agitate the adhesive for 20 seconds.

    • Air Thinning: Disperse the adhesive with a gentle stream of oil-free air until a glossy, immobile film is visible.

    • Light Curing: Light-cure the adhesive layer for 10 seconds.

  • Cementation:

    • Dispense this compound Esthetic DC directly into the prepared zirconia crown.

    • Seat the crown onto the prepared tooth with firm, constant pressure.

    • Excess Removal (Tack-Cure Technique): Tack-cure the excess cement at the margins for 2-3 seconds from the buccal and lingual aspects.

    • Carefully remove the gel-like excess cement using a scaler or explorer.

    • Use dental floss to remove excess cement from the interproximal areas.

  • Final Curing:

    • Cover the margins with a glycerin gel (e.g., Liquid Strip) to prevent the formation of an oxygen-inhibited layer.

    • Light-cure each surface (buccal, lingual, occlusal, mesial, and distal) for at least 20 seconds.

    • Rinse off the glycerin gel.

  • Finishing and Polishing:

    • Adjust the occlusion if necessary.

    • Finish and polish the margins using appropriate instruments.

Protocol 2: Restoration of Primary Incisors with Composite Strip Crowns using this compound Esthetic LC

This protocol describes a method for using a light-cured luting cement to bond a celluloid strip crown filled with composite to a prepared primary incisor.

Materials:

  • This compound Esthetic LC System Kit (Ivoclar Vivadent)

    • This compound Esthetic LC (light-cure luting composite)

    • Adhese Universal (adhesive)

  • Phosphoric acid etching gel (37%)

  • Celluloid strip crowns of appropriate size and shape

  • Nanohybrid composite restorative material

  • Curing light (minimum intensity of 1000 mW/cm²)

  • Standard dental instruments for isolation, preparation, and finishing

Methodology:

  • Tooth Preparation:

    • Isolate the operating field, preferably with a rubber dam.

    • Remove all carious tooth structure.

    • Prepare the tooth with slight incisal and interproximal reduction to allow for the thickness of the strip crown and composite. A chamfer margin is recommended.

  • Strip Crown Selection and Preparation:

    • Select an appropriately sized celluloid strip crown. Trim the cervical margin of the crown to fit the preparation.

    • Create a small vent hole on the lingual aspect of the crown form to allow for the escape of excess material.

  • Tooth Surface Treatment (Adhesive Protocol):

    • Etching: Apply 37% phosphoric acid to the enamel and dentin for 15 seconds.

    • Rinsing and Drying: Rinse thoroughly for 15 seconds and gently air-dry, leaving the dentin moist.

    • Adhesive Application: Apply a layer of Adhese Universal to the prepared tooth surface, agitate for 20 seconds, and air-thin to a glossy film.

    • Light Curing: Light-cure the adhesive for 10 seconds.

  • Crown Filling and Seating:

    • Fill the strip crown with a nanohybrid composite material, avoiding voids.

    • Apply a thin layer of this compound Esthetic LC to the internal surface of the filled crown or directly onto the prepared tooth.

    • Seat the filled strip crown onto the prepared tooth, ensuring proper alignment. Excess material will extrude through the vent hole and at the margins.

  • Curing:

    • Remove gross excess material from the margins.

    • Light-cure the restoration from all aspects (labial, lingual, mesial, and distal) for at least 20 seconds each.

  • Finishing:

    • Remove the celluloid strip crown form using a scaler or explorer.

    • Finish and polish the restoration using finishing burs, discs, and polishing pastes.

    • Check the occlusion and make any necessary adjustments.

Visualizations

Experimental Workflow: Cementation of a Pediatric Zirconia Crown

G cluster_tooth_prep Tooth Preparation cluster_crown_prep Crown Preparation cluster_bonding Adhesive Protocol cluster_cementation Cementation A Isolate with Rubber Dam B Prepare Primary Molar A->B C Clean with Pumice B->C G Etch Enamel and Dentin C->G D Try-in Zirconia Crown E Air-abrade Internal Surface D->E F Apply Monobond Plus E->F J Fill Crown with this compound Esthetic DC F->J H Apply Adhese Universal G->H I Light-cure Adhesive H->I I->J K Seat Crown J->K L Tack-cure and Remove Excess K->L M Final Cure all Surfaces L->M

Caption: Workflow for the cementation of a pediatric zirconia crown using this compound Esthetic DC.

Logical Relationship: Factors Influencing Bond Strength to Primary Teeth

G cluster_factors Factors Influencing Bond Strength BondStrength Bond Strength to Primary Teeth ToothSubstrate Tooth Substrate ToothSubstrate->BondStrength Enamel Thinner, Prismatic Enamel ToothSubstrate->Enamel Dentin Higher Permeability Dentin ToothSubstrate->Dentin AdhesiveSystem Adhesive System AdhesiveSystem->BondStrength Etching Etching Protocol AdhesiveSystem->Etching BondingAgent Bonding Agent Application AdhesiveSystem->BondingAgent ClinicalFactors Clinical Factors ClinicalFactors->BondStrength Isolation Moisture Control ClinicalFactors->Isolation Cooperation Patient Cooperation ClinicalFactors->Cooperation

Caption: Key factors influencing the bond strength of resin cements to primary teeth.

Conclusion and Future Research Directions

This compound esthetic luting cements have the potential to be valuable materials in pediatric restorative dentistry, particularly for esthetic restorations such as zirconia and composite strip crowns. The protocols outlined in this document provide a framework for researchers to investigate the clinical performance and bond strength of this compound in the unique environment of the primary dentition.

Future research should focus on in-vitro studies to determine the shear bond strength of this compound Esthetic to primary enamel and dentin, comparing different etching and bonding protocols. Furthermore, well-designed clinical trials are needed to evaluate the long-term clinical success, including retention rates, marginal integrity, and color stability, of restorations cemented with this compound in pediatric patients. Such studies are crucial to establish evidence-based guidelines for the use of this versatile luting system in pediatric dentistry.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The complete removal of excess luting cement is a critical step in adhesive dentistry to ensure optimal marginal adaptation, prevent plaque accumulation, and maintain periodontal health. In a research setting, standardized and reproducible techniques for cement removal are paramount for accurate evaluation of restorative materials and procedures. Variolink (Ivoclar Vivadent) is a widely used brand of resin cement. This document provides detailed application notes and protocols for the removal of excess this compound cement based on published research, intended for researchers, scientists, and drug development professionals.

I. Techniques for Excess Cement Removal

Several techniques have been investigated for the removal of excess resin cement. The choice of technique can influence the number of marginal defects, discoloration, and surface roughness of the restoration and surrounding tooth structure.[1][2][3] The primary methods involve removal of the cement before or after a brief, partial polymerization known as "tack-curing."

1. Removal of Unpolymerized Cement:

This technique involves the removal of excess cement immediately after seating the restoration, before any light curing.

  • Instrumentation: Microbrush, brush, dental floss.[1][4][5]

  • Advantages: Can be a relatively quick and straightforward method.

  • Disadvantages: May lead to a higher number of marginal defects as the unpolymerized cement can be inadvertently pulled from the margin.[1][6]

2. Removal after Tack-Curing:

This technique involves a short burst of light-curing (typically 1-5 seconds) to bring the cement to a gel-like consistency, making it easier to remove in larger pieces.[5][7]

  • Instrumentation: Probe, scaler, dental floss.[1][5][6]

  • Advantages: Generally results in fewer marginal defects compared to removing unpolymerized cement.[1][6] The gel-like state allows for more controlled removal.[7]

  • Disadvantages: If not performed correctly, it can be difficult to remove the partially cured cement.

3. Use of Ultrasonic and Hand Instruments:

While more commonly associated with calculus removal, ultrasonic and hand instruments (curettes) can be used for removing fully cured excess cement, particularly in a research context where post-cementation finishing is being evaluated.

  • Instrumentation: Ultrasonic scalers, hand curettes.[8][9]

  • Considerations: Ultrasonic instruments may create more surface roughness on the tooth and restoration compared to hand instruments.[8][9] However, they can be more effective in areas with limited access.[10][11] Hand instruments offer greater tactile feedback.[8][11]

II. Experimental Protocols

The following are detailed protocols derived from research studies for the removal of excess resin cement.

Protocol 1: Removal of Unpolymerized Cement with a Brush

This protocol is adapted from a study comparing different cement removal techniques.[1][6]

Materials and Instruments:

  • This compound Esthetic DC cement

  • Restorative components (e.g., ceramic veneers)

  • Microbrush or a fine-tipped brush

  • Dental floss

  • Curing light

Procedure:

  • Apply this compound Esthetic DC cement to the intaglio surface of the restoration.

  • Seat the restoration onto the prepared tooth structure with gentle, firm pressure.

  • Immediately, before any light curing, use a clean, dry microbrush or a fine-tipped brush to carefully wipe away the excess cement from the margins.

  • Use dental floss to remove excess cement from the interproximal areas.

  • After thorough removal of all visible excess cement, proceed with the final light-curing according to the manufacturer's instructions (e.g., 40 seconds).[12]

  • Following full polymerization, polish the margins using appropriate polishing instruments (e.g., polishing discs and rubber polishers).[1]

Protocol 2: Removal of Tack-Cured Cement with a Probe

This protocol is based on the "tack-and-wave" or "quarter" technique.[1][6][7]

Materials and Instruments:

  • This compound Esthetic DC cement

  • Restorative components

  • Curing light

  • Dental probe or a fine-tipped explorer

  • Dental floss

Procedure:

  • Apply this compound Esthetic DC cement to the intaglio surface of the restoration.

  • Seat the restoration onto the prepared tooth structure with gentle, firm pressure.

  • Perform a tack-cure by exposing the margins to the curing light for a short duration (e.g., 3-5 seconds).[1][6] This can be done using a "waving" motion over the margins or by curing each quarter of the restoration for a couple of seconds.[7]

  • The cement should now be in a gel-like state. Use a dental probe or explorer to carefully peel away the excess cement from the margins.

  • Use dental floss to remove the gelled excess cement from the interproximal areas.

  • After removing the excess, perform the final, complete light-curing as per the manufacturer's instructions.[12]

  • Finish and polish the margins as described in Protocol 1.[1]

Protocol 3: Post-Cure Cement Removal with Ultrasonic and Hand Instruments (for comparative studies)

This protocol is designed for in-vitro studies comparing the effects of different finishing instruments on cured cement.

Materials and Instruments:

  • Fully cured specimens with excess this compound cement

  • Ultrasonic scaler with appropriate tips

  • Hand curettes (e.g., Gracey curettes)

  • Atomic Force Microscope (AFM) or 3D topography scanner for surface roughness analysis[3][8]

  • Scanning Electron Microscope (SEM) for morphological evaluation[2][3]

Procedure:

  • Divide the specimens with fully cured excess cement into experimental groups (e.g., Group A: Ultrasonic removal, Group B: Hand instrument removal).

  • For Group A (Ultrasonic Removal): Use an ultrasonic scaler to carefully remove the excess cement from the margins. Standardize the power setting, water flow, and application time for all samples.

  • For Group B (Hand Instrument Removal): Use a sharp hand curette to remove the excess cement. Standardize the number of strokes and the pressure applied.

  • After cement removal, evaluate the specimens for:

    • Residual Cement: Use a stereomicroscope and image analysis software to quantify the amount of remaining cement.[3]

    • Surface Roughness: Analyze the surface topography of the restoration margin and adjacent tooth structure using an AFM or a 3D scanner.[3][8]

    • Marginal Integrity: Examine the margins for defects, cracks, or gouges using an SEM.[2][9]

III. Data Presentation

The following tables summarize quantitative data from studies on excess cement removal.

Table 1: Comparison of Marginal Defects and Discoloration for Two Cement Removal Techniques [1][6]

Removal TechniqueMean Number of Marginal Defects (Before Thermocycling)Discoloration after Thermocycling (Percentage of Specimens)
Brushing (Unpolymerized) Higher number of defects (p = 0.0161)90% exhibited slight discoloration (p = 0.008)
Probing (Tack-Cured) Lower number of defects55.56% exhibited extensive discoloration

Table 2: Surface Roughness after Cementum Instrumentation [8]

Instrumentation MethodAverage Surface Roughness (nm)Statistical Significance (p-value)
Ultrasonic Root Planing 95.053 ± 36.247No significant difference (p = 0.130)
Hand Instruments (Curettes) 68.064 ± 39.801

Table 3: Surface Roughness after Enamel Scaling [8]

Instrumentation MethodAverage Surface Roughness (nm)Statistical Significance (p-value)
Ultrasonic Scaling Higher roughnessStatistically significant difference (p = 0.034)
Hand Scaling Lower roughness

IV. Visualizations

Diagram 1: Experimental Workflow for Comparing Cement Removal Techniques

G cluster_prep Specimen Preparation cluster_cementation Cementation cluster_removal Excess Cement Removal cluster_analysis Analysis prep_teeth Prepare Teeth/Substrates fab_restoration Fabricate Restorations prep_teeth->fab_restoration apply_cement Apply this compound Cement seat_restoration Seat Restoration apply_cement->seat_restoration group_a Group A: Brush Technique (Unpolymerized) seat_restoration->group_a group_b Group B: Probe Technique (Tack-Cured) seat_restoration->group_b eval_defects Evaluate Marginal Defects (Micro-CT) group_a->eval_defects eval_discolor Assess Discoloration (Stereomicroscopy) group_a->eval_discolor eval_roughness Measure Surface Roughness (AFM/3D Scanner) group_a->eval_roughness group_b->eval_defects group_b->eval_discolor group_b->eval_roughness

Caption: Workflow for comparing brush vs. probe cement removal.

Diagram 2: Decision Pathway for Cement Removal Technique Selection

G cluster_decision Decision Point cluster_action Action cluster_final Final Steps start Start: Excess Cement Present tack_cure_decision Perform Tack-Cure? start->tack_cure_decision remove_unpoly Remove Unpolymerized Cement (Brush, Floss) tack_cure_decision->remove_unpoly No perform_tack Tack-Cure (1-5 seconds) tack_cure_decision->perform_tack Yes final_cure Final Cure remove_unpoly->final_cure remove_gel Remove Gel-like Cement (Probe, Floss) perform_tack->remove_gel remove_gel->final_cure polish Finish and Polish final_cure->polish

Caption: Decision tree for selecting a cement removal method.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) regarding bond failure when using Variolink cement with zirconia substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of bond failure between this compound and zirconia?

Bond failure between this compound and zirconia can be attributed to several factors, often related to improper surface treatment and contamination. Key causes include:

  • Inadequate Surface Preparation: Zirconia is a non-silica-based ceramic, making it resistant to conventional etching with hydrofluoric acid.[1] Effective bonding relies on creating micromechanical retention and chemical adhesion through methods like air abrasion and the use of specialized primers.[2][3][4]

  • Contamination: The zirconia bonding surface is highly susceptible to contamination from saliva, silicones, and other organic residues during clinical try-in.[5][6] This contamination can significantly reduce bond strength.

  • Incorrect Cement Selection: Using a light-cure (LC) version of this compound for opaque or thick posterior restorations can lead to incomplete polymerization and bond failure. A dual-cure (DC) cement is recommended in such cases to ensure a complete chemical cure.

  • Improper Primer Application: The use of a 10-MDP (10-methacryloyloxydecyl dihydrogen phosphate) containing primer is crucial for establishing a durable chemical bond to zirconia.[7] Incorrect application or omission of this step will compromise adhesion.

Q2: How can I effectively decontaminate a zirconia surface after try-in?

Saliva contamination is a primary cause of bond failure. Phosphoric acid, commonly used for cleaning, is ineffective on zirconia and can hinder bonding. The recommended method for decontamination is:

  • Rinse: Thoroughly rinse the restoration with water.

  • Clean: Apply a universal cleaning paste like Ivoclean. This zirconia oxide-based solution effectively binds to phosphate groups from saliva, allowing them to be rinsed away.[5][6][8]

  • Rinse and Dry: After the recommended application time, thoroughly rinse and dry the zirconia surface with oil-free air.

Studies have shown that cleaning with Ivoclean can restore bond strength to levels comparable to uncontaminated surfaces.[5][9]

Q3: What is the recommended surface treatment for zirconia before applying this compound?

For optimal bond strength, a combination of mechanical and chemical surface treatment is recommended:

  • Air Abrasion (Sandblasting): This step increases surface roughness, providing micromechanical retention.[2][3][4] The recommended parameters are typically 50 µm aluminum oxide particles at a pressure of 1.5-2.0 bar.[10]

  • Primer Application: After air abrasion and cleaning, apply a universal primer containing 10-MDP, such as Monobond Plus.[7] This monomer forms a strong chemical bond with the zirconium oxide.

Troubleshooting Guide

Issue: Debonding of a Zirconia Restoration Cemented with this compound

To diagnose the cause of debonding, examine where the cement remains. This can indicate the point of failure in the bonding process.

Scenario 1: Cement is primarily on the tooth preparation, and the intaglio of the zirconia crown is clean.

This suggests a failure at the zirconia-cement interface.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Zirconia Surface Treatment Ensure proper air abrasion of the zirconia intaglio followed by the application of an MDP-containing primer like Monobond Plus.
Contamination of Zirconia Surface After try-in, decontaminate the zirconia surface with Ivoclean before priming.
Incorrect Primer Usage Verify that a 10-MDP-containing primer was used and applied according to the manufacturer's instructions.

Scenario 2: Cement remains inside the zirconia crown, and the tooth preparation is clean.

This indicates a failure at the cement-tooth interface.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Tooth Preparation Ensure the tooth preparation is clean, dry, and properly conditioned according to the adhesive system's instructions.
Moisture Contamination Maintain a dry operating field during cementation using rubber dam isolation.
Improper Adhesive Application Follow the manufacturer's protocol for the adhesive system used on the tooth structure.

Data Presentation

Table 1: Shear Bond Strength of this compound to Zirconia with Different Surface Treatments

Surface TreatmentMean Shear Bond Strength (MPa)Standard Deviation (MPa)
CO2 Laser Irradiation7.83[11]-
Hydrofluoric Acid Etching8.39[11]-
Sandblasting + Ceramic Primer10.42[11]-

Table 2: Microtensile Bond Strength of this compound Esthetic DC to Zirconia

Zirconia Surface PreparationMean Microtensile Bond Strength (MPa)
Sandblasted2.4[10]
Non-Sandblasted0.8[10]

Experimental Protocols

Protocol 1: Zirconia Surface Preparation and Cementation for Bond Strength Testing

This protocol outlines a typical procedure for preparing zirconia specimens for in-vitro bond strength testing.

  • Specimen Preparation: Fabricate zirconia discs of desired dimensions (e.g., 10 mm diameter, 2 mm thickness).

  • Surface Treatment (as per experimental groups):

    • Control Group: No treatment.

    • Air Abrasion Group: Sandblast the zirconia surface with 50 µm aluminum oxide particles at a pressure of 2.0 bar for 15 seconds from a distance of 10 mm.

    • Primer Group: Apply an MDP-containing primer (e.g., Monobond Plus) to the treated or untreated zirconia surface and allow it to react for 60 seconds, then disperse with a strong stream of air.

  • Decontamination (if applicable):

    • Apply Ivoclean to the surface for 20 seconds, then rinse thoroughly and dry.

  • Cementation:

    • Apply this compound Esthetic DC to the treated zirconia surface.

    • Place a composite resin cylinder onto the cement.

    • Light-cure excess cement for 2 seconds.

    • Remove excess cement.

    • Apply an oxygen-inhibiting gel to the margins.

    • Final light-curing for 20-40 seconds per segment.

  • Storage: Store specimens in distilled water at 37°C for 24 hours before testing.

  • Shear Bond Strength Testing: Use a universal testing machine with a crosshead speed of 0.5 mm/min to apply a shear force until failure.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound-Zirconia Bond Failure

BondFailureTroubleshooting start Bond Failure Occurs check_cement_location Examine Debonded Crown: Where is the cement? start->check_cement_location cement_on_tooth Cement on Tooth Prep (Clean Crown Intaglio) check_cement_location->cement_on_tooth On Tooth cement_in_crown Cement in Crown (Clean Tooth Prep) check_cement_location->cement_in_crown In Crown interface_failure_zirconia Failure at Zirconia-Cement Interface cement_on_tooth->interface_failure_zirconia interface_failure_tooth Failure at Tooth-Cement Interface cement_in_crown->interface_failure_tooth cause_zirconia1 Improper Surface Treatment? (No Air Abrasion) interface_failure_zirconia->cause_zirconia1 cause_tooth1 Moisture Contamination? interface_failure_tooth->cause_tooth1 cause_zirconia2 Contamination? (Saliva, Silicone) cause_zirconia1->cause_zirconia2 No solution_zirconia1 Solution: Air abrade with Al2O3 and apply MDP primer. cause_zirconia1->solution_zirconia1 Yes cause_zirconia3 Incorrect Primer? cause_zirconia2->cause_zirconia3 No solution_zirconia2 Solution: Decontaminate with Ivoclean after try-in. cause_zirconia2->solution_zirconia2 Yes solution_zirconia3 Solution: Use Monobond Plus (MDP-containing primer). cause_zirconia3->solution_zirconia3 Yes cause_tooth2 Improper Tooth Conditioning? cause_tooth1->cause_tooth2 No solution_tooth1 Solution: Ensure adequate isolation (e.g., rubber dam). cause_tooth1->solution_tooth1 Yes solution_tooth2 Solution: Follow adhesive manufacturer's protocol. cause_tooth2->solution_tooth2 Yes

A troubleshooting workflow for identifying the cause of bond failure.

Diagram 2: Chemical Bonding Mechanism at the Zirconia-Variolink Interface

ChemicalBonding cluster_zirconia Zirconia Substrate cluster_primer Primer Layer cluster_cement Cement Layer zirconia Zirconium Oxide (ZrO2) mdp Monobond Plus (10-MDP Monomer) zirconia->mdp Ionic bond between phosphate ester group of MDP and zirconium oxide This compound This compound Cement (Resin Matrix) mdp->this compound Covalent bond between methacrylate group of MDP and resin matrix

The role of 10-MDP primer in chemical adhesion to zirconia.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information regarding the color stability of Variolink Esthetic luting composite. It includes troubleshooting advice, frequently asked questions, quantitative data from cited studies, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary reason for this compound Esthetic's advertised high color stability?

A1: this compound Esthetic's exceptional color stability is primarily attributed to its innovative initiator system. It utilizes the patented light initiator Ivocerin®, which is 100% free of amine co-initiators.[1][2][3] Conventional dual-curing composites often rely on a benzoyl peroxide/amine system, and it is a widely accepted fact that a material's color stability decreases as its amine content increases.[4] By eliminating amines, which are prone to oxidation and yellowing over time, this compound Esthetic minimizes intrinsic discoloration.[4][5] The manufacturer states that even when exposed to intensive light or a humid environment, the material is not subject to visible shade changes.[1][3]

Q2: My restoration cemented with this compound Esthetic appears to have discolored. What are the potential causes?

A2: While this compound Esthetic is designed for high color stability, several factors can lead to perceived discoloration in a clinical or experimental setting. Troubleshooting should focus on differentiating between intrinsic and extrinsic factors:

  • Extrinsic Staining: This is the most common cause of discoloration for dental composites.[6] It involves the adsorption or absorption of colorants from external sources.[6] Common culprits include coffee, tea, red wine, and other chromogenic foods and beverages.[6][7][8][9][10] The margins of the restoration are particularly susceptible if there is any exposed cement.[11]

  • Incomplete Polymerization: Insufficient light-curing can affect the material's physical properties and potentially its color stability.[12] This is especially critical when cementing thicker or more opaque restorations, as the light may not penetrate adequately to fully cure the cement.[2][11] Ensure adherence to recommended curing times and light intensity.

  • Surface Roughness: A rough or poorly polished surface on the restoration or at the margins can increase susceptibility to extrinsic staining.[8][12] Proper finishing and polishing procedures are crucial for maintaining color stability.[13]

  • Ceramic Thickness & Translucency: The color of the underlying cement can become more visible through highly translucent or thin ceramic veneers.[11][14] While this compound Esthetic itself is color-stable, any subtle, clinically acceptable change might be perceived differently depending on the overlying restoration.[14] Studies show that increasing ceramic thickness can better mask potential color changes of the cement.[11][15]

Q3: An in-vitro study showed a significant color change (ΔE) for this compound Esthetic after accelerated aging. Why would this occur?

A3: In-vitro studies often employ aggressive aging protocols to simulate long-term clinical performance in a short period.[11] An accelerated aging process, which may involve a combination of UV light radiation and heat, can induce color changes that might not be apparent under normal clinical conditions.[11] One study that reported a high ΔE value for this compound NLC after accelerated aging noted that the material contains a thiocarbamide photo-initiator, and suggested that differences in filler content or monomer composition compared to other cements could contribute to this result under harsh testing conditions.[11] However, another study using thermocycling as the aging method found that all tested amine-free resin cements, including this compound Esthetic DC, showed clinically acceptable color change (ΔE < 3.5).[16]

Q4: How can I minimize the risk of discoloration during my experiments?

A4: To ensure optimal color stability in a research setting, consider the following:

  • Strict Adherence to Curing Parameters: Use a calibrated, high-quality curing light and follow the manufacturer's instructions for use regarding curing time for both the adhesive and the cement.[17]

  • Oxygen Inhibition Layer Management: The surface of resin composites exposed to air during polymerization will have an unpolymerized, oxygen-inhibited layer. This layer can be more prone to staining. It is recommended to cover the restoration margins with a glycerine gel or air block before the final light cure to ensure a complete cure at the surface.[7][17]

  • Standardized Finishing and Polishing: Implement a consistent and thorough finishing and polishing protocol for all samples to create a smooth, stain-resistant surface.[13]

  • Control Groups: When testing for staining, always include a control group stored in a non-staining medium, such as distilled water, to differentiate between extrinsic staining and intrinsic material changes.[7][18]

Quantitative Data on Color Stability

The color change is typically measured using the CIELab color space, where ΔE represents the total color difference. A common threshold for clinically acceptable color change is ΔE ≤ 3.3 or 3.5.[11][14][16]

Study FocusThis compound ProductAging/Staining MethodΔE (Mean ± SD)Ceramic CoverOutcome/Comparison
Resin Cement Discoloration This compound NLCAccelerated Artificial Aging10.4 ± 0.9NoShowed higher ΔE than Choice 2 cement (ΔE = 8.5 ± 1.5).[11]
Discoloration through Ceramic This compound NLCAccelerated Artificial Aging4.7 ± 0.7Yes (IPS e.max)ΔE was significantly reduced by the ceramic cover but remained higher than the competitor through ceramic (ΔE = 3.3 ± 0.7).[11]
Thermocycling Effect This compound Esthetic DC5,000 Thermocycles1.48 ± 0.36Yes (IPS e.max)ΔE was clinically acceptable (<3.5). No significant difference from NX3 Nexus cement.[16]
Thermocycling Effect This compound Esthetic DC10,000 Thermocycles2.12 ± 0.44Yes (IPS e.max)ΔE remained clinically acceptable (<3.5), but was higher than after 5,000 cycles.[16]

Experimental Protocols

Below are summarized methodologies for assessing the color stability of resin cements, based on protocols from cited literature.

1. Sample Preparation Protocol

  • Objective: To create standardized resin cement disc specimens for colorimetric analysis.

  • Methodology:

    • A mold (e.g., stainless steel or silicone) of specific dimensions (e.g., 10 mm diameter, 2 mm thickness) is used.[13][18]

    • The resin cement, such as this compound Esthetic, is dispensed into the mold, placed on a glass slide, and covered with another glass slide or a transparent matrix strip to create a flat surface.[13]

    • The material is light-polymerized according to the manufacturer's instructions, often from both the top and bottom surfaces to ensure complete curing.[13]

    • After removal from the mold, specimens may undergo standardized finishing and polishing procedures using abrasive discs of decreasing grit (e.g., Sof-Lex, OptiDisc).[13]

    • A baseline color measurement (T0) is taken using a spectrophotometer after storing the samples, for instance, in an incubator at 37°C for 24 hours.[18]

2. Staining & Aging Protocol

  • Objective: To simulate the effects of aging and exposure to common staining agents on the color of the resin cement.

  • Methodology (Immersion Technique):

    • Baseline-measured specimens are divided into groups.

    • Each group is immersed in a different staining solution (e.g., coffee, red wine, tea, cola) or a control solution (distilled water).[9][13][18]

    • Solutions are prepared according to a standardized recipe (e.g., 8 gm of coffee powder in 400 mL of boiling distilled water).[18]

    • Specimens are kept in the solutions in an incubator at 37°C for a defined period (e.g., 7 days, 28 days).[9][12]

    • After the immersion period, samples are rinsed with distilled water, blot-dried, and a final color measurement (T1) is taken.[18]

3. Colorimetric Analysis Protocol

  • Objective: To quantitatively measure the color change (ΔE) of the specimens before and after aging/staining.

  • Methodology:

    • A calibrated spectrophotometer or colorimeter is used to measure the color of each specimen.[11][13]

    • Measurements are taken against a standard white background to ensure consistency.

    • The instrument records values in the CIE Lab* color space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.[11]

    • The total color change (ΔE) is calculated using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]½ where ΔL, Δa, and Δb are the differences in the respective values before and after the test period.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Sample Preparation cluster_aging Phase 2: Aging & Staining cluster_analysis Phase 3: Data Analysis p1 Dispense this compound Esthetic into standardized mold p2 Light-cure according to manufacturer's instructions p1->p2 p3 Standardize finishing and polishing p2->p3 p4 Take baseline color measurement (T0) p3->p4 a1 Divide samples into experimental groups p4->a1 a2 Immersion Medium a1->a2 a3 Coffee a2->a3 Group A a4 Red Wine a2->a4 Group B a5 Distilled Water (Control) a2->a5 Group C a6 Incubate at 37°C for defined period a3->a6 a4->a6 a5->a6 d1 Rinse and dry samples a6->d1 d2 Take final color measurement (T1) d1->d2 d3 Calculate ΔE values (T1 - T0) d2->d3 d4 Statistical Analysis d3->d4

Caption: Workflow for an in-vitro color stability experiment.

Factors_Affecting_Color_Stability cluster_intrinsic Intrinsic Factors (Material Properties) cluster_extrinsic Extrinsic Factors (External Influences) center_node Overall Color Stability of This compound Esthetic Restoration i1 Amine-Free Chemistry (Ivocerin® Initiator) i1->center_node Improves i2 Filler Particle Size & Type i2->center_node Influences i3 Resin Matrix Composition i3->center_node Influences i4 Degree of Polymerization i4->center_node Improves e1 Staining Agents (Coffee, Tea, Wine) e1->center_node Reduces e2 Oral Hygiene & Diet e2->center_node Influences e3 Water Sorption e3->center_node Reduces e4 Surface Roughness (Finishing/Polishing) e4->center_node Reduces

Caption: Intrinsic and extrinsic factors affecting color stability.

Troubleshooting_Guide start Discoloration Observed in Restoration q1 Is discoloration uniform or localized at margins? start->q1 a1_loc Localized at Margins q1->a1_loc Localized a1_uni Uniform Discoloration q1->a1_uni Uniform c1 Potential Cause: Extrinsic marginal staining or microleakage. a1_loc->c1 q2 Was an oxygen-inhibiting gel used during final cure? a1_uni->q2 sol1 Solution: Re-evaluate polishing of margins. Assess marginal seal. c1->sol1 c2 Potential Cause: Incomplete surface polymerization leading to higher stain uptake. q2->c2 No q3 What is the thickness and translucency of the ceramic? q2->q3 Yes sol2 Action: In future applications, use glycerine gel for final cure. c2->sol2 c3_thin Potential Cause: Color of cement is more visible through thin/translucent ceramic. q3->c3_thin Thin (<1.5mm) & High Translucency c3_thick Less likely to be a cement issue. Investigate ceramic or other factors. q3->c3_thick Thick (>1.5mm) & Low Translucency

Caption: Troubleshooting logic for restoration discoloration.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing marginal discoloration when using Variolink cements for adhesive cementation of ceramic and composite resin restorations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration in luting cements?

A1: The main cause of discoloration in many luting materials is the presence of amines, which act as co-initiators in the polymerization process.[1] Over time, these amines can oxidize and lead to a visible color shift, often appearing as a yellowish or brownish hue at the restoration margin.

Q2: How does this compound Esthetic address the issue of amine-related discoloration?

A2: this compound Esthetic is the first luting composite that is completely free of amines.[2] It utilizes a patented, reactive photoinitiator called Ivocerin®, which eliminates the need for any amine co-initiators.[1][3] This innovative formulation ensures high color stability and prevents the typical discoloration associated with amine-containing cements, even after prolonged exposure to light or moisture.[1][2][3]

Q3: Can factors other than cement composition contribute to marginal discoloration?

A3: Yes, several factors can contribute to marginal discoloration, even with a color-stable cement like this compound Esthetic. These include:

  • Inadequate Bonding: A poor bond between the tooth, cement, and restoration can lead to microleakage, where fluids and oral bacteria penetrate the margin, causing staining.[4]

  • Polymerization Shrinkage: All resin-based composites shrink during polymerization. If the stress from this shrinkage exceeds the bond strength, it can lead to marginal gaps, creating a space for discoloration to occur.[4]

  • Improper Excess Removal: Failure to remove excess cement in a timely and effective manner can leave a thin film that is prone to staining.[1]

  • Oxygen Inhibition Layer: Like all composite systems, this compound Esthetic is subject to an oxygen-inhibited layer on the surface.[5] If this layer is not properly managed, it can result in a poorly polymerized, stain-susceptible surface at the margin.

  • Finishing and Polishing Technique: Unsatisfactory finishing and polishing of the restoration margins can create a rough surface that is more prone to extrinsic staining.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellowish or brownish discoloration at the restoration margin over time. Amine-based co-initiators in traditional cements.Utilize this compound Esthetic, which is 100% amine-free due to the patented Ivocerin® photoinitiator, ensuring exceptional color stability.[1][2][3]
Dark line appearing at the margin shortly after cementation. Microleakage due to improper bonding technique.Ensure meticulous adherence to the recommended adhesive protocol. This includes proper isolation, etching, and application of a suitable adhesive like Adhese Universal.[5][6]
Incomplete polymerization of the cement.For light-curing (LC) versions, ensure the restoration thickness does not exceed 2 mm and has sufficient translucency.[7] Use a high-power curing light (e.g., Bluephase Style) and cure for the recommended duration. For dual-curing (DC) versions, allow for the self-curing process to complete, especially in opaque restorations.[5]
Staining appears localized to specific areas of the margin. Incomplete removal of excess cement.Employ the "tack-curing" technique by light-curing the excess material for 2 seconds to achieve a gel-like consistency for easy removal with a scaler.[5] The "circular technique" for veneers or "quarter technique" for inlays/onlays can also be used for controlled initial curing of the excess.[1]
Presence of an oxygen-inhibited layer.Immediately after excess removal, cover the restoration margins with a glycerine gel or air-blocking agent (e.g., Liquid Strip) before the final light curing.[5][6] This prevents the formation of the inhibited layer and ensures complete polymerization at the surface.

Experimental Protocols

Protocol 1: Evaluation of Color Stability (Based on ISO 4049)

This protocol outlines a method to assess the color stability of a luting cement.

Methodology:

  • Specimen Preparation:

    • Prepare disc-shaped specimens of the luting cement (e.g., this compound Esthetic) with standardized dimensions (e.g., 15 mm diameter, 1 mm thickness).

    • Polymerize the specimens according to the manufacturer's instructions using a light-curing unit with a defined light intensity (e.g., 1,100 mW/cm²).

  • Initial Color Measurement:

    • Use a spectrophotometer to measure the initial color of each specimen according to the CIELAB color space (L, a, b* values).

  • Accelerated Aging/Staining:

    • Immerse the specimens in a staining solution (e.g., coffee, tea, or red wine) for a specified period (e.g., 7 days), refreshing the solution daily.

    • Alternatively, for intrinsic color stability testing, expose one-half of each specimen to intensive light for 24 hours while keeping the other half covered.[2]

  • Final Color Measurement:

    • After the aging/staining period, thoroughly rinse and dry the specimens.

    • Measure the final color of the specimens using the spectrophotometer.

  • Color Change Calculation:

    • Calculate the color change (ΔE) using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹⁄²

  • Data Analysis:

    • Compare the ΔE values between different cements or between the exposed and unexposed halves of the same cement to determine color stability. A higher ΔE value indicates greater discoloration.

Protocol 2: Marginal Adaptation and Microleakage Assessment

This protocol describes a method to evaluate the sealing ability of a luting cement at the restoration margin.

Methodology:

  • Tooth and Restoration Preparation:

    • Prepare standardized cavities in extracted human or bovine teeth.

    • Fabricate restorations (e.g., ceramic inlays) that fit the prepared cavities.

  • Cementation:

    • Cement the restorations using the luting cement (e.g., this compound Esthetic) following the manufacturer's recommended protocol for bonding and cementation.

  • Thermocycling:

    • Subject the cemented restorations to thermocycling (e.g., 5,000 cycles between 5°C and 55°C) to simulate temperature changes in the oral environment.

  • Dye Penetration:

    • Seal the apex of the tooth roots with wax.

    • Coat the entire tooth surface with nail varnish, except for 1 mm around the restoration margins.

    • Immerse the teeth in a dye solution (e.g., 0.5% basic fuchsin) for 24 hours.

  • Sectioning and Evaluation:

    • Section the teeth longitudinally through the center of the restoration.

    • Examine the sections under a stereomicroscope at a specified magnification (e.g., 20x).

  • Scoring:

    • Score the extent of dye penetration along the tooth-restoration interface using a standardized scale (e.g., 0 = no penetration, 1 = penetration up to one-third of the cavity depth, etc.).

  • Data Analysis:

    • Analyze the scores to determine the sealing effectiveness of the cement. Lower scores indicate better marginal adaptation and less microleakage.

Visualizations

cluster_causes Potential Causes of Marginal Discoloration cluster_solutions Preventative Measures with this compound Cements AmineOxidation Amine Oxidation (in traditional cements) AmineFree Use Amine-Free This compound Esthetic (Ivocerin®) AmineOxidation->AmineFree Microleakage Microleakage AdhesiveProtocol Meticulous Adhesive Protocol Microleakage->AdhesiveProtocol IncompletePolymerization Incomplete Polymerization ProperCuring Proper Curing Technique IncompletePolymerization->ProperCuring ExcessCement Excess Cement/Oxygen Inhibited Layer ExcessRemoval Effective Excess Removal & Oxygen Inhibition Prevention ExcessCement->ExcessRemoval

Caption: Troubleshooting logic for preventing marginal discoloration.

Prep 1. Tooth & Restoration Preparation TryIn 2. Try-In with Try-In Paste Prep->TryIn Isolation 3. Isolation (e.g., Rubber Dam) TryIn->Isolation Bonding 4. Adhesive Application (e.g., Adhese Universal) Isolation->Bonding CementApp 5. Apply this compound Esthetic to Restoration Bonding->CementApp Seating 6. Seat Restoration CementApp->Seating TackCure 7. Tack-Cure Excess (2 seconds) Seating->TackCure ExcessRemoval 8. Remove Gel-like Excess TackCure->ExcessRemoval AirBlock 9. Apply Glycerine Gel (e.g., Liquid Strip) ExcessRemoval->AirBlock FinalCure 10. Final Light Cure AirBlock->FinalCure Finishing 11. Finish & Polish Margins FinalCure->Finishing

Caption: Recommended workflow for aesthetic cementation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals using the dual-curing luting composite, Variolink II. The focus is on managing the material's sensitivity to ambient light to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound II and what is its curing mechanism?

This compound II is a dual-curing (light- and self-curing) luting composite system used for the adhesive cementation of ceramic and composite restorations[1][2][3]. It can be used in two ways:

  • Dual-Cure: By mixing the Base and Catalyst pastes, the material will cure via a chemical reaction and the process can be accelerated with a curing light[4].

  • Light-Cure Only: For highly translucent restorations like veneers, only the this compound II Base paste is used, and polymerization is initiated solely by a curing light[1][2].

Q2: How sensitive is this compound II to ambient and operatory light?

This compound II is sensitive to blue light, which is present in both ambient and operatory lighting[1][2][5]. The manufacturer has developed a catalyst system that provides a "comparatively low sensitivity to ambient light" by design[6]. This system incorporates a "deliberate inhibition phase" at the start of polymerization, which is prolonged under ambient light but is very short (approx. 0.5s) under a polymerization light[6]. However, exposure to any intensive light during application should be avoided to prevent premature polymerization[2][5]. Syringes should be closed immediately after use for this reason[2].

Q3: What is the recommended working time for this compound II?

After mixing the base and catalyst pastes, the working time for this compound II is approximately 3.5 minutes at a temperature of 37°C (99°F)[1][2][5]. It is crucial to mix the material immediately before application to utilize the full working time[1][5].

Q4: What is the oxygen-inhibited layer and how should it be managed?

Like other composites, the surface of this compound II is subject to oxygen inhibition during light-curing. This means a thin layer of approximately 50 µm on the surface will not polymerize because it is in contact with atmospheric oxygen[1][5]. There are two recommended methods to manage this:

  • Leave small amounts of excess material at the margins during placement. This excess will be affected by the oxygen inhibition and can be easily removed after the underlying material has fully cured[5].

  • After removing excess material but before polymerization, cover the restoration margins with a glycerine gel (e.g., Liquid Strip) to block oxygen contact[3][5].

Troubleshooting Guides

Issue 1: Premature Hardening of Material During Application

Symptom: The mixed this compound II paste becomes stiff, unworkable, or begins to set before the restoration is fully seated.

Cause: This is typically caused by premature polymerization initiated by exposure to high-intensity ambient or operatory lighting.

Solutions:

  • Minimize Light Exposure: Dim or turn off the overhead operatory light during the application and seating of the restoration.

  • Work Efficiently: Do not dispense and mix the material until the moment of application[2][5].

  • Use a Light-Protective Cover: If the procedure is lengthy, cover the mixed paste with a light-proof shield.

G Start Start: Material hardening prematurely CheckLight Is operatory light intense or directly on the material? Start->CheckLight ReduceLight Action: Reduce ambient/ operatory light. CheckLight->ReduceLight Yes CheckTiming Was material mixed long before use? CheckLight->CheckTiming No ReduceLight->CheckTiming MixJustInTime Solution: Mix material immediately before application. CheckTiming->MixJustInTime Yes UseCover Is procedure prolonged? CheckTiming->UseCover No MixJustInTime->UseCover ApplyCover Solution: Use a light-protective cover over mixed paste. UseCover->ApplyCover Yes Resolved Problem Resolved UseCover->Resolved No ApplyCover->Resolved

Caption: Troubleshooting workflow for premature polymerization.
Issue 2: Incomplete Polymerization or Weak Bond Strength

Symptom: The luting cement feels soft or bond failures occur after the procedure.

Cause: Insufficient light energy reaching the material, leading to an incomplete cure. This can be due to the curing light, the restoration material, or the technique.

Solutions:

  • Verify Curing Light Output: Ensure your curing light's intensity meets the ISO 4049 standard of at least 300 mW/cm² and that its wavelength output is between 400-515 nm[7]. Regularly check the output with a radiometer.

  • Correct Curing Time: Polymerize for at least 40 seconds per segment or surface[1][5].

  • Consider Restoration Thickness/Opacity: For ceramic or composite restorations thicker than 2mm or with high opacity, light penetration is significantly reduced[8]. In these cases, it is critical to use the dual-cure function (Base + Catalyst) to ensure a full chemical cure[8].

  • Manage Oxygen Inhibition: Ensure the surface is protected from oxygen to allow complete polymerization at the margins (see FAQ Q4).

G cluster_input Input Factors cluster_process Process cluster_output Outcome Light Curing Light (Intensity, Wavelength) Polymerization Polymerization (Light & Chemical Cure) Light->Polymerization Time Exposure Time (Duration) Time->Polymerization Material This compound II (Base/Catalyst Ratio) Material->Polymerization Restoration Restoration (Thickness, Opacity) Restoration->Polymerization  affects light penetration Outcome Successful Cure (Optimal Bond Strength, Material Hardness) Polymerization->Outcome

Caption: Key factors influencing the polymerization outcome.

Quantitative Data

The following tables summarize key technical specifications and performance data for this compound II.

Table 1: Technical Specifications

PropertyValueSource
Curing MechanismDual-Cure (Light and Self-Curing)[1][3]
Working Time (at 37°C)~ 3.5 minutes[1][2][5]
Recommended Light Cure Time≥ 40 seconds per segment[1][5]
Oxygen Inhibition Layer Depth~ 50 µm[1][5]
Radiopacity450% Al[9]

Table 2: Curing Light Recommendations

ParameterSpecificationSource
Minimum Light Intensity300 mW/cm²[7]
Wavelength Bandwidth400 - 515 nm[7]

Experimental Protocols

Protocol: Determining Working Time Under Ambient Light (ISO 4049 Method)

This protocol is adapted from the ISO 4049 standard for testing sensitivity to ambient light[6]. It can be used to determine the practical working time of this compound II under specific laboratory lighting conditions.

Objective: To measure the time until this compound II begins to polymerize when exposed to a standardized level of ambient light.

Materials:

  • This compound II Base and Catalyst pastes

  • Mixing pad and spatula

  • Chronometer (stopwatch)

  • Light meter capable of measuring in lux

  • Glass microscope slides (x2)

  • Controlled light source (e.g., operatory light set to a specific intensity)

Methodology:

  • Standardize Light Conditions: Position the light source to provide a consistent and uniform illumination of 8,000 lux over the working area. Measure and confirm this value with the light meter[6].

  • Prepare Material: Dispense equal amounts (1:1 ratio) of this compound II Base and Catalyst pastes onto the mixing pad[5].

  • Initiate Test: Start the chronometer at the exact moment you begin mixing the pastes.

  • Mix: Mix the pastes for 10 seconds, as per the manufacturer's instructions[5].

  • Exposure: Leave the mixed material exposed to the standardized 8,000 lux light.

  • Assess Consistency: At 30-second intervals, use the spatula to gently probe the material. The end of the working time is defined as the point at which the material can no longer be manipulated easily or starts to show signs of inhomogeneity (lumps or strings) when pressed.

  • Confirmation: To confirm the onset of polymerization, place a small amount of the material on a glass slide, cover it with the second slide, and apply gentle pressure. Observe for any lack of uniform flow or grainy texture[6].

  • Record Time: Stop the chronometer and record the elapsed time. This is the working time under the tested light condition. Repeat the experiment (n=3) for statistical validity.

G cluster_photo Photopolymerization Pathway Initiator Photoinitiator (e.g., Camphorquinone) Amine Co-initiator (Amine) Initiator->Amine reacts with Light Blue Light (400-515 nm) Light->Initiator excites Radicals Free Radicals Amine->Radicals generates Monomers Resin Monomers Radicals->Monomers attacks Polymer Polymer Network (Cured Cement) Monomers->Polymer links to form

Caption: Simplified diagram of the light-curing reaction mechanism.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with Variolink luting composites. The information is designed to improve handling properties and ensure consistent, reliable results in experimental settings.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the use of this compound products.

Q1: Why is the excess this compound cement difficult to remove?

A1: Difficulty in removing excess cement can arise from a few factors. Historically, older versions like this compound II required removal of excess material in a non-polymerized state, which could be time-consuming.[1] For newer formulations like this compound Esthetic, a "tack-curing" step is recommended. This involves a brief, two-second light cure of the excess material, which brings it to a gel-like consistency for easy removal with a scaler.[2][3] Over-curing during this initial step can make the excess material hard and difficult to remove.

Q2: What could be the cause of a restoration debonding when using this compound?

A2: Bond failure can be attributed to several factors in the procedural workflow. One common issue is the incorrect selection of the this compound version for the restoration type. For instance, this compound Esthetic LC (light-cure) is intended for thin (<2mm) and sufficiently translucent restorations like veneers.[4][5] Using it for thicker or more opaque restorations in posterior regions can lead to incomplete polymerization and bond failure.[6] Additionally, inadequate isolation from moisture, improper cleaning of the restoration or tooth surface, and incorrect application of the adhesive system (e.g., Adhese Universal) can all compromise bond strength.[7]

Q3: The consistency of my this compound cement seems too thick/thin. What is the expected consistency and how can I manage it?

A3: this compound Esthetic is designed to have a flexible and situational consistency, exhibiting thixotropic properties.[4][8][9] This means it becomes more fluid when pressure is applied (e.g., during extrusion from the syringe or seating of the restoration) and remains stable when at rest.[1][9][10] This characteristic prevents it from flowing into the sulcus while allowing for easy placement.[1] If you are experiencing an unexpected consistency, ensure the product is at room temperature and properly mixed. For this compound Esthetic LC, a recent optimization has increased its viscosity to provide better tactile feedback during veneer placement.[9][11]

Q4: I am noticing a color shift in the final restoration. Is this related to the this compound cement?

A4: this compound Esthetic is formulated to have excellent shade stability due to its patented, amine-free light initiator, Ivocerin®.[1][12] This minimizes the risk of color changes over time, even when exposed to intensive light or moisture.[12] However, some in vitro studies have suggested that under certain aging conditions, color changes may occur, potentially being more noticeable with this compound compared to other cements.[13] To ensure the desired final shade, it is crucial to use the corresponding this compound Esthetic Try-In pastes to simulate the final aesthetic outcome before definitive cementation.[7][11][14]

Quantitative Data

The following tables summarize key quantitative data for this compound Esthetic.

Table 1: Radiopacity of this compound Esthetic Compared to Other Materials

MaterialRadiopacity (% Al)
This compound Esthetic DC neutral > 300
RelyX Ultimate TR~ 250
Nexus 3 clear~ 220
Duo-Link~ 200
Enamel~ 200
Calibra Automix translucent~ 180
Dentin~ 100
Source: Ivoclar Vivadent AG, 2014[12]

Table 2: Flexural Strength of this compound Esthetic

Curing MethodFlexural Strength (MPa)
Self-cured (DC version)111 ± 14
Dual-cured (DC version)124 ± 14
Light-cured (LC version)99 ± 8
Source: Ivoclar Vivadent AG, 2014[1]

Experimental Protocols

Below are detailed methodologies for key procedures involving this compound Esthetic.

Protocol 1: Cementation of a Glass-Ceramic Restoration (e.g., IPS e.max)
  • Restoration Preparation:

    • Try-in the restoration using this compound Esthetic Try-In paste to verify fit and shade.[14]

    • Thoroughly rinse the try-in paste with water spray and dry the restoration.[14]

    • Apply a self-etching glass-ceramic primer (e.g., Monobond Etch & Prime) to the bonding surface for 20 seconds, allow it to react for 40 seconds, then rinse and dry thoroughly.[15] Alternatively, etch the bonding surface with 5% hydrofluoric acid for 20 seconds, rinse, and dry.[14]

    • Apply a universal primer (e.g., Monobond Plus) and allow it to react for 60 seconds, then disperse with a strong stream of air.[14]

  • Tooth Preparation:

    • Isolate the treatment area.

    • Clean the prepared tooth surface with a fluoride-free cleaning paste.[2]

    • Apply a total-etch (37% phosphoric acid) to the enamel for 15-30 seconds and to the dentin for 10-15 seconds.[2]

    • Rinse thoroughly with water spray and dry the enamel to a chalky-white appearance, avoiding over-drying of the dentin.[2][14]

    • Apply a universal adhesive (e.g., Adhese Universal) and scrub for at least 20 seconds.[2]

    • Disperse the adhesive with oil- and moisture-free air until a glossy, immobile film results.[2]

    • Light-cure the adhesive for 10 seconds.[2]

  • Cementation:

    • Apply this compound Esthetic to the internal surface of the restoration.[2]

    • Seat the restoration with light, constant pressure.[2]

    • Tack-cure the excess cement for 2 seconds per quarter surface from a distance of 10-15 mm.[14][16]

    • Remove the gel-like excess cement with a scaler.[2]

    • Apply a glycerine gel/air block to the restoration margins to prevent an oxygen-inhibited layer.[2]

    • Perform the final cure for all cement lines for at least 10 seconds per segment.[16]

    • Rinse off the glycerine gel and check the occlusion.[16]

Visualizations

Experimental Workflow for Glass-Ceramic Cementation

G cluster_restoration Restoration Preparation cluster_tooth Tooth Preparation cluster_cementation Cementation r_tryin Try-in with Try-In Paste r_rinse Rinse and Dry r_tryin->r_rinse r_condition Condition Bonding Surface (e.g., Monobond Etch & Prime) r_rinse->r_condition r_prime Apply Universal Primer (e.g., Monobond Plus) r_condition->r_prime c_apply Apply this compound Esthetic to Restoration r_prime->c_apply t_isolate Isolate t_clean Clean Preparation t_isolate->t_clean t_etch Total Etch (Enamel & Dentin) t_clean->t_etch t_rinse Rinse and Dry t_etch->t_rinse t_bond Apply Universal Adhesive (e.g., Adhese Universal) t_rinse->t_bond t_cure_bond Light-Cure Adhesive t_bond->t_cure_bond c_seat Seat Restoration t_cure_bond->c_seat c_apply->c_seat c_tack Tack-Cure Excess (2 seconds) c_seat->c_tack c_remove Remove Excess Cement c_tack->c_remove c_airblock Apply Air Block c_remove->c_airblock c_finalcure Final Cure c_airblock->c_finalcure c_finish Rinse and Finish c_finalcure->c_finish

Caption: Workflow for the cementation of a glass-ceramic restoration using this compound Esthetic.

Logical Relationship of this compound Esthetic Properties

G cluster_composition Composition cluster_properties Handling Properties cluster_performance Performance Characteristics Monomers Low-Viscosity Monomers Thixotropy Thixotropic Consistency Monomers->Thixotropy Fillers Spherical Fillers Fillers->Thixotropy Initiator Ivocerin® (Amine-Free) Shade Shade Stability Initiator->Shade Flow Good Flow Under Pressure Thixotropy->Flow Stability Stability at Rest Thixotropy->Stability Excess Easy Excess Removal Stability->Excess Esthetics High Esthetics Shade->Esthetics

Caption: Relationship between the composition and performance characteristics of this compound Esthetic.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when bonding to dentin using Variolink adhesive systems.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Bond Strength Improper Dentin Surface Preparation: Over-drying of the dentin surface after etching can cause collagen fiber collapse, preventing proper resin infiltration. Conversely, excessive moisture can interfere with adhesive polymerization.Maintain a moist dentin surface ("wet bonding") after rinsing the etchant. The surface should be glistening but not overly wet. Use a gentle, oil-free air stream to remove excess water.
Inadequate Adhesive Application: Insufficient scrubbing of the adhesive into the dentin surface can lead to incomplete penetration into the dentinal tubules and collagen network.Vigorously scrub the adhesive into the dentin for the manufacturer-recommended time (e.g., 20 seconds) to ensure thorough infiltration.
Incorrect Adhesive Layer Thickness: An overly thick adhesive layer can lead to solvent retention, inhibiting complete polymerization and creating a weak link.After application, gently air-thin the adhesive layer with a stream of oil-free air until a uniform, glossy, and immobile film is achieved. Avoid pooling of the adhesive.
Insufficient Light Curing: Inadequate light-curing time or intensity will result in incomplete polymerization of the adhesive and resin cement, compromising the bond strength.Ensure the curing light has an output of at least 500 mW/cm² and follow the recommended curing times for the specific this compound product and adhesive being used. For dual-cure versions in deep preparations, allow for the self-curing mechanism to proceed as per instructions.
Contamination: Contamination of the prepared dentin surface with saliva, blood, or oils from the air syringe can inhibit adhesion.Maintain a clean and isolated working field, preferably using a rubber dam. Use an oil-free air source for drying.
Adhesive Failure at the Dentin Interface Smear Layer Interference: For self-etch adhesives, a thick smear layer may not be adequately dissolved by the acidic monomers, limiting resin penetration.For total-etch systems like this compound N, ensure thorough rinsing of the phosphoric acid etchant to completely remove the smear layer. For self-etch systems, consider the dentin preparation method as it influences smear layer thickness.
Hydrolytic Degradation of the Hybrid Layer: Over time, water can penetrate the hybrid layer, leading to the degradation of collagen fibers and the resin matrix, weakening the bond.Ensure optimal hybridization by following the correct application protocol to minimize voids and unprotected collagen fibers within the hybrid layer.
Cohesive Failure within the Cement Incomplete Polymerization of the Resin Cement: This can be due to insufficient light exposure, especially with thick or opaque restorative materials, or inhibition of the chemical curing reaction in dual-cure cements.For light-cured this compound LC, use it for restorations less than 2 mm thick with adequate translucency. For dual-cured this compound DC, ensure proper mixing of base and catalyst and allow adequate time for the self-curing reaction to complete, especially in areas inaccessible to light.
Interaction with Other Materials: Eugenol-containing temporary cements or hydrogen peroxide can inhibit the polymerization of resin cements.Avoid using eugenol-containing materials for temporary restorations. Thoroughly clean the preparation to remove any residual temporary cement or cleaning agents before bonding.

Frequently Asked Questions (FAQs)

Q1: What is the optimal etching time for dentin when using a total-etch system like this compound N?

A1: The recommended etching time for dentin is 10-15 seconds with 37% phosphoric acid (N-Etch).[1][2][3] Over-etching can demineralize the dentin too deeply, making it difficult for the adhesive to fully penetrate and leading to a weaker bond.

Q2: Can I use this compound Esthetic LC for cementing all types of restorations?

A2: No, this compound Esthetic LC is a purely light-curing material and is suitable for restorations that are less than 2 mm thick and have sufficient translucency to allow for complete light polymerization.[4] For opaque or thicker restorations, the dual-curing this compound Esthetic DC is recommended.[4]

Q3: What is "wet bonding" and why is it important?

A3: "Wet bonding" refers to the technique of keeping the dentin surface slightly moist after rinsing off the etchant.[1][3] This is crucial because it prevents the collapse of the exposed collagen fiber network, allowing for the infiltration of the adhesive resin to form a proper hybrid layer, which is essential for a strong micromechanical bond.

Q4: My bond strengths are inconsistent. What are the most common technique-sensitive steps?

A4: The most critical and technique-sensitive steps are:

  • Moisture control: Achieving the ideal level of dentin moistness.[1][3]

  • Adhesive application: Ensuring vigorous scrubbing for the recommended duration.

  • Adhesive thinning: Proper air-thinning to evaporate the solvent and achieve a uniform layer.

  • Light curing: Delivering sufficient light energy for complete polymerization.

Q5: How can I prevent the oxygen-inhibited layer from affecting the final bond?

A5: The oxygen-inhibited layer is a thin, uncured layer of resin on the surface of the cement that is exposed to air. To prevent this from affecting the marginal seal, you can cover the restoration margins with a glycerin gel (e.g., Liquid Strip) before the final light cure.[1]

Quantitative Data on Bond Strength

The following tables summarize shear bond strength (SBS) and microtensile bond strength (μTBS) data from various in-vitro studies.

Table 1: Shear Bond Strength (SBS) of this compound Systems to Dentin

This compound System Adhesive System Substrate Mean SBS (MPa) ± SD Reference
This compound NTotal-EtchHuman Dentin14.19 ± 0.76[5]
This compound IIExcite DSC (Total-Etch)Human Enamel18.8 ± 0.92[6]
This compound Esthetic DCAdhese Universal (Self-Etch)Bovine Dentin~28[7]
This compound Esthetic DCAdhese Universal (Total-Etch)Bovine Dentin~30[7]

Table 2: Tensile Bond Strength of this compound Systems to Dentin

This compound System Adhesive System Substrate Mean Tensile Bond Strength (MPa) - 3 days Mean Tensile Bond Strength (MPa) - 150 days Reference
This compound Esthetic DCSystem-specific primer/adhesiveHuman Dentin18.8 - 29.1 (range)14.7 - 25.6 (range)[4][8]
This compound IINot SpecifiedHuman Dentin25 ± 5Not available in this study[3]

Experimental Protocols

Shear Bond Strength (SBS) Testing of this compound N (based on[5])
  • Tooth Preparation: Forty-five extracted human maxillary premolars are used. The occlusal surfaces are ground flat to expose the dentin.

  • Restoration Fabrication: Forty-five lithium disilicate discs (4 mm in diameter and 3 mm thick) are fabricated.

  • Grouping: The discs are randomly divided into three groups (n=15).

  • Bonding Procedure (this compound N Group):

    • The dentin surfaces are etched with 37% phosphoric acid.

    • A total-etch adhesive is applied according to the manufacturer's instructions.

    • This compound N resin cement is applied to the lithium disilicate disc.

    • The disc is seated on the dentin surface under a constant load.

  • Storage: The cemented specimens are stored in distilled water for one week.

  • Testing: Shear load is applied to the base of the disc at a constant crosshead speed of 1 mm/min until fracture using a universal testing machine.

  • Data Analysis: The load at fracture is recorded in Megapascals (MPa) as the bond strength. Statistical analysis is performed using one-way ANOVA and post-hoc tests.

Tensile Bond Strength Testing of this compound Esthetic DC (based on[4][8])
  • Tooth Preparation: Human dentin disks are prepared.

  • Bonding Procedure:

    • The system-specific self-etching primer or adhesive is applied to the dentin surface.

    • Acrylic resin tubes filled with composite resin are bonded to the dentin disks using this compound Esthetic DC.

  • Storage and Aging:

    • One group is stored in water for 3 days.

    • Another group is stored in water for 150 days and subjected to 37,500 thermocycles (5 °C to 55 °C).

  • Testing: Tensile bond strength is tested using a universal testing machine.

  • Failure Analysis: The failure mode is evaluated using a light microscope and scanning electron microscope.

Visualizations

experimental_workflow cluster_prep Substrate and Restoration Preparation cluster_bonding Bonding Protocol cluster_testing Evaluation dentin_prep Dentin Surface Preparation etching Etching (if applicable) dentin_prep->etching restoration_prep Restoration Surface Preparation cement_app This compound Cement Application restoration_prep->cement_app adhesive_app Adhesive Application & Thinning etching->adhesive_app adhesive_app->cement_app seating Restoration Seating cement_app->seating cleanup Excess Cement Removal seating->cleanup curing Light Curing / Self-Curing cleanup->curing storage Storage / Aging curing->storage bond_test Bond Strength Testing storage->bond_test failure_analysis Failure Mode Analysis bond_test->failure_analysis

Caption: Experimental workflow for dentin bonding with this compound.

troubleshooting_logic cluster_adhesive_causes Potential Causes for Adhesive Failure cluster_cohesive_causes Potential Causes for Cohesive Failure in Cement start Bond Failure Occurs check_interface Examine Failure Interface start->check_interface adhesive_failure Adhesive Failure (at dentin-cement interface) check_interface->adhesive_failure Clean Separation cohesive_failure_cement Cohesive Failure (within cement) check_interface->cohesive_failure_cement Cement on Both Surfaces cohesive_failure_dentin Cohesive Failure (within dentin) check_interface->cohesive_failure_dentin Dentin Fractured improper_etching Improper Etching adhesive_failure->improper_etching contamination Contamination adhesive_failure->contamination improper_adhesive_app Improper Adhesive Application adhesive_failure->improper_adhesive_app overdrying Dentin Overdrying adhesive_failure->overdrying inadequate_curing Inadequate Curing cohesive_failure_cement->inadequate_curing improper_mixing Improper Mixing (Dual-Cure) cohesive_failure_cement->improper_mixing material_interaction Material Interaction cohesive_failure_cement->material_interaction [High bond strength exceeding dentin's cohesive strength] [High bond strength exceeding dentin's cohesive strength] cohesive_failure_dentin->[High bond strength exceeding dentin's cohesive strength]

Caption: Troubleshooting logic for dentin bonding failures.

adhesion_mechanism cluster_dentin Dentin Substrate dentin Dentin smear_layer Smear Layer collagen Collagen Fibers & Dentinal Tubules etchant Phosphoric Acid Etchant (Total-Etch) smear_layer->etchant removes adhesive This compound Adhesive (Primer & Bond) collagen->adhesive infiltrates etchant->collagen hybrid_layer Hybrid Layer Formation (Micromechanical Interlocking) adhesive->hybrid_layer forms resin_cement This compound Resin Cement hybrid_layer->resin_cement bonds to degradation Potential Degradation Factors hybrid_layer->degradation hydrolysis Hydrolysis degradation->hydrolysis enzymes Enzymatic Degradation (MMPs) degradation->enzymes

Caption: Mechanism of adhesion and potential for degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments aimed at minimizing the wear of Variolink luting composites.

Frequently Asked Questions (FAQs)

Q1: What are the key compositional factors of this compound luting composites that influence their in vitro wear resistance?

A1: The in vitro wear resistance of this compound luting composites is significantly influenced by their composition. Key factors include the size, type, and loading of filler particles, as well as the composition of the resin matrix.[1][2][3] For instance, this compound II contains barium silicate glass fillers, which contribute to its radiopacity and wear properties.[4] Newer formulations like this compound Esthetic utilize smaller primary filler particles (average size of 100-200 nm compared to 1 µm in this compound II) and spherical fillers to enhance wear resistance and improve handling characteristics.[5] The type of resin monomers, such as BisGMA, UDMA, and TEGDMA, also plays a crucial role in the mechanical properties and wear behavior of the composite.[5]

Q2: Which in vitro wear simulation methods are most appropriate for evaluating this compound composites?

A2: Several in vitro methods can be employed to simulate the wear of this compound composites. The choice of method depends on the specific research question. Common methods include:

  • Pin-on-disc tribometer: This is a standardized and cost-effective method for evaluating wear resistance by rotating a disc-shaped specimen against a fixed pin under a specific load.[1][6]

  • Three-body wear simulators (e.g., ACTA machine): These devices simulate a more clinically relevant scenario by introducing a third body, such as a slurry of food-like particles, between the composite surface and the antagonist.[7][8] This method can differentiate between abrasion (wear from the third body) and attrition (wear from direct contact).[9]

  • Chewing simulators: These advanced machines mimic the complex movements and forces of mastication, providing a comprehensive assessment of wear performance.[10][11] They can control parameters like load, number of cycles, and antagonist material.[12]

  • Toothbrush simulators: This method is used to evaluate the abrasive wear caused by brushing with a dentifrice.[1][2]

Q3: How does the curing mode (light-cure vs. dual-cure) of this compound affect its wear resistance?

A3: For dual-cure resin cements like this compound II and this compound Esthetic DC, the activation mode can influence the degree of conversion, which in turn may affect wear resistance. One study found that for this compound II, the dual-cure mode resulted in a higher degree of conversion compared to the self-cure mode (67% vs. 60%).[9] However, in the same study, no statistically significant difference in abrasion or attrition wear was found between the dual-cure and self-cure modes for this compound II.[9] It is crucial to ensure adequate light exposure for the light-curing component to achieve optimal polymerization and, consequently, better wear resistance.[3]

Troubleshooting Guides

Problem: Inconsistent or highly variable wear results in our in vitro study.

  • Possible Cause 1: Inadequate Specimen Preparation.

    • Solution: Ensure standardized preparation of all this compound specimens. This includes consistent mixing, placement, and curing protocols. The degree of conversion should be verified, as insufficient polymerization can lead to increased wear.[12] Polishing procedures should also be standardized, as surface roughness can influence initial wear rates.[11]

  • Possible Cause 2: Variability in Wear Simulation Parameters.

    • Solution: Strictly control all experimental parameters in your wear simulator. This includes the applied load, number of cycles, frequency, and antagonist material and shape.[12][13] For three-body wear tests, the concentration and particle size of the abrasive slurry must be consistent.

  • Possible Cause 3: Antagonist Material Influence.

    • Solution: The material of the antagonist wheel or stylus significantly impacts wear results.[7] Using a standardized antagonist, such as steatite or human enamel, is recommended to ensure comparability.[8] Be aware that different antagonist materials can lead to different wear mechanisms.

Problem: Higher than expected wear rates for this compound Esthetic compared to literature values.

  • Possible Cause 1: Inappropriate Test Methodology for the Material.

    • Solution: this compound Esthetic's composition with smaller, nano-hybrid fillers may behave differently under various wear mechanisms compared to older micro-hybrid composites.[5][14] A two-body wear test might not fully capture its performance. Consider using a three-body wear simulation which can better differentiate between abrasive and attritional wear.

  • Possible Cause 2: Environmental Conditions during Testing.

    • Solution: The presence and composition of a slurry or artificial saliva can significantly affect wear.[13][15] Ensure that the pH and composition of the liquid environment are controlled and reported, as acidic conditions can accelerate wear.[12]

Data Presentation

Table 1: In Vitro Wear of this compound II under Different Curing Modes

Luting CompositeCuring ModeAbrasion Wear (μm ± SD)Attrition Wear (μm ± SD)Degree of Conversion (%)
This compound IIDual-cure14 ± 8.632 ± 6.867 ± 0.5
This compound IISelf-cure23 ± 10.739 ± 15.960 ± 1.0

Data extracted from a study by Braga et al. (2002), which used a three-body wear test with 100,000 cycles.[9]

Table 2: Three-Body Wear of this compound Esthetic DC Compared to a Flowable Composite

MaterialAntagonist WheelMean Wear (μm ± SD) after 100,000 cyclesMean Wear (μm ± SD) after 200,000 cycles
This compound Esthetic DCSteel32.8 ± 3.443.1 ± 7.0
Tetric EvoFlowSteel43.1 ± 10.956.4 ± 10.1
This compound Esthetic DCPolymer11.2 ± 3.114.6 ± 3.1
Tetric EvoFlowPolymer10.9 ± 3.713.9 ± 4.3

Data from a study by Hoffmann et al. (2021) using an ACTA three-body wear simulator.[7]

Experimental Protocols

1. Protocol for Three-Body Wear Simulation (based on Braga et al., 2002)

  • Specimen Preparation:

    • Prepare rectangular fragments of the restorative material (e.g., ceramic) and bovine incisors.

    • Section the incisors mesiodistally.

    • Cement the restorative material fragments between the two halves of the bovine incisors using the this compound luting composite according to the manufacturer's instructions for the selected curing mode (dual-cure or self-cure).

    • Store the cemented specimens in distilled water at 37°C for 24 hours.

    • Finish and polish the specimens to create a flat, standardized surface.

  • Wear Simulation:

    • Use an oral wear simulator (e.g., OHSU oral wear simulator).

    • Set the abrasion load to 20 N and the attrition load to 90 N.

    • Perform 100,000 cycles.

    • Use a slurry of polymethylmethacrylate (PMMA) beads in a liquid medium as the third body.

  • Wear Measurement:

    • Create epoxy replicas of the worn specimens.

    • Measure the vertical substance loss (wear) using a profilometer.

    • Analyze the worn surfaces using a scanning electron microscope (SEM).

2. Protocol for Pin-on-Disc Wear Testing (General Method)

  • Specimen Preparation:

    • Fabricate cylindrical pin specimens of the this compound composite using a standardized mold.

    • Light-cure the specimens according to the manufacturer's instructions.

    • Prepare disc-shaped specimens of the antagonist material (e.g., ceramic or enamel).

    • Ensure all specimens have a standardized surface finish.

  • Wear Simulation:

    • Mount the pin and disc in a pin-on-disc tribometer.

    • Apply a specified load (e.g., 10 N) to the pin.

    • Rotate the disc at a constant speed for a predetermined number of cycles or distance.

    • Conduct the test in a controlled environment, such as in artificial saliva at 37°C.[13]

  • Wear Measurement:

    • Measure the volume loss of the pin and/or the depth of the wear track on the disc using a non-contact optical profilometer or by calculating weight loss.[3][13]

    • Examine the worn surfaces with SEM to identify the wear mechanisms.

Mandatory Visualizations

Experimental_Workflow_Three_Body_Wear cluster_prep Specimen Preparation cluster_sim Wear Simulation cluster_measure Wear Measurement prep1 Prepare Restorative Material and Bovine Incisors prep2 Cement with this compound (Dual-cure or Self-cure) prep1->prep2 prep3 Store in Distilled Water (37°C, 24h) prep2->prep3 prep4 Finish and Polish prep3->prep4 sim1 Mount in Oral Wear Simulator prep4->sim1 sim2 Set Parameters (Load, Cycles) sim1->sim2 sim3 Introduce Third-Body Slurry sim2->sim3 meas1 Create Epoxy Replicas sim3->meas1 meas2 Profilometer Analysis (Vertical Loss) meas1->meas2 meas3 SEM Analysis of Worn Surfaces meas2->meas3

Caption: Experimental workflow for three-body wear simulation.

Logical_Relationship_Wear_Factors cluster_material Material Properties cluster_test Experimental Parameters filler Filler Characteristics (Size, Loading, Shape) wear In Vitro Wear Resistance filler->wear matrix Resin Matrix (Monomer Composition) matrix->wear cure Degree of Conversion cure->wear load Applied Load load->wear cycles Number of Cycles cycles->wear antagonist Antagonist Material antagonist->wear third_body Third-Body (Slurry) third_body->wear

Caption: Factors influencing in vitro composite wear.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of surface treatment on the bond strength of Variolink resin cement.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, leading to compromised bond strength with this compound cement.

Issue 1: Low Bond Strength to Glass-Ceramics (e.g., Lithium Disilicate)

  • Possible Cause: Inadequate or improper surface treatment of the ceramic.

  • Troubleshooting Steps:

    • Verify Etching Protocol: Ensure the ceramic surface is etched with hydrofluoric acid (HF). For lithium disilicate, etching with 4.9% HF for 20 seconds is an effective protocol.[1][2] Longer etching times do not necessarily improve bond strength.[1][2]

    • Confirm Silane Application: After etching and thorough rinsing, a silane coupling agent must be applied to the ceramic surface to facilitate a chemical bond with the resin cement.[3] The application of a silane coupling agent after etching has been shown to significantly enhance the microtensile bond strength.[3]

    • Check for Contamination: Saliva contamination after try-in can significantly reduce bond strength.[4] If contamination occurs, the surface should be cleaned. Cleaning with 37% phosphoric acid has been shown to be an effective method to enhance bond strength.[5] Alternatively, using a dedicated cleaning agent like Ivoclean can also be effective.[4]

    • Re-evaluate Silanization Post-Cleaning: After cleaning a contaminated surface, re-application of silane is crucial to restore high bond strength.[5]

Issue 2: Inconsistent Bond Strength Results

  • Possible Cause: Variability in surface treatment application or testing methodology.

  • Troubleshooting Steps:

    • Standardize Surface Treatment: Ensure all experimental parameters, including etchant concentration, etching time, and silane application time, are consistent across all samples.

    • Control Curing Process: this compound is available in dual-curing (DC) and light-curing (LC) versions.[6] Ensure adequate light-curing time and intensity, especially for thicker or more opaque restorations when using the LC variant.[6] For dual-curing versions, allow for the full self-curing time as recommended by the manufacturer.

    • Review Bond Strength Testing Method: Different testing methods (e.g., shear bond strength vs. microtensile bond strength) can yield different results.[7] Ensure the chosen method is appropriate for the research question and is performed consistently.

Issue 3: Poor Adhesion to Zirconia

  • Possible Cause: Zirconia is a non-silica-based ceramic and requires a different surface treatment protocol than glass-ceramics.

  • Troubleshooting Steps:

    • Utilize Air-Particle Abrasion (Sandblasting): The surface of the zirconia should be sandblasted, typically with alumina particles.[8] This creates micromechanical retention.

    • Apply a Zirconia Primer: After sandblasting, a special ceramic primer containing adhesive phosphate monomers (e.g., MDP) should be applied.[8] Conventional silane coupling agents are not effective on zirconia.

    • Consider Silica Coating: An alternative to a zirconia primer is to silica-coat the zirconia surface (e.g., using the Rocatec system) followed by silanization. This has been shown to significantly increase the shear bond strength of non-APM containing cements.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended surface treatment for lithium disilicate ceramics before bonding with this compound?

A1: The gold standard for treating lithium disilicate is etching with hydrofluoric acid followed by the application of a silane coupling agent.[5] An effective protocol is etching with 4.9% HF for 20 seconds, followed by rinsing, drying, and application of a silane primer.[1][2]

Q2: Does the concentration of hydrofluoric acid affect the bond strength?

A2: Studies have shown that lower concentrations of HF (e.g., 4-5%) can achieve comparable bond strengths to higher concentrations (e.g., 9-10%) for glass-ceramics, particularly with appropriate etching times.[9] For lithium disilicate, etching with 4.9% HF for 20 seconds has been found to be effective.[1][2]

Q3: Is sandblasting a suitable surface treatment for all types of ceramics?

A3: No. While sandblasting is a recommended step for zirconia to create micromechanical retention[8], it is not recommended as the sole surface treatment for lithium disilicate, as it results in lower bond strength compared to HF etching.[1][2]

Q4: What should I do if the ceramic restoration gets contaminated with saliva after try-in?

A4: Saliva contamination significantly reduces bond strength.[4] The contaminated surface must be cleaned. Effective cleaning methods include the application of 37% phosphoric acid or a dedicated cleaning paste like Ivoclean.[4][5] After cleaning, it is crucial to re-apply the silane coupling agent before applying the this compound cement.[5]

Q5: How does the type of this compound (DC vs. LC) affect the bonding procedure?

A5: this compound Esthetic is available in a dual-curing (DC) and a purely light-curing (LC) version.[6] this compound Esthetic LC is suitable for thin (<2 mm), translucent restorations where light can adequately penetrate.[6] this compound Esthetic DC is recommended for opaque restorations or when light penetration is limited, as it will cure chemically in the absence of sufficient light.[6] The highest strength values are achieved with dual curing.[6]

Data Presentation

Table 1: Shear Bond Strength (SBS) of this compound to Lithium Disilicate with Different Surface Treatments

Ceramic TypeSurface TreatmentResin CementMean SBS (MPa)Standard Deviation (MPa)
Advanced Lithium DisilicateHF 4.9% (20s)This compound Esthetic DC22.07.1
Advanced Lithium DisilicateHF 4.9% (30s)This compound Esthetic DC21.77.4
Advanced Lithium DisilicateSelf-etching primerThis compound Esthetic DC19.36.0
Advanced Lithium DisilicateSandblastingThis compound Esthetic DC9.62.9
Conventional Lithium DisilicateHF 4.9% (20s)This compound Esthetic DC--
Conventional Lithium DisilicateHF 4.9% (30s)This compound Esthetic DC--
Conventional Lithium DisilicateSelf-etching primerThis compound Esthetic DC--
Conventional Lithium DisilicateSandblastingThis compound Esthetic DC--
Data extracted from a study by Pereira et al. (2024).[1][2]

Table 2: Microtensile Bond Strength (µTBS) of this compound to Lithium Disilicate With and Without Silane

Ceramic TreatmentResin CementMean µTBS (MPa)Standard Deviation (MPa)
HF + SilaneThis compoundNot specifiedNot specified
HF without SilaneThis compound15.824.08
Data extracted from a study by Gré et al. (2016).[3]

Experimental Protocols

Protocol 1: Shear Bond Strength (SBS) Testing of this compound to Lithium Disilicate

  • Specimen Preparation: Slices of lithium disilicate ceramic are sectioned and polished.

  • Surface Treatment: The ceramic surfaces are treated according to the experimental groups (e.g., etching with 4.9% HF for 20 or 30 seconds, application of a self-etching ceramic primer, or sandblasting).[1][2]

  • Silanization: For etched groups, a silane coupling agent is applied and allowed to react.

  • Cement Application: A cylinder of this compound Esthetic DC is built on the treated ceramic surface using a mold.

  • Curing: The resin cement is light-cured according to the manufacturer's instructions.

  • Storage: The specimens are stored in distilled water at 37°C for 24 hours.

  • SBS Testing: The specimens are subjected to a shear load in a universal testing machine until failure. The bond strength is calculated in megapascals (MPa).[1][2]

Protocol 2: Microtensile Bond Strength (µTBS) Testing of this compound to Lithium Disilicate

  • Specimen Preparation: Blocks of lithium disilicate ceramic are fabricated.

  • Surface Treatment: The ceramic surfaces are etched with 10% hydrofluoric acid for 20 seconds, rinsed, and air-dried.[3]

  • Silanization (for the experimental group): A silane coupling agent is applied to the etched surface.[3]

  • Bonding: A block of composite resin is luted to the treated ceramic surface using this compound cement.

  • Sectioning: The bonded blocks are sectioned into beams with a cross-sectional area of approximately 1 mm².

  • µTBS Testing: The beams are attached to a testing jig and subjected to a tensile load in a universal testing machine until failure. The bond strength is calculated in MPa.[3]

Visualizations

Experimental_Workflow_SBS cluster_prep Specimen Preparation cluster_treatment Surface Treatment Groups cluster_bonding Bonding & Testing start Lithium Disilicate Slices polish Polishing start->polish hf20 HF Etch (20s) polish->hf20 hf30 HF Etch (30s) polish->hf30 se Self-Etch Primer polish->se sb Sandblasting polish->sb silane Silane Application (for HF groups) hf20->silane hf30->silane cement This compound Cement Application se->cement sb->cement silane->cement cure Light Curing cement->cure store Storage (24h in water) cure->store test Shear Bond Strength Test store->test

Caption: Workflow for Shear Bond Strength (SBS) Testing.

Logical_Relationship_Treatment cluster_glass Glass-Ceramics (e.g., Lithium Disilicate) cluster_zirconia Zirconia cluster_contamination Contamination Scenario title Surface Treatment Impact on this compound Bond Strength hf_etch Hydrofluoric Acid Etching silane_app Silane Application hf_etch->silane_app high_bond_glass High Bond Strength silane_app->high_bond_glass sandblast Sandblasting zirconia_primer Zirconia Primer (MDP) sandblast->zirconia_primer high_bond_zirconia High Bond Strength zirconia_primer->high_bond_zirconia saliva Saliva Contamination cleaning Cleaning (e.g., Phosphoric Acid) saliva->cleaning resilanization Re-application of Silane cleaning->resilanization restored_bond Restored Bond Strength resilanization->restored_bond

Caption: Logical relationships in surface treatments for this compound.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of Variolink Esthetic (Ivoclar Vivadent), a widely used esthetic resin cement, against other prominent resin cements in the dental market. The comparison focuses on key performance indicators: bond strength, color stability, wear resistance, and biocompatibility, supported by experimental data from various in-vitro studies. Detailed experimental protocols are provided to allow for critical evaluation and replication of the cited findings.

Executive Summary

This compound Esthetic is a light- and dual-curing luting composite designed for the permanent cementation of ceramic and composite resin restorations.[1] It is distinguished by its patented, amine-free formulation containing the Ivocerin light initiator, which is claimed to contribute to its exceptional shade stability.[1] This guide will objectively compare its performance against other leading resin cements, including Panavia V5 (Kuraray Noritake), RelyX Ultimate (3M ESPE), Nexus 3 (Kerr), and Calibra (Dentsply Sirona).

Data Presentation

The following tables summarize the quantitative data collected from various comparative studies. It is important to note that direct comparison between studies can be challenging due to variations in testing methodologies, substrates, and aging protocols.

Table 1: Bond Strength (MPa) to Various Substrates
Resin CementSubstrateBond Strength TestInitial Bond Strength (MPa)Bond Strength after Aging (MPa)Aging ProtocolCitation(s)
This compound Esthetic DC Human DentinTensile Bond Strength29.1 (median)25.6 (median)150 days water storage + 37,500 thermocycles (5°C/55°C)[2]
Panavia V5 Human DentinTensile Bond Strength28.8 (median)24.9 (median)150 days water storage + 37,500 thermocycles (5°C/55°C)[2]
RelyX Ultimate Human DentinTensile Bond Strength25.9 (median)23.3 (median)150 days water storage + 37,500 thermocycles (5°C/55°C)[2]
This compound Esthetic DC Zirconia (IPS e.max ZirCAD Prime)Microtensile Bond Strength2.4Not ReportedNot Reported[3]
Panavia V5 Zirconia (IPS e.max ZirCAD Prime)Microtensile Bond Strength2.8Not ReportedNot Reported[3]
RelyX Luting Plus Zirconia (IPS e.max ZirCAD Prime)Microtensile Bond Strength1.9Not ReportedNot Reported[3]
This compound Esthetic LC Lithium DisilicateShear Bond Strength5.06 (Control)2.85 (7000 thermocycles)1750, 3500, 7000 thermocycles[4][5]
Panavia V5 Lithium DisilicateShear Bond Strength5.06 (Control)3.25 (7000 thermocycles)1750, 3500, 7000 thermocycles[4][5]
RelyX Veneer Lithium DisilicateShear Bond Strength4.45 (Control)2.65 (7000 thermocycles)1750, 3500, 7000 thermocycles[4][5]
Table 2: Color Stability (ΔE) after Accelerated Aging*
Resin CementAging MethodAging DurationΔE* (Color Change)Citation(s)
This compound Esthetic DC 70°C Water Storage4 weeksNot specified, but higher than Panavia V5[2][6]
Panavia V5 70°C Water Storage4 weeksNot specified, but lowest among tested[2][6]
RelyX Ultimate 70°C Water Storage4 weeksNot specified, but higher than Panavia V5[2][6]
This compound II Deionized Water at 37°C183 days4.72[7]
NX3 (Dual Cure) Deionized Water at 37°C183 days2.84[7]
Calibra (Dual Cure) Deionized Water at 37°C183 days8.20[7]
RelyX ARC Deionized Water at 37°C183 daysNot specified, similar to Multilink[7]
This compound Esthetic Xenon Light Source (0.4 W/m²)16 four-hour cyclesClinically acceptable (ΔE < 3)[8]
Panavia V5 Xenon Light Source (0.4 W/m²)16 four-hour cyclesClinically acceptable (ΔE < 3)[8]
RelyX Universal Xenon Light Source (0.4 W/m²)16 four-hour cyclesClinically unacceptable (ΔE > 3)[8]
Table 3: Wear Resistance
Resin CementWear Test MethodParameter MeasuredResultCitation(s)
This compound Esthetic LC Toothbrush AbrasionSurface Roughness (nm)> 200 nm[5]
Panavia Veneer LC Toothbrush AbrasionSurface Roughness (nm)< 50 nm[5]
RelyX Veneer Toothbrush AbrasionSurface Roughness (nm)< 50 nm[5]
RelyX Ultimate Leinfelder-Suzuki Wear SimulatorVolume Loss (mm³)Influenced by curing method[9]
Panavia V5 Leinfelder-Suzuki Wear SimulatorVolume Loss (mm³)Not influenced by curing method[9]
Nexus 3 Leinfelder-Suzuki Wear SimulatorVolume Loss (mm³)Influenced by curing method[9]
Table 4: Biocompatibility (Cytotoxicity)
Resin CementCell LineAssayResultCitation(s)
This compound Esthetic Human Osteoblasts, Gingival Fibroblasts, etc.LDH & BCA AssaysLow cytotoxic effects[10][11]
RelyX Ultimate Human Osteoblasts, Gingival Fibroblasts, etc.LDH & BCA AssaysLow cytotoxic effects[10][11]
RelyX Unicem 2 Human Osteoblasts, Gingival Fibroblasts, etc.LDH & BCA AssaysLow cytotoxic effects[10]
SmartCem2 Human Osteoblasts, Gingival Fibroblasts, etc.LDH & BCA AssaysStrong cytotoxic effects[10]
PermaCem 2.0 Human Osteoblasts, Gingival Fibroblasts, etc.LDH & BCA AssaysStrong cytotoxic effects[10]
This compound II Human LymphocytesSCE & CA AssaysGenotoxic and cytotoxic effects[12]
Panavia F 2.0 Human LymphocytesSCE & CA AssaysGenotoxic and cytotoxic effects[12]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for interpreting the presented data. Below are descriptions of the key experimental protocols.

Bond Strength Testing (Microtensile and Shear)

Objective: To determine the adhesive strength of the resin cement to a substrate (e.g., dentin, enamel, ceramic, or zirconia).

Protocol:

  • Substrate Preparation: Human or bovine teeth are sectioned to expose a flat dentin or enamel surface. Ceramic or zirconia blocks are fabricated to standardized dimensions. The bonding surface is treated according to the manufacturer's instructions for the specific cement and substrate (e.g., etching, priming, silanization).[6][13]

  • Cement Application and Curing: The resin cement is applied to the prepared substrate, and a restorative material (e.g., composite resin cylinder or ceramic block) is seated on top with a defined load. The cement is then light-cured or allowed to dual-cure according to the manufacturer's protocol.[6][13]

  • Specimen Storage and Aging: Specimens are typically stored in water at 37°C for 24 hours (initial bond strength). For aging, specimens may undergo thermocycling (e.g., 5,000 to 37,500 cycles between 5°C and 55°C) and/or prolonged water storage (e.g., 150 days).[2][4]

  • Testing:

    • Microtensile Bond Strength (µTBS): The bonded assembly is sectioned into beams with a cross-sectional area of approximately 1 mm². These beams are then subjected to a tensile load in a universal testing machine until failure.[6][13]

    • Shear Bond Strength (SBS): A shear force is applied to the side of the restorative material at the adhesive interface until failure.[4]

  • Data Analysis: The force at failure is recorded and divided by the bonded surface area to calculate the bond strength in megapascals (MPa). Failure modes (adhesive, cohesive, or mixed) are analyzed under a microscope.

Color Stability Testing (ISO 7491)

Objective: To evaluate the resistance of the resin cement to color change when exposed to simulated oral conditions.

Protocol:

  • Specimen Preparation: Disc-shaped specimens of the resin cement are fabricated in a standardized mold (e.g., 8 mm diameter, 2 mm height).[7] The specimens are cured according to the manufacturer's instructions.

  • Initial Color Measurement: The initial color of each specimen is measured using a spectrophotometer or colorimeter, recording the CIE Lab* values.[2][8]

  • Accelerated Aging: Specimens are subjected to an aging protocol, which may include:

    • Water Storage: Immersion in distilled water at an elevated temperature (e.g., 37°C or 70°C) for a specified period (e.g., 24 hours to 183 days).[2][7]

    • Light Exposure: Exposure to a xenon arc lamp in a weathering chamber to simulate sunlight for a defined duration and irradiance.[8][14]

  • Final Color Measurement: After aging, the CIE Lab* values are measured again.

  • Data Analysis: The color change (ΔE) is calculated using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/². A ΔE value greater than 3.3 is generally considered clinically perceptible.[8]

Wear Resistance Testing (e.g., Leinfelder-Suzuki Simulator)

Objective: To simulate the clinical wear of the resin cement due to masticatory forces.

Protocol:

  • Specimen Preparation: Specimens of the resin cement are fabricated and mounted in the wear simulator.

  • Wear Simulation: The specimens are subjected to a specified number of cycles (e.g., 400,000) under a defined load (e.g., 80N) against an antagonist (e.g., stainless steel ball bearing) in a slurry of abrasive particles (e.g., polymethyl methacrylate beads in water).[9][15]

  • Wear Measurement: The amount of material lost is quantified. This can be done by:

    • Volumetric Loss: 3D profilometry is used to scan the surface before and after wear simulation to calculate the volume of material lost (in mm³).[9]

    • Vertical Loss/Wear Depth: The maximum depth of the wear facet is measured (in µm).

  • Data Analysis: The wear data is statistically analyzed to compare the performance of different materials.

Biocompatibility Testing (Cytotoxicity Assays)

Objective: To assess the potential of the resin cement to cause harm to living cells.

Protocol:

  • Eluate Preparation: Cured specimens of the resin cement are incubated in a cell culture medium for a specific period (e.g., 24 hours) to allow leachable components to diffuse into the medium, creating an "eluate."[10][16]

  • Cell Culture: Human cell lines (e.g., gingival fibroblasts, osteoblasts) are cultured in a laboratory setting.[10]

  • Cell Exposure: The cultured cells are exposed to the eluates of the different resin cements. A control group is exposed to fresh culture medium.[16]

  • Cytotoxicity Assessment: After a defined exposure time (e.g., 24, 48, or 72 hours), cell viability is measured using various assays:

    • LDH Assay: Measures the release of lactate dehydrogenase, an enzyme released from damaged cells.

    • BCA Assay: Measures total protein content, which is proportional to the number of viable cells.

    • MTT Assay: Measures the metabolic activity of viable cells.

  • Data Analysis: The results from the exposed cells are compared to the control group to determine the percentage of cell death or inhibition of cell proliferation caused by the cement eluates.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Polymerization_Process cluster_light_cure Light-Curing cluster_dual_cure Dual-Curing Photoinitiator (e.g., Ivocerin) Photoinitiator (e.g., Ivocerin) Free Radicals_LC Free Radicals Photoinitiator (e.g., Ivocerin)->Free Radicals_LC Light (Blue) Light (Blue) Light (Blue)->Photoinitiator (e.g., Ivocerin) Activation Monomers Monomers Free Radicals_LC->Monomers Initiation Polymer Network Polymer Network Monomers->Polymer Network Polymerization Redox Initiators (Base + Catalyst) Redox Initiators (Base + Catalyst) Free Radicals_DC Free Radicals Redox Initiators (Base + Catalyst)->Free Radicals_DC Mixing Mixing Mixing->Redox Initiators (Base + Catalyst) Activation Monomers_DC Monomers Free Radicals_DC->Monomers_DC Initiation Polymer Network_DC Polymer Network Monomers_DC->Polymer Network_DC Polymerization

Caption: Chemical polymerization process of light-cure and dual-cure resin cements.

Bond_Strength_Workflow Substrate Preparation Substrate Preparation Surface Treatment Surface Treatment Substrate Preparation->Surface Treatment Cement Application Cement Application Surface Treatment->Cement Application Curing Curing Cement Application->Curing Specimen Storage/Aging Specimen Storage/Aging Curing->Specimen Storage/Aging Sectioning (µTBS) Sectioning (µTBS) Specimen Storage/Aging->Sectioning (µTBS) Bond Strength Test Bond Strength Test Specimen Storage/Aging->Bond Strength Test for SBS Sectioning (µTBS)->Bond Strength Test Data Analysis Data Analysis Bond Strength Test->Data Analysis

Caption: Workflow for microtensile (µTBS) and shear (SBS) bond strength testing.

Cement_Selection_Tree Restoration Type Restoration Type Veneer (<2mm, Translucent) Veneer (<2mm, Translucent) Restoration Type->Veneer (<2mm, Translucent) Esthetic Zone Crown/Bridge (Opaque or >2mm) Crown/Bridge (Opaque or >2mm) Restoration Type->Crown/Bridge (Opaque or >2mm) General Use Light-Cure Cement Light-Cure Cement Veneer (<2mm, Translucent)->Light-Cure Cement Dual-Cure Cement Dual-Cure Cement Crown/Bridge (Opaque or >2mm)->Dual-Cure Cement Substrate Material Substrate Material Light-Cure Cement->Substrate Material Dual-Cure Cement->Substrate Material Glass-Ceramic Glass-Ceramic Substrate Material->Glass-Ceramic Zirconia/Metal Zirconia/Metal Substrate Material->Zirconia/Metal HF Etch + Silane HF Etch + Silane Glass-Ceramic->HF Etch + Silane MDP-containing Primer MDP-containing Primer Zirconia/Metal->MDP-containing Primer

Caption: Decision tree for resin cement selection based on clinical indication.

References

Author: BenchChem Technical Support Team. Date: December 2025

Variolink II, a dual-curing composite resin cement, has been a staple in esthetic adhesive luting for over 15 years, with a track record of over 30 million restorations placed worldwide.[1][2] This guide provides a comprehensive comparison of the long-term clinical performance of this compound II in posterior restorations against other leading luting cements, supported by experimental data from clinical studies. The information is intended for researchers, scientists, and drug development professionals to objectively assess its efficacy and suitability for various clinical applications.

Comparative Clinical Performance

Long-term clinical studies are crucial for evaluating the durability and success of dental restorations. The performance of this compound II has been benchmarked against self-adhesive resin cements like RelyX Unicem and multi-mode adhesive systems such as Multilink Automix.

Survival and Success Rates

Clinical trials consistently demonstrate high survival and success rates for restorations cemented with this compound II over extended periods. A 12-year follow-up on ceramic inlays and onlays cemented with this compound II reported on the primary reasons for failure being restoration fracture, secondary caries, and deteriorating marginal integrity.[3] A 15-year prospective study on fiber-reinforced composite fixed dental prostheses cemented with this compound II showed a survival rate of 89.2%, with failures primarily due to debonding and fracture of the veneering composite.[4]

Direct comparative studies offer valuable insights. A 4-year clinical study comparing restorations luted with RelyX Unicem to those cemented with a total-etch system using Syntac and this compound II found that RelyX Unicem performed as well as the this compound II system.[5][6] Similarly, a 2-year study of IPS Empress inlays and onlays cemented with either RelyX Unicem or the Syntac/Variolink II combination found no significant differences in clinical performance.[5][6] Another 36-month study comparing an etch-and-rinse luting strategy with this compound N to a self-etch (Panavia F2.0) and a self-adhesive (RelyX Unicem) cement also concluded that all three strategies yielded acceptable clinical performance with only minor differences in marginal discoloration and adaptation.[7]

Study DurationRestoration TypeLuting Cements ComparedKey Findings
15 Years Fiber-Reinforced Composite FDPsThis compound II89.2% survival rate. Failures mainly due to debonding and fracture.[4]
12 Years Ceramic Inlays and OnlaysThis compound IIMain failure reasons: fracture, secondary caries, and marginal defects.[3]
5 Years Ceramic Inlays and OnlaysThis compound IISuccess rate of 87% for IPS Empress and 93.3% for Duceram restorations.[8]
4 Years All-Ceramic RestorationsRelyX Unicem vs. Syntac/Variolink IIRelyX Unicem performed as well as the this compound II system.[5][6]
2 Years IPS Empress Inlays and OnlaysRelyX Unicem vs. Syntac/Variolink IINo significant differences in clinical performance between the two cement systems.[5][6]
36 Months Indirect Resin Composite InlaysThis compound N vs. Panavia F2.0 vs. RelyX UnicemAll three cements showed acceptable clinical performance.[7]
Marginal Integrity and Discoloration

Marginal integrity is a critical factor for the long-term success of restorations. Studies evaluating this compound II have shown an increase in marginal discoloration and a decrease in marginal integrity over time, which is a common aging phenomenon for dental restorations.[3][8] In a 5-year study, while marginal discoloration increased, it was generally considered clinically acceptable.[8] An in-vitro study comparing this compound N with RelyX Unicem found similar microleakage at 24 hours, but RelyX Unicem showed more cervical microleakage after one month.[9] Conversely, a micro-CT study reported that this compound Esthetic DC had significantly higher internal and marginal gap volumes compared to RelyX Unicem and RelyX Ultimate, suggesting a potentially inferior initial adaptation.[10]

StudyLuting CementsParameterFindings
12-Year Clinical Study[3]This compound IIMarginal IntegritySignificant decrease in marginal integrity over 12 years.
5-Year Clinical Study[8]This compound IIMarginal DiscolorationIncreased over 5 years but remained clinically acceptable.
In-vitro Microleakage Study[9]This compound N vs. RelyX UnicemCervical MicroleakageRelyX Unicem showed more microleakage after 1 month.
In-vitro Micro-CT Study[10]This compound Esthetic DC vs. RelyX Unicem vs. RelyX UltimateInternal and Marginal Gap VolumeThis compound Esthetic DC showed significantly higher gap volumes.

Experimental Protocols

The clinical evaluation of dental luting cements typically follows a standardized methodology, often based on the modified United States Public Health Service (USPHS) criteria.

Clinical Evaluation using Modified USPHS Criteria

This protocol involves the periodic assessment of restorations by calibrated examiners. The following parameters are commonly evaluated:

  • Retention: Assesses whether the restoration is still in place. A failure is recorded if the restoration is lost.

  • Marginal Integrity: Examines the junction between the restoration and the tooth for any gaps or defects. Ratings typically range from Alpha (no visible crevice) to Charlie (explorer penetrates into a crevice).

  • Marginal Discoloration: Evaluates any staining at the restoration margin. Ratings range from Alpha (no discoloration) to Charlie (discoloration has penetrated along the margin).

  • Secondary Caries: Checks for the presence of new decay at the margins of the restoration.

  • Postoperative Sensitivity: Records any patient-reported sensitivity to temperature or pressure after the restoration is placed.

  • Color Match: Assesses the esthetic match of the restoration to the surrounding tooth structure.

  • Anatomic Form/Wear: Evaluates the surface of the restoration for any changes in its original shape or signs of wear.

  • Surface Texture: Examines the smoothness of the restoration surface.

Evaluations are typically conducted at baseline (shortly after placement) and at regular intervals (e.g., 6 months, 1 year, 2 years, 5 years, etc.). Data is then statistically analyzed to compare the performance of different luting agents over time.

Diagrams

Clinical_Evaluation_Workflow cluster_planning Study Planning cluster_procedure Clinical Procedure cluster_evaluation Evaluation cluster_analysis Data Analysis P1 Patient Selection & Informed Consent P2 Restoration & Luting Cement Allocation P1->P2 C1 Tooth Preparation P2->C1 C2 Restoration Fabrication C1->C2 C3 Luting Procedure with Assigned Cement C2->C3 E1 Baseline Evaluation (Modified USPHS Criteria) C3->E1 E2 Follow-up Evaluations (e.g., 1, 2, 5, 10 years) E1->E2 A1 Data Collection E2->A1 Recall A2 Statistical Analysis (e.g., Kaplan-Meier, Chi-square) A1->A2 A3 Comparison of Clinical Performance A2->A3

Caption: Workflow of a clinical study on luting cements.

References

Author: BenchChem Technical Support Team. Date: December 2025

Variolink, a widely used resin cement in restorative dentistry, demonstrates reliable bond strength to both enamel and dentin. However, its performance, when benchmarked against other contemporary resin cements, reveals a competitive but varied landscape. This guide provides an objective comparison of this compound's bond strength, supported by experimental data from multiple in-vitro studies, to aid researchers and dental professionals in making informed material selections.

Comparative Bond Strength to Enamel

When bonded to enamel, this compound consistently exhibits robust bond strengths, often comparable to or exceeding those of its competitors. The choice of adhesive system and curing method significantly influences the outcomes.

Resin Cement SystemSubstrateMean Bond Strength (MPa)Standard Deviation (MPa)Test Method
This compound II Enamel18.573.11µTBS
This compound Veneer Enamel24.768.8SBS
RelyX Veneer EnamelNot specified in detailSBS
RelyX Unicem (Self-Adhesive) Enamel14.5Not specified in detailSBS
Panavia F 2.0 Enamel23.6Not specified in detailSBS

µTBS: Microtensile Bond Strength, SBS: Shear Bond Strength

As indicated in the table, this compound Veneer demonstrated the highest shear bond strength to enamel in one study.[1] Another study using the microtensile bond strength test reported a mean bond strength of 18.57 MPa for this compound II on enamel.[2][3] It is important to note that direct comparison between studies can be challenging due to variations in testing methodologies.

Comparative Bond Strength to Dentin

The bond strength of resin cements to dentin is a critical factor for the longevity of indirect restorations, as dentin presents a more complex substrate for adhesion than enamel.

Resin Cement SystemSubstrateMean Bond Strength (MPa)Standard Deviation (MPa)Test Method
This compound N (Total Etch) Dentin14.190.76SBS
This compound II Dentin5.32.2SBS
This compound II Dentin13.788.8SBS
This compound II Dentin22.461.46µTBS
This compound II Dentin20.744.15SBS
Multilink N (Self-Etch) Dentin10.700.75SBS
Multilink Speed (Self-Adhesive) Dentin5.460.66SBS
RelyX ARC Dentin26.48Not specified in detailµTBS
Calibra DentinNot specified in detailµTBS
Paracem Dentin18.66Not specified in detailµTBS
Panavia F Dentin4.50.7SBS
Super-Bond C&B Dentin1.70.4SBS
Chemiace II Dentin1.60.4SBS

µTBS: Microtensile Bond Strength, SBS: Shear Bond Strength

In a comparative study, this compound N, a total-etch resin cement, exhibited a significantly higher shear bond strength to dentin (14.19 ± 0.76 MPa) compared to the self-etch cement Multilink N (10.70 ± 0.75 MPa) and the self-adhesive cement Multilink Speed (5.46 ± 0.66 MPa).[4] Another study found this compound II to have the highest shear bond strength (5.3 ± 2.2 MPa) after 24 hours when compared to Panavia F, Super-Bond C&B, and Chemiace II.[5] However, a different study reported a higher microtensile bond strength for RelyX ARC (26.48 MPa) compared to this compound II.[6] this compound II also demonstrated favorable bond strength in other evaluations.[1][7][8] These findings highlight the influence of the adhesive strategy (total-etch vs. self-etch vs. self-adhesive) on the resulting bond strength to dentin.

Experimental Protocols

The bond strength of resin cements is typically evaluated using one of two primary methods: the shear bond strength (SBS) test or the microtensile bond strength (µTBS) test.

Shear Bond Strength (SBS) Testing Protocol

The SBS test measures the force required to de-bond a restorative material from the tooth surface when a shearing force is applied parallel to the adhesive interface.

SBS_Workflow cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Testing Tooth_Embedding Embed Tooth in Acrylic Resin Surface_Grinding Grind to Expose Enamel/Dentin Tooth_Embedding->Surface_Grinding Polishing Polish with SiC Paper Surface_Grinding->Polishing Etching Acid Etch (if applicable) Polishing->Etching Adhesive_Application Apply Adhesive System Etching->Adhesive_Application Light_Curing_Adhesive Light Cure Adhesive Adhesive_Application->Light_Curing_Adhesive Cement_Application Apply Resin Cement Light_Curing_Adhesive->Cement_Application Restorative_Placement Place Restorative Material (e.g., composite cylinder) Cement_Application->Restorative_Placement Excess_Removal Remove Excess Cement Restorative_Placement->Excess_Removal Final_Curing Final Light/Dual Curing Excess_Removal->Final_Curing Storage Store in Water (e.g., 24h at 37°C) Final_Curing->Storage Mounting Mount in Universal Testing Machine Storage->Mounting Shear_Load Apply Shear Load at Constant Speed (e.g., 1 mm/min) Mounting->Shear_Load Record_Failure_Load Record Load at Failure (N) Shear_Load->Record_Failure_Load Calculate_SBS Calculate SBS (MPa = N/mm²) Record_Failure_Load->Calculate_SBS

Caption: Shear Bond Strength (SBS) Experimental Workflow.

A typical SBS testing protocol involves embedding an extracted human or bovine tooth in acrylic resin and then grinding the surface to expose a flat area of either enamel or dentin.[5][9] This surface is then treated according to the manufacturer's instructions for the specific adhesive and resin cement system being tested, which may include acid etching and application of a bonding agent. A cylinder of restorative material is then bonded to the prepared surface using the resin cement. After a storage period, typically 24 hours in water at 37°C, the specimen is mounted in a universal testing machine, and a shear force is applied to the base of the cylinder until failure occurs.[4][5]

Microtensile Bond Strength (µTBS) Testing Protocol

The µTBS test is often considered to provide a more uniform stress distribution at the adhesive interface and allows for the testing of smaller, more clinically relevant surface areas.

uTBS_Workflow cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_sectioning Specimen Sectioning cluster_testing Testing Tooth_Sectioning Section Tooth to Expose Dentin/Enamel Surface_Polishing Polish Surface Tooth_Sectioning->Surface_Polishing Adhesive_System Apply Adhesive and Resin Cement Surface_Polishing->Adhesive_System Composite_Buildup Build up Composite Resin Block Adhesive_System->Composite_Buildup Store_Bonded_Tooth Store Bonded Tooth (e.g., 24h in water) Composite_Buildup->Store_Bonded_Tooth Section_Slabs Section into Slabs (e.g., 0.9 mm thick) Store_Bonded_Tooth->Section_Slabs Section_Beams Section Slabs into Beams (e.g., 0.9x0.9 mm) Section_Slabs->Section_Beams Mount_Beam Mount Beam in Microtensile Jig Section_Beams->Mount_Beam Tensile_Load Apply Tensile Load at Constant Speed Mount_Beam->Tensile_Load Record_Failure Record Load at Failure (N) Tensile_Load->Record_Failure Calculate_uTBS Calculate µTBS (MPa = N/mm²) Record_Failure->Calculate_uTBS

Caption: Microtensile Bond Strength (µTBS) Experimental Workflow.

In the µTBS test, a flat enamel or dentin surface is prepared, and a block of composite resin is bonded to it using the resin cement and adhesive system under investigation.[10][11][12] After storage, this bonded assembly is sectioned into multiple small beams, typically with a cross-sectional area of approximately 1 mm².[6][10] These beams are then subjected to a tensile force in a universal testing machine until fracture occurs.[11] This method allows for multiple measurements from a single tooth and is believed to provide a more accurate representation of the true bond strength.[12]

References

Author: BenchChem Technical Support Team. Date: December 2025

In the field of restorative dentistry, the radiopacity of luting cements is a critical property that enables clinicians to radiographically diagnose and monitor restorations. Adequate radiopacity allows for the clear distinction between the restoration, the cement layer, enamel, and dentin, which is essential for detecting secondary caries, marginal discrepancies, and excess cement. This guide provides an objective comparison of the radiopacity of Variolink II with several competitive materials, supported by experimental data.

Quantitative Comparison of Radiopacity

The following table summarizes the radiopacity of this compound II and a selection of competing resin-based luting cements. The values are presented as equivalent aluminum thickness (mm Al), which is the standard measure for radiopacity in dental materials. Higher values indicate greater radiopacity. For reference, the typical radiopacity of human enamel and dentin is also included.

MaterialRadiopacity (mm Al/1 mm specimen)
This compound II (Opaque) 4.60 [1]
This compound II (Transparent) 4.45 [1]
Maxcem Elite5.66[2]
Multilink Speed3.87[2]
Nexus2.95[1]
Duolink2.70[1]
RelyX Unicem2.20[1]
RelyX Ultimate2.00[1]
Panavia F 2.01.29[2]
Human Enamel (Reference)~1.76 - 2.15[2][3]
Human Dentin (Reference)~0.19 - 1.15[2][3]

Note: Radiopacity values can vary slightly between studies due to differences in experimental methodology and equipment.[2]

As the data indicates, this compound II demonstrates a high level of radiopacity, surpassing that of human enamel and many of its competitors.[1][4] This high radiopacity is attributed to the incorporation of fillers with high atomic numbers, such as ytterbium trifluoride and barium glass.[5]

Experimental Protocol for Radiopacity Measurement

The determination of radiopacity for dental cements generally follows a standardized in vitro methodology, as outlined by the International Organization for Standardization (ISO) 4049 standard.[6] The typical experimental workflow is as follows:

  • Specimen Preparation: Disc-shaped specimens of each luting cement are fabricated with a standardized diameter and thickness (e.g., 5 mm diameter and 1 mm thickness).[2][4] The materials are mixed according to the manufacturer's instructions and cured.

  • Radiographic Exposure: The prepared specimens are placed on a digital radiographic sensor or dental film. Alongside the specimens, an aluminum step wedge with steps of varying, known thicknesses is positioned.[2] Often, a slice of a human or bovine tooth is included as a biological reference.[2][3] The entire assembly is then exposed to a dental X-ray source under controlled and standardized conditions (e.g., voltage, current, exposure time, and source-to-sample distance).[2]

  • Image Analysis: The resulting radiographic images are digitized (if using film) and analyzed using specialized software, such as NIH ImageJ.[2] The mean gray value (a measure of optical density) of each specimen and each step of the aluminum wedge is measured.

  • Calculation of Equivalent Radiopacity: A calibration curve is generated by plotting the mean gray values of the aluminum steps against their known thicknesses. This curve is then used to convert the mean gray value of each cement specimen into an equivalent aluminum thickness (mm Al), which represents its radiopacity.[7]

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Specimen Preparation cluster_imaging Radiographic Imaging cluster_analysis Data Analysis p1 Mix Cement p2 Fill Standardized Mold (e.g., 1mm thick disc) p1->p2 p3 Cure Specimen p2->p3 i1 Position on Sensor: - Cured Cement Disc - Aluminum Step Wedge - Tooth Slice (Reference) p3->i1 To Imaging i2 Expose to X-ray Source (Standardized Settings) i1->i2 a1 Acquire Digital Radiograph i2->a1 To Analysis a2 Measure Mean Gray Values (ImageJ Software) a1->a2 a3 Generate Calibration Curve (from Al Step Wedge) a2->a3 a4 Calculate Radiopacity (mm Al equivalent) a3->a4

Experimental workflow for determining the radiopacity of dental cements.

Conclusion

This compound II exhibits a high degree of radiopacity, which is a desirable characteristic for a luting cement. This property facilitates the radiographic detection of excess cement and aids in the long-term monitoring of restorations for secondary caries at the margin. When selecting a luting agent, researchers and clinicians should consider radiopacity alongside other critical material properties, such as bond strength, esthetics, and biocompatibility, to ensure optimal clinical outcomes. The use of cements with radiopacity significantly greater than that of enamel, like this compound II, can be particularly advantageous in clinical practice.[8]

References

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a luting composite with high wear resistance is critical for the long-term clinical success and marginal integrity of indirect restorations, particularly for aesthetic veneers where the cement line can be exposed to the oral environment. This guide provides a comparative overview of the wear resistance of Variolink Veneer and its successor, this compound Esthetic LC, against other commercially available luting composites, supported by data from in-vitro experimental studies.

Quantitative Wear Resistance Data

The wear resistance of dental composites is typically evaluated through in-vitro simulations that mimic the abrasive conditions in the oral cavity. Key parameters measured include volume loss (mm³) and wear depth (µm). The following tables summarize the quantitative data from various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in testing methodologies.

Table 1: Three-Body Wear Resistance of this compound Veneer and Competitors

This study utilized a three-body wear test to simulate the wear caused by food particles between opposing surfaces.

Luting CompositeMean Wear (µm)Standard Deviation (µm)
This compound Veneer 23± 3.5
Nexus 228± 4.2
Calibra32± 4.8
RelyX Unicem35± 5.1

Table 2: Wear Resistance of this compound Esthetic LC using the Alabama Wear Test

This study employed the Alabama wear testing machine, a well-established method for evaluating the wear of dental materials.

Luting CompositeVolume Loss (mm³)Standard Deviation (mm³)Mean Facet Depth (µm)Standard Deviation (µm)Maximum Facet Depth (µm)Standard Deviation (µm)
This compound Esthetic LC 0.085± 0.01572.3± 6.8155.4± 21.2
G-Cem Veneer0.027± 0.00356.1± 7.1100.4± 26.5
Panavia V5 LC0.119± 0.03081.5± 7.7216.0± 27.3
RelyX Veneer Cement0.068± 0.01265.8± 5.9138.7± 18.9

Table 3: Abrasion and Attrition Wear of this compound II

This study evaluated both abrasion (wear from a third body) and attrition (wear from direct contact) using a three-body wear simulator.

Luting Composite (Curing Mode)Abrasion Wear (µm)Standard Deviation (µm)Attrition Wear (µm)Standard Deviation (µm)
This compound II (Dual-Cure) 14± 8.632± 6.8
This compound II (Self-Cure) 23± 10.739± 15.9
RelyX ARC (Dual-Cure)11± 4.418± 6.4
RelyX ARC (Self-Cure)17± 7.031± 4.5

Experimental Protocols

A comprehensive understanding of the methodologies used in these studies is essential for interpreting the wear resistance data accurately.

Three-Body Wear Test (for Table 1)

  • Specimen Preparation: Samples of each luting composite were prepared according to the manufacturer's instructions and stored in distilled water at 37°C for 24 hours. The surfaces were then polished to a standardized finish.

  • Wear Simulation: The specimens were subjected to a three-body wear test in a chewing simulator. The test involved 400,000 cycles under a specified load. A slurry of polymethyl methacrylate (PMMA) beads in water was used as the third-body abrasive medium to simulate a food bolus.

  • Wear Measurement: After the wear simulation, replicas of the worn surfaces were made using a polyvinyl siloxane impression material. The vertical substance loss (wear depth) was then measured using a 3D laser profilometer.

Alabama Wear Test (for Table 2)

  • Specimen Preparation: Specimens of each luting cement were fabricated and stored in water at 37°C for 24 hours. The surfaces were polished to a 1200-grit finish.

  • Wear Simulation: An Alabama wear-testing machine was used to perform the wear test. This device subjects the specimen to a sliding contact with a stainless-steel antagonist under a defined load for a set number of cycles (e.g., 400,000 cycles). A slurry of PMMA beads is used as the abrasive medium.

  • Wear Measurement: The volume loss and the mean and maximum facet depth of the worn surfaces were quantified using a non-contact 3D optical profilometer.

Three-Body Wear Test for Abrasion and Attrition (for Table 3)

  • Specimen Preparation: Ceramic fragments were cemented between bovine incisor halves using the luting cements. The specimens were stored in water before testing.

  • Wear Simulation: An Oregon Health Sciences University (OHSU) oral wear simulator was used to perform a three-body wear test for 100,000 cycles. The test distinguished between abrasion (20 N load) and attrition (90 N load) wear.

  • Wear Measurement: Epoxy replicas of the worn specimens were observed, and wear was quantified.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in-vitro wear resistance study of luting composites.

Wear_Resistance_Workflow cluster_prep Specimen Preparation cluster_test Wear Simulation cluster_analysis Data Analysis p1 Material Dispensing & Mixing p2 Placement in Mold p1->p2 p3 Light Curing p2->p3 p4 Storage (e.g., 37°C water) p3->p4 p5 Surface Polishing p4->p5 t1 Mounting in Wear Simulator p5->t1 Prepared Specimen t2 Application of Load & Cycles t1->t2 a1 Surface Profilometry (3D Scan) t1->a1 Worn Specimen t3 Introduction of Abrasive Slurry (Three-Body Wear) t2->t3 a2 Calculation of Volume Loss a1->a2 a3 Measurement of Wear Depth a1->a3 a4 Statistical Analysis a2->a4 a3->a4

Experimental workflow for in-vitro wear resistance testing.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in-vitro studies indicates that the amine-free formulation of Variolink Esthetic contributes to enhanced color stability over time when compared to conventional resin cements. This characteristic is crucial for the long-term esthetic success of ceramic and composite restorations.

This compound Esthetic, a light- and dual-cure luting composite, utilizes a patented amine-free initiator system, Ivocerin, which is reported to significantly reduce the potential for discoloration.[1][2] Conventional resin cements often contain tertiary amines as part of the initiator system, which can oxidize over time and lead to color changes, compromising the esthetics of the final restoration.[3] Several independent studies have quantitatively assessed the color stability of this compound Esthetic against other commercially available resin cements, consistently demonstrating its superior performance.

Quantitative Analysis of Color Stability

The color stability of dental materials is typically quantified by measuring the change in color (ΔE) after a period of aging or staining. A lower ΔE value signifies greater color stability. A ΔE value of less than 3.3 is generally considered clinically acceptable, as it is unlikely to be perceived by the human eye.[4]

The following table summarizes the findings from multiple in-vitro studies that compared the color stability of this compound Esthetic (both light-cure and dual-cure versions) with other resin cements. The studies employed various aging protocols, including thermocycling and artificial aging, to simulate clinical conditions.

Study (Year)Cement TypeAging ProtocolMean ΔE (SD)Clinically Acceptable (ΔE < 3.3)
Alkhudhairy et al. (2019)This compound Esthetic DC 7 days artificial aging0.5 (± 0.3) Yes
Rely X Ultimate (RDC)7 days artificial aging0.4 (± 0.3)Yes
Breeze (MDC)7 days artificial agingNot specifiedNo
Kilinc et al. (2022)This compound Esthetic DC 20,000 thermocycles< 1.8 Yes
NX3 (DC)20,000 thermocycles3.49 (± 0.87)No
Rely X Ultimate (DC)20,000 thermocyclesNot specified-
This compound Veneer (LC) 20,000 thermocyclesNot specified-
NX3 (LC)20,000 thermocycles1.41 (± 0.81)Yes
RelyX Veneer (LC)20,000 thermocycles< 1.8Yes
Pires et al. (2018)This compound II Accelerated Artificial Aging (AAA)10.4 (± 0.9)No
Choice 2Accelerated Artificial Aging (AAA)8.5 (± 1.5)No
This compound II (under ceramic) Accelerated Artificial Aging (AAA)4.7 (± 0.7) No
Choice 2 (under ceramic)Accelerated Artificial Aging (AAA)3.3 (± 0.7)Yes
Barutcigil et al. (2021)This compound Esthetic LC 7 days in distilled waterNot specified-
PANAVIA Veneer LC7 days in distilled waterNot specified-
PANAVIA V57 days in distilled waterHighest ΔE00-

Note: SD denotes Standard Deviation. ΔE values are based on the CIELAB color space. Some studies used the CIEDE2000 (ΔE00) formula, which is also reported. A lower value indicates better color stability.

The data consistently show that this compound Esthetic, particularly the dual-cure version, exhibits minimal color change after aging, with ΔE values well within the clinically acceptable range.[5][6] In some instances, the light-cure version of other amine-free cements also performed well.[6] However, a study by Pires et al. (2018) using an older formulation (this compound II) showed higher discoloration after accelerated artificial aging, although this was significantly reduced when measured through a ceramic veneer.[7]

Experimental Protocols

The methodologies employed in the cited studies generally followed a standardized procedure to ensure the reliability and reproducibility of the results. The key steps are outlined below.

Specimen Preparation

Disc-shaped specimens of the resin cements were fabricated using standardized molds, typically with dimensions of 10 mm in diameter and 1 mm in thickness.[6] For studies evaluating the effect of an overlying restoration, ceramic discs (e.g., IPS e.max) of a specified thickness (e.g., 0.6 mm) were cemented onto the resin cement specimens.

Initial Color Measurement

The baseline color of each specimen was measured using a spectrophotometer.[6] This instrument provides precise color coordinates (L, a, b) according to the CIELAB color space, which defines color in a three-dimensional space: L representing lightness, and a* and b* representing the color-opponent dimensions.

Artificial Aging

To simulate the effects of the oral environment over time, the specimens were subjected to various artificial aging protocols. Common methods include:

  • Thermocycling: Specimens were alternately immersed in water baths of different temperatures (e.g., 5°C and 55°C) for a large number of cycles (e.g., 5,000 to 20,000).[6][8] This process simulates the temperature fluctuations that occur in the mouth.

  • Accelerated Artificial Aging (AAA): This method exposes the specimens to cycles of UV light and condensation at elevated temperatures to simulate the aging process in a shorter timeframe.[4][7]

  • Water Storage: Specimens were stored in distilled water at 37°C for a specified period (e.g., 7 days or more).[9][10]

Final Color Measurement and ΔE Calculation

After the aging process, the color of the specimens was measured again using the same spectrophotometer. The color change (ΔE) was then calculated using the following formula:

ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^1/2

Where ΔL, Δa, and Δb* are the differences in the respective values before and after aging.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the color stability of resin cements.

experimental_workflow cluster_prep Specimen Preparation cluster_measurement1 Initial Measurement cluster_aging Artificial Aging cluster_measurement2 Final Measurement & Analysis prep_resin Fabricate Resin Cement Discs cementation Cement Ceramic to Resin (if applicable) prep_resin->cementation prep_ceramic Prepare Ceramic Discs (if applicable) prep_ceramic->cementation initial_color Measure Initial Color (Lab*) with Spectrophotometer cementation->initial_color aging_method Thermocycling / AAA / Water Storage initial_color->aging_method final_color Measure Final Color (Lab*) with Spectrophotometer aging_method->final_color delta_e Calculate Color Change (ΔE) final_color->delta_e analysis Statistical Analysis delta_e->analysis

Caption: Experimental workflow for color stability testing of resin cements.

Conclusion

The available scientific literature strongly supports the claim that the amine-free formulation of this compound Esthetic provides superior color stability compared to many conventional resin cements.[5] The use of the Ivocerin photoinitiator minimizes the risk of long-term discoloration, a critical factor for achieving and maintaining esthetically pleasing dental restorations.[1][2] Researchers and clinicians should consider the long-term color stability of luting agents, especially for highly esthetic restorations in the anterior region. The data presented here, derived from multiple independent studies, provide a strong basis for the selection of this compound Esthetic in such clinical scenarios.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two leading light-cured resin cements for the permanent cementation of ceramic veneers, this guide synthesizes available clinical and in-vitro data to assist researchers and dental professionals in making informed material selections. The focus is on providing a comparative analysis of their performance, supported by experimental evidence.

This guide delves into the clinical performance of Ivoclar Vivadent's Variolink Esthetic LC and DMG's Vitique, two prominent light-cured resin cements in aesthetic dentistry. The comparison is primarily based on a short-term clinical study, supplemented by in-vitro data where available, to provide a comprehensive overview of their properties and performance for the cementation of ceramic veneers.

Material Composition and Properties

A fundamental understanding of the material composition is crucial for predicting clinical behavior. This compound Esthetic LC is a resin cement based on a matrix of urethane dimethacrylate (UDMA) and other methacrylate monomers, with inorganic fillers such as ytterbium trifluoride and mixed spheroidal oxides. In contrast, Vitique is described as a light-curing, composite-based cement system, with manufacturer literature highlighting its patented monomer formula for easy excess removal.[1][2][3]

PropertyThis compound Esthetic LCVitique
Cement Type Light-cured resin cementLight-cured, composite-based cement
Monomer Matrix Urethane dimethacrylate (UDMA) and other methacrylatesPatented monomer formula
Filler Ytterbium trifluoride, mixed spheroidal oxideInformation not specified in available independent studies

Clinical Performance: A Head-to-Head Comparison

A recent observational study by Al-Anezi et al. (2025) provides the most direct clinical comparison of this compound Esthetic LC and Vitique for the cementation of lithium disilicate ceramic veneers over a three-month period.[4][5] The study evaluated key clinical parameters, offering valuable insights into their short-term performance.

Data from Clinical Observation Study
Clinical ParameterThis compound Esthetic LCVitiqueStatistical Significance
Color Difference (ΔE) at 1 week 2.13 ± 2.171.91 ± 1.79p = 0.673 (No significant difference)
Color Difference (ΔE) at 3 months 2.30 ± 1.422.22 ± 1.54p = 0.751 (No significant difference)
Plaque Index (Score 0) at 1 week 91.7% of cases91.7% of casesNot applicable
Plaque Index (Score 0) at 3 months 96.7% of cases96.7% of casesNot applicable
Bleeding Index (Score 0) at 1 week 95.0% of patients95.0% of patientsNot applicable
Bleeding Index (Score 0) at 3 months 98.3% of patients98.3% of patientsNot applicable
Marginal Adaptation Most restorations showed perfect adaptation or minor discrepanciesMost restorations showed perfect adaptation or minor discrepanciesNo significant differences reported
Marginal Discoloration MinimalMinimalNo significant differences reported

Data sourced from Al-Anezi et al. (2025).[4][5]

The study concluded that both this compound Esthetic LC and Vitique demonstrated excellent short-term clinical performance, with no significant differences observed in terms of color stability, marginal adaptation, and biocompatibility.[4][5]

In-Vitro Performance Data

While direct comparative in-vitro studies are limited, independent research on this compound Esthetic LC provides further performance indicators.

Bond Strength

Data on the shear bond strength of this compound Esthetic LC to lithium disilicate varies across studies, which can be attributed to different testing methodologies and aging protocols.

StudySubstrateBond Strength (MPa)
Alkhurays M, Alqahtani F. (2019)Lithium Disilicate (Acid-etch group)Not specified for VLE alone
Alkhurays M, Alqahtani F. (2019)Lithium Disilicate (Micro-etch group)Not specified for VLE alone

Note: The study by Alkhurays et al. evaluated this compound Esthetic (VLE) in both light-cure and dual-cure versions but did not provide separate bond strength values for the LC version in the abstract.

Color Stability

In-vitro studies on the color stability of this compound Esthetic LC have yielded mixed results. One study reported that this compound NLC (a predecessor to Esthetic LC) showed significant color change after accelerated artificial aging. Another study indicated that light-cured resin cements generally exhibit greater color stability than dual-cured versions. It is important to note that in-vitro aging protocols may not fully replicate clinical conditions.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies of the key cited clinical study are detailed below.

Clinical Evaluation Protocol (Al-Anezi et al., 2025)

This section outlines the methodology employed in the observational study comparing this compound Esthetic LC and Vitique.[4][5]

Patient Selection:

  • 60 patients (49 female, 11 male) aged 18-45 years requiring ceramic veneers on anterior teeth.

  • Patients were divided into two groups of 30, one for each cement system.

Veneer Fabrication:

  • All veneers were fabricated from lithium disilicate with a thickness of 0.5 to 0.7 mm.

Cementation Procedure:

  • The specific cementation protocols for this compound Esthetic LC and Vitique were followed as per the manufacturers' instructions.

Clinical Evaluation:

  • Evaluations were performed at one week and three months post-placement.

  • Periodontal Health: Assessed using the modified Plaque Index (mPLI) and modified Bleeding Index (mBI).

  • Color Match: Evaluated using a spectrophotometer (VITA Easyshade V) to determine the color difference (ΔE) between the restored and adjacent teeth.

  • Restoration Integrity: Assessed using the modified United States Public health Service (USPHS) criteria, which includes evaluating marginal adaptation and discoloration.

Experimental Workflow

The following diagram illustrates the workflow of the clinical study by Al-Anezi et al. (2025).

G cluster_0 Patient Recruitment and Group Allocation cluster_1 Restoration and Cementation cluster_2 Clinical Evaluation Patient_Selection Patient Selection (n=60) Group_Allocation Group Allocation Patient_Selection->Group_Allocation Variolink_Group This compound Esthetic LC Group (n=30) Group_Allocation->Variolink_Group Vitique_Group Vitique Group (n=30) Group_Allocation->Vitique_Group Cementation Veneer Cementation Variolink_Group->Cementation Vitique_Group->Cementation Veneer_Fabrication Lithium Disilicate Veneer Fabrication (0.5-0.7mm) Veneer_Fabrication->Cementation Baseline Baseline Evaluation Cementation->Baseline Follow_Up_1W 1-Week Follow-up Baseline->Follow_Up_1W Follow_Up_3M 3-Month Follow-up Follow_Up_1W->Follow_Up_3M Evaluation_Metrics Evaluation Metrics: - mPLI & mBI - Color Match (ΔE) - USPHS Criteria Follow_Up_1W->Evaluation_Metrics Follow_Up_3M->Evaluation_Metrics

Caption: Workflow of the comparative clinical study.

Conclusion

Based on the available short-term clinical data, both this compound Esthetic LC and Vitique are effective light-cured resin cements for the cementation of ceramic veneers, demonstrating comparable performance in terms of color stability, marginal integrity, and biocompatibility.[4][5] The choice between the two may come down to clinician preference, familiarity with the system, and handling characteristics. It is important to acknowledge the limitation of the current body of evidence, which is primarily based on a single short-term clinical study. Further long-term clinical trials and independent in-vitro studies, particularly for Vitique, are warranted to provide a more definitive and comprehensive comparison of their long-term performance and durability. Researchers and clinicians should consider these factors when selecting a luting agent for aesthetic restorations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Variolink Esthetic DC, a dual-curing luting composite, when used with various universal adhesives. The data presented is based on in-vitro studies evaluating key performance indicators such as bond strength and marginal adaptation. This information is intended to assist researchers and dental professionals in making informed decisions regarding material selection for restorative dentistry.

Executive Summary

This compound Esthetic DC is a widely used luting composite for the permanent cementation of ceramic and composite resin restorations.[1][2][3] Its performance is intrinsically linked to the adhesive system used to bond the restoration to the tooth structure. Universal adhesives have gained popularity due to their versatility, allowing for use in total-etch, selective-etch, and self-etch modes. This guide focuses on the compatibility and performance of this compound Esthetic DC with its recommended adhesive, Adhese Universal, and compares it to other commercially available universal adhesive systems.

The data indicates that the combination of this compound Esthetic DC with Adhese Universal demonstrates robust bond strength to both enamel and dentin.[1] However, performance relative to other systems, such as RelyX Ultimate in conjunction with Scotchbond Universal, can vary depending on the specific performance metric being evaluated. For instance, while bond strength may be comparable, some studies suggest differences in marginal and internal adaptation.[4]

Data Presentation: Bond Strength and Marginal Adaptation

The following tables summarize quantitative data from studies comparing the performance of this compound Esthetic DC with different universal adhesives.

Table 1: Shear Bond Strength to Bovine Dentin and Enamel (MPa)

Adhesive SystemLuting CompositeSubstrateMean Shear Bond Strength (MPa)
Adhese Universal (Self-Etch)This compound Esthetic DCDentin~28
Adhese Universal (Self-Etch)This compound Esthetic DCEnamel~32
Scotchbond Universal (Self-Etch)RelyX UltimateDentin~25
Scotchbond Universal (Self-Etch)RelyX UltimateEnamel~29
ED Primer II (Self-Etch)Clearfil Esthetic CementDentin~22
ED Primer II (Self-Etch)Clearfil Esthetic CementEnamel~26

Data adapted from a study by M. Irie, Okayama University, Japan, 2014.[1]

Table 2: Internal and Marginal Gap Volume (mm³) for CAD/CAM Inlays

Adhesive SystemLuting CompositeLocationMean Internal Gap Volume (mm³)Mean Marginal Gap Volume (mm³)
Adhese UniversalThis compound Esthetic DCEnamelSignificantly higher than othersSignificantly higher than others
Adhese UniversalThis compound Esthetic DCDentin0.629 ± 0.3632.519 ± 1.007
Single Bond UniversalRelyX UltimateEnamelSignificantly lower than this compound Esthetic DCSignificantly lower than this compound Esthetic DC
Self-AdhesiveRelyX UnicemEnamel0.005 ± 0.0040.009 ± 0.003

Data adapted from an in-vitro micro-CT study.[4] Note: The study indicated that on the enamel surface, the internal and marginal adaptation of RelyX Unicem and RelyX Ultimate were comparable to each other and significantly better than this compound Esthetic DC.[4]

Experimental Protocols

Shear Bond Strength Testing (Adapted from ISO TR 11405)

The shear bond strength of the luting composite and adhesive systems was evaluated using bovine incisors as the substrate.

  • Specimen Preparation: The labial surfaces of the bovine incisors were ground to prepare flat enamel or dentin surfaces.

  • Adhesive Application: The universal adhesives were applied to the prepared tooth substrate according to the manufacturer's instructions for the self-etch technique.

  • Composite Cylinder Bonding: A cylinder of composite resin (e.g., Tetric EvoCeram) was bonded to the adhesive-treated surface using the respective luting composite (this compound Esthetic DC, RelyX Ultimate, etc.).

  • Curing: The luting composites were dual-cured according to the manufacturer's specifications.

  • Storage: The bonded specimens were stored in water at 37°C for 24 hours.

  • Testing: A shear force was applied to the base of the composite cylinder at a constant crosshead speed until failure occurred. The force at failure was recorded and converted to megapascals (MPa).

Internal and Marginal Adaptation Assessment (Micro-CT Analysis)

This protocol outlines the methodology used to evaluate the internal and marginal fit of CAD/CAM inlay restorations luted with different adhesive systems.

  • Cavity Preparation: Standardized Class II cavities were prepared in extracted human molars.

  • Inlay Fabrication: CAD/CAM inlays (e.g., Lava Ultimate) were milled to fit the prepared cavities.

  • Luting: The inlays were cemented into the cavities using the different adhesive resin cement systems (this compound Esthetic DC with Adhese Universal, RelyX Ultimate with Single Bond Universal, etc.) following the manufacturers' instructions.

  • Staining: The teeth were coated with nail varnish, leaving a 1mm window around the restoration margins, and then immersed in a silver nitrate solution to allow for penetration into any gaps.

  • Micro-CT Scanning: The teeth were scanned using a high-resolution micro-computed tomography (micro-CT) system.

  • Data Analysis: The micro-CT images were analyzed to calculate the volume of the internal and marginal gaps in cubic millimeters (mm³).

Visualizations

experimental_workflow cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Testing & Analysis start Bovine Incisor (Substrate) grind Grind to expose flat enamel/dentin surface start->grind adhesive Apply Universal Adhesive (e.g., Adhese Universal) grind->adhesive luting Apply Luting Composite (e.g., this compound Esthetic DC) adhesive->luting composite Place Composite Cylinder cure Dual Cure composite->cure luting->composite storage Store in water (37°C, 24h) cure->storage sbs_test Shear Bond Strength Test (Universal Testing Machine) storage->sbs_test analysis Data Analysis (MPa) sbs_test->analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and dental professionals on the performance of Variolink luting agents compared to other commercial alternatives, supported by experimental data from clinical and in-vitro studies.

This compound, a widely used brand of luting agents in dentistry, has been the subject of numerous studies evaluating its clinical efficacy and performance against other resin cements. This guide synthesizes findings from various clinical trials and laboratory investigations to provide a comparative overview of this compound's bond strength, marginal adaptation, color stability, and overall clinical performance.

Bond Strength: In-Vitro Shear and Microtensile Bond Strength Studies

The bonding effectiveness of a luting agent is critical for the long-term success of indirect restorations. Several in-vitro studies have assessed the shear bond strength (SBS) and microtensile bond strength (μTBS) of this compound cements to different dental substrates and restorative materials.

An in-vitro study comparing the shear bond strength of three resin cements for luting lithium disilicate restorations to dentin found that this compound N, a total-etch resin cement, exhibited a significantly higher mean SBS (14.19 ± 0.76 MPa) compared to Multilink N (10.702 ± 0.75 MPa) and Multilink Speed (5.462 ± 0.66 MPa).[1][2] Another study evaluating the shear bond strength of different luting cements to ceramic and dentin concluded that this compound II showed the highest shear bond strength values, followed by RelyX ARC.[3]

In a separate investigation, the microtensile bond strength of four dual-cured resin cements to enamel and dentin was compared.[4] The results indicated that Rely X ARC demonstrated the highest mean bond strength to both substrates, while all cements showed higher bond strength to enamel than to dentin.[4] Furthermore, a study on the shear bond strength of four resin cements to a ceramic core material found that after 24 hours, specimens luted with this compound II showed the highest shear bond strength (5.3 +/- 2.2 MPa).[5]

Luting AgentSubstrateMean Shear Bond Strength (MPa)Standard Deviation (MPa)Study
This compound N Dentin14.190.76[1][2]
Multilink NDentin10.700.75[1][2]
Multilink SpeedDentin5.460.66[1][2]
This compound II Dentin16.710.72[3]
RelyX ARCDentin14.710.65[3]
Glass Ionomer CementDentin4.740.37[3]
This compound II Dentin5.3 (24h) / 5.5 (Thermocycled)2.2 (24h) / 2.1 (Thermocycled)[5]
Panavia FDentinNot specifiedNot specified[5]
Chemiace IIDentin1.6 (24h) / 1.1 (Thermocycled)0.4 (24h) / 0.1 (Thermocycled)[5]
Super-Bond C&BDentinNot specifiedNot specified[5]

Table 1: Comparison of Shear Bond Strength of this compound with other Luting Cements.

Clinical Performance: Marginal Adaptation, Color Stability, and Longevity

Clinical studies provide valuable insights into the real-world performance of dental materials. An observational study assessing the clinical performance of lithium disilicate ceramic veneers cemented with either this compound Esthetic LC or Vitique found that both cement systems demonstrated excellent short-term performance with good marginal adaptation, color stability, and biocompatibility.[6][7] There were no significant differences observed between the two cements over a three-month period.[6][7]

Another clinical trial evaluated the 36-month clinical performance of indirect resin composite inlays luted with three different resin cement strategies: an etch-and-rinse (this compound N), a self-etch (Panavia F2.0), and a self-adhesive (RelyX Unicem).[8] The study reported that all three cement strategies showed acceptable clinical performance with no restoration loss or recurrent caries after three years.[8] Minor differences in marginal discoloration and adaptation were noted for the self-etch and self-adhesive cements.[8] Notably, the this compound N group exhibited some post-operative sensitivity at baseline, which resolved shortly after.[8]

In terms of marginal and internal adaptation, an in-vitro micro-CT study found that for resin nanoceramic inlays, RelyX Unicem and RelyX Ultimate showed significantly better internal and marginal adaptation on the enamel surface compared to this compound Esthetic DC.[9]

Luting AgentRestoration TypeFollow-up PeriodKey FindingsStudy
This compound Esthetic LC Lithium Disilicate Veneers3 MonthsExcellent short-term performance, good marginal adaptation and color stability. No significant difference compared to Vitique.[6][7]
VitiqueLithium Disilicate Veneers3 MonthsExcellent short-term performance, good marginal adaptation and color stability. No significant difference compared to this compound Esthetic LC.[6][7]
This compound N Indirect Resin Composite Inlays36 MonthsAcceptable clinical performance, no restoration loss or recurrent caries. Some initial post-operative sensitivity.[8]
Panavia F2.0Indirect Resin Composite Inlays36 MonthsAcceptable clinical performance, minor marginal discoloration and adaptation issues.[8]
RelyX UnicemIndirect Resin Composite Inlays36 MonthsAcceptable clinical performance, minor marginal discoloration and adaptation issues.[8]
This compound Esthetic DC Resin Nanoceramic InlaysIn-vitroSignificantly higher internal and marginal gap volume on enamel compared to RelyX Unicem and RelyX Ultimate.[9]
RelyX UnicemResin Nanoceramic InlaysIn-vitroSignificantly better internal and marginal adaptation on enamel compared to this compound Esthetic DC.[9]
RelyX UltimateResin Nanoceramic InlaysIn-vitroSignificantly better internal and marginal adaptation on enamel compared to this compound Esthetic DC.[9]

Table 2: Summary of Clinical and In-Vitro Performance of this compound Luting Agents.

Experimental Protocols

Shear Bond Strength Testing Protocol

A common methodology for evaluating the shear bond strength of luting agents involves the following steps:

  • Specimen Preparation: Extracted human molars are embedded in acrylic resin, and the occlusal surfaces are ground to expose a flat dentin surface.[1][2][5] Ceramic or composite discs of a standardized size are fabricated.[1][2]

  • Surface Treatment: The dentin surface is etched with phosphoric acid (for total-etch systems like this compound N), followed by the application of a bonding agent.[3] The intaglio surface of the restorative material is treated according to the manufacturer's instructions (e.g., hydrofluoric acid etching for ceramics followed by silane application).[3]

  • Luting Procedure: The luting agent is applied to the treated ceramic/composite disc, which is then seated onto the prepared dentin surface under a constant load.[1][2] Excess cement is removed, and the specimen is light-cured.

  • Storage: The bonded specimens are stored in distilled water at 37°C for a specified period (e.g., 24 hours or 1 week).[1][2][5] Some studies also include a thermocycling regimen to simulate oral conditions.[5]

  • Testing: A universal testing machine is used to apply a shear load to the specimen at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.[1][2][4][5] The force at fracture is recorded and divided by the bonded surface area to calculate the shear bond strength in megapascals (MPa).

  • Failure Mode Analysis: The fractured specimens are examined under a microscope to determine the mode of failure (adhesive, cohesive, or mixed).[1][2]

G cluster_prep Specimen Preparation cluster_treat Surface Treatment cluster_luting Luting & Curing cluster_testing Testing & Analysis Tooth_Prep Tooth Preparation (Dentin Grinding) Dentin_Treat Dentin Surface Treatment (e.g., Etching, Bonding) Tooth_Prep->Dentin_Treat Restoration_Prep Restoration Preparation (Ceramic/Composite Disc) Restoration_Treat Restoration Surface Treatment (e.g., HF Etching, Silane) Restoration_Prep->Restoration_Treat Luting Application of Luting Agent Dentin_Treat->Luting Restoration_Treat->Luting Seating Seating of Restoration Luting->Seating Curing Light Curing Seating->Curing Storage Storage (e.g., Water, Thermocycling) Curing->Storage SBS_Test Shear Bond Strength Test (Universal Testing Machine) Storage->SBS_Test Failure_Analysis Failure Mode Analysis (Microscopy) SBS_Test->Failure_Analysis

Caption: Experimental workflow for in-vitro shear bond strength testing.

Clinical Evaluation Protocol (Modified USPHS Criteria)

Clinical studies often employ modified United States Public Health Service (USPHS) criteria to evaluate the performance of dental restorations over time. This involves a standardized assessment by calibrated examiners at baseline and subsequent recall appointments.

  • Baseline Examination: Immediately after placement of the restoration, a baseline evaluation is performed to assess criteria such as marginal adaptation, marginal discoloration, anatomic form, and color match.

  • Recall Examinations: Patients are recalled at specific intervals (e.g., 6 months, 1 year, 3 years) for follow-up evaluations.[8]

  • Evaluation Criteria: At each appointment, two independent and calibrated examiners assess the restorations based on the modified USPHS criteria, which typically include:

    • Marginal Adaptation: The fit of the restoration at the margins.

    • Marginal Discoloration: Staining at the restoration margins.

    • Anatomic Form: The contour and shape of the restoration.

    • Color Match: The similarity in color between the restoration and the adjacent teeth.

    • Secondary Caries: The presence of new decay around the restoration.

    • Post-operative Sensitivity: Patient-reported sensitivity after the procedure.

  • Data Analysis: The collected data is statistically analyzed to determine if there are significant changes in the performance of the restorations over time and to compare the performance of different luting agents.

G cluster_enrollment Patient Enrollment & Restoration Placement cluster_evaluation Clinical Evaluation cluster_analysis Data Analysis Patient_Selection Patient Selection Restoration_Placement Restoration Placement with Luting Agent Patient_Selection->Restoration_Placement Baseline Baseline Evaluation (Modified USPHS Criteria) Restoration_Placement->Baseline Recall_6m 6-Month Recall Baseline->Recall_6m Recall_12m 12-Month Recall Recall_6m->Recall_12m Recall_36m 36-Month Recall Recall_12m->Recall_36m Statistical_Analysis Statistical Analysis of USPHS Scores Recall_36m->Statistical_Analysis Performance_Comparison Comparison of Luting Agent Performance Statistical_Analysis->Performance_Comparison

Caption: Logical workflow for a longitudinal clinical trial evaluating luting agents.

References

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of dental materials is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Variolink, a polymer-based dental luting material, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe work environment and complying with regulatory standards.

I. Understanding the Waste Stream

This compound products, including this compound Esthetic LC, DC Base, and DC Catalyst, are classified as non-hazardous waste before curing. However, they contain monomers that can be irritating to the skin and eyes and may cause allergic reactions.[1][2][3][4] Improper disposal can lead to environmental contamination. Therefore, it is crucial to manage this waste stream according to specific protocols. The primary recommendation from the manufacturer for uncured product is disposal through an approved landfill or a waste incineration plant, in accordance with local, regional, and national regulations.[1][2][3][4][5][6][7][8]

II. Disposal Procedures for Uncured this compound

Uncured this compound, whether it is expired, excess, or from a spill, requires careful handling. The following steps outline the recommended disposal process:

  • Personal Protective Equipment (PPE): Before handling uncured this compound, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][3]

  • Containment: In case of a spill, absorb the material with a liquid-binding material such as sand, diatomite, or universal binders.[1][8] Do not allow the product to enter sewers, surface water, or ground water.[1][2][6][7][8]

  • Curing: Whenever possible, it is best practice to cure any excess uncured material before disposal. This polymerizes the monomers, rendering the material inert.

    • For light-curing (LC) variants, expose the material to a dental curing light for the manufacturer-recommended duration.

    • For dual-curing (DC) variants, mix the base and catalyst and allow the material to self-cure completely.

  • Disposal of Cured Material: Once cured, the solid, polymerized material can be disposed of as general, non-hazardous waste, unless local regulations specify otherwise.

  • Packaging: Place the cured material or the contained spill absorbents into a designated, sealed waste container.

III. Disposal of Contaminated Items

Items that come into contact with this compound, such as mixing tips, applicators, and empty syringes, must also be disposed of properly.

Item CategoryDisposal Recommendation
Empty Syringes & Packaging Dispose of according to official regulations. These can typically be placed in the general waste stream.[1][2][3][4][5][6][7][8]
Used Mixing/Applicator Tips Cure any residual material within the tip before disposal. Dispose of in the general waste container.
Contaminated Gloves/Gauze Place in a designated container for chemical-contaminated waste, as per your institution's guidelines.

IV. Experimental Protocols

This section is not applicable as this guide provides procedural information on disposal rather than experimental results.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_type cluster_uncured cluster_disposal start This compound Waste Generated is_cured Is the material cured? start->is_cured can_cure Can it be cured? is_cured->can_cure No general_waste Dispose as General Waste is_cured->general_waste Yes cure_material Cure material (light or self-cure) can_cure->cure_material Yes hazardous_waste Dispose as Chemical Waste (Approved Landfill/Incineration) can_cure->hazardous_waste No cure_material->general_waste local_regulations Consult Local Regulations general_waste->local_regulations hazardous_waste->local_regulations

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: The information provided is a general guide. Always consult the Safety Data Sheet (SDS) for the specific this compound product and adhere to all local, regional, and national regulations for waste disposal.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for handling Variolink, a dual-curing resin-based dental luting material. Adherence to these guidelines is critical to minimize risks of skin irritation, serious eye irritation, and potential allergic skin reactions.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound products to prevent exposure to hazardous components such as urethane dimethacrylate and other methacrylates.[1][2][3]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesPrevents skin contact, irritation, and potential allergic reactions.[1][2][3][4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles that can cause serious eye irritation.[1][2][3][4]
Face Protection Face shield (in addition to eye protection)Recommended when there is a significant risk of splashing.
Body Protection Laboratory coat or disposable gownProtects skin and clothing from contamination.[5]
Respiratory Protection Not generally required with adequate ventilationUse a vapor mask or work in a well-ventilated area to avoid respiratory irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for safe and effective use of this compound. This protocol outlines the key steps from preparation to final application.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Application & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Dispense this compound Material D Mix Base and Catalyst (if applicable) C->D E Apply Material D->E F Clean Instruments E->F G Doff PPE F->G H Dispose of Waste G->H

Caption: Workflow for safe handling of this compound products.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Cured Material Dispose of as non-hazardous waste according to local regulations.
Uncured Material Polymerize any remaining uncured material before disposal. If polymerization is not possible, dispose of as chemical waste in accordance with local, regional, and national regulations.[1][6]
Contaminated PPE Dispose of in a designated chemical waste container.
Empty Syringes/Packaging Can be disposed of as regular waste once fully empty. Ensure no uncured residue remains.[1][6]

First Aid Measures

In case of accidental exposure, immediate action is necessary:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash with soap and water. If skin irritation or a rash occurs, seek medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical advice.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[7][8]

By adhering to these safety protocols, laboratory professionals can confidently handle this compound products while minimizing potential health risks and ensuring a safe working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.